Allyl fluoride
Description
BenchChem offers high-quality Allyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKXHXKNIOBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231374 | |
| Record name | 3-Fluoropropene | |
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Molecular Weight |
60.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-92-8 | |
| Record name | Allyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropropene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoropropene | |
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| Record name | 3-fluoropropene | |
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| Record name | Allyl fluoride | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8N8C77QY3 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allyl fluoride chemical formula C₃H₅F
An In-depth Technical Guide to Allyl Fluoride (C₃H₅F) for Advanced Research and Development
Abstract
Allyl fluoride (3-fluoropropene) is a pivotal organofluorine compound, serving as a versatile building block in modern organic synthesis. Its unique chemical structure, featuring both a reactive allyl group and a fluorine atom, makes it an important synthon for the introduction of fluorine into complex molecules. The strategic incorporation of fluorine can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates, making allyl fluoride and its derivatives of profound interest to researchers in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of allyl fluoride, with a focus on experimental protocols and quantitative data relevant to a scientific audience.
Core Properties of Allyl Fluoride
Allyl fluoride is a colorless gas at standard temperature and pressure.[3] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry. The strong carbon-fluorine bond and the adjacent π-system of the double bond dictate its chemical behavior.
Table 1: Physical and Chemical Properties of Allyl Fluoride
| Property | Value | Reference |
| Chemical Formula | C₃H₅F | [3][4][5] |
| Molar Mass | 60.07 g/mol | [4][5] |
| CAS Number | 818-92-8 | [3][4] |
| Appearance | Colorless gas | [3] |
| Boiling Point | -10 °C to -3 °C | [3][6] |
| Density | 0.764 g/cm³ | [6] |
| Refractive Index | 1.3800 | [6] |
| Vapor Pressure | 1940 mmHg at 25°C | [6] |
| Synonyms | 3-Fluoropropene, 1-Fluoro-2-propene | [4][5] |
Synthesis of Allyl Fluoride and Derivatives
The synthesis of allylic fluorides has seen significant advancement, moving beyond harsh conditions to more selective and milder methods. Modern techniques often utilize transition-metal catalysis or specialized electrophilic fluorinating reagents.[7]
Table 2: Key Synthetic Routes to Allylic Fluorides
| Method | Reagents & Conditions | Key Features |
| Deoxofluorination | Allylic Alcohols, TFFH (tetramethylfluoroformamidinium hexafluorophosphate) | Mild conditions, compatible with carbonyl groups.[8] |
| Iridium-Catalyzed Fluorination | Allylic Trichloroacetimidates, Et₃N·3HF, Iridium Catalyst | High regioselectivity for branched products, rapid reaction at room temperature.[8] |
| Electrophilic Fluorodesilylation | Allylsilanes, Selectfluor | A two-step process often preceded by cross-metathesis; provides access to a variety of substituted allyl fluorides.[9] |
| Palladium-Catalyzed Asymmetric Fluorination | Cyclic Allylic Chlorides, AgF, Pd(0) Catalyst, Trost Ligand | Provides access to highly enantioenriched cyclic allylic fluorides via an Sₙ2-type mechanism.[10] |
| Direct Alkene Fluorination | Trisubstituted Alkenes, Selectfluor, DMF | Proceeds via an allylic rearrangement without a transition-metal catalyst.[11] |
Experimental Protocol: Direct Electrophilic Fluorination of an Alkene
This protocol is a generalized example for the synthesis of an aryl allylic fluoride based on the direct fluorination of a trisubstituted alkene with Selectfluor.[11]
-
Preparation : In a nitrogen-purged flask, dissolve the trisubstituted alkene (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).
-
Reagent Addition : Add Selectfluor (1.2 mmol, 1.2 equivalents) to the solution in one portion at room temperature.
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching : Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification : Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the pure aryl allylic fluoride.
Chemical Reactivity and Mechanistic Pathways
The reactivity of allyl fluoride is dominated by the interplay between the C-F bond and the adjacent double bond. While the C-F bond is the strongest single bond to carbon, the allylic position is activated towards substitution reactions, particularly those that proceed through a stabilized allylic carbocation intermediate.[12] Palladium-catalyzed reactions are especially prominent, enabling a range of transformations.[9][10]
Key reaction types include:
-
Nucleophilic Substitution (Sₙ1/Sₙ2) : The stability of the allylic carbocation can facilitate Sₙ1-type reactions. Palladium catalysis often proceeds via the formation of a (π-allyl)palladium complex, which is then attacked by a nucleophile.[9][10]
-
Addition Reactions : The double bond can undergo typical electrophilic addition reactions.
-
C-F Bond Activation : Under specific catalytic conditions, the strong C-F bond can be activated to form new C-C or C-heteroatom bonds, a topic of growing research interest.[13]
Spectroscopic Characterization
The unambiguous identification of allyl fluoride and its derivatives relies on a combination of modern spectroscopic techniques. Due to the presence of fluorine, ¹⁹F NMR is an exceptionally powerful tool.
Table 3: Spectroscopic Data for Allyl Fluoride Characterization
| Technique | Description of Expected Signals |
| ¹H NMR | Complex multiplets are expected for the vinyl protons (~5-6 ppm) and the methylene protons adjacent to fluorine (~4.5-5 ppm) due to H-H and H-F coupling.[14] |
| ¹³C NMR | Three distinct signals are expected. The carbon bonded to fluorine will appear as a doublet due to strong one-bond C-F coupling. |
| ¹⁹F NMR | A single resonance is expected, which will be split by the adjacent methylene and vinyl protons. The chemical shift is highly sensitive to the molecular environment.[15][16] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 60.07. Fragmentation patterns can help confirm the structure.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching (~1640 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹), and =C-H bending are expected.[5] |
Applications in Drug Discovery and Materials Science
The primary application of allyl fluoride in advanced research is as a precursor for synthesizing more complex fluorinated molecules. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug efficacy.[1][2]
Key Roles in Drug Development:
-
Metabolic Blocking : A C-F bond can be installed at a site of metabolic oxidation to block degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulating pKa : The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting a molecule's charge state, solubility, and receptor binding.
-
Conformational Control : Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape.
-
PET Imaging : The radioisotope ¹⁸F can be incorporated via allylic fluorination methods to produce radiotracers for Positron Emission Tomography (PET), a vital tool in diagnostics and drug development.[8]
Safety and Handling Protocols
Allyl fluoride is a flammable, liquefied gas that requires careful handling in a controlled laboratory environment.[17] Adherence to strict safety protocols is mandatory.
Experimental Protocol: Safe Handling and Storage
-
Ventilation : Always handle allyl fluoride in a well-ventilated chemical fume hood. Systems under pressure should be regularly checked for leaks.[17]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., neoprene), safety goggles with a face shield, and a flame-retardant lab coat.[17] For handling the liquefied gas, cold-insulating gloves are required.[17]
-
Grounding : Use non-sparking tools and ensure all equipment and cylinders are properly grounded to prevent static discharge.[17]
-
Storage : Store cylinders upright in a cool, dry, well-ventilated area away from sunlight and heat sources. Do not expose to temperatures exceeding 50 °C.[17] Ensure cylinders are securely chained.[17]
-
Disposal : Dispose of unused material and empty containers in accordance with local, state, and federal regulations for hazardous materials.
Table 4: Safety and Handling Guidelines for Allyl Fluoride
| Hazard | Precautionary Measure | Incompatible Materials |
| Extreme Flammability | Keep away from all ignition sources (sparks, open flames, hot surfaces). Use non-sparking tools and ground equipment.[17] | Strong oxidizing agents.[17] |
| Inhalation Toxicity | Avoid breathing gas.[17] Use only in a well-ventilated fume hood. May cause drowsiness or dizziness.[17] | N/A |
| Contact Hazard (Liquefied Gas) | Avoid contact with skin and eyes.[17] Contact with liquid can cause severe frostbite.[17] | N/A |
| Reactivity | Stable under normal storage conditions. | Acids, alkalis, amines.[6] |
Conclusion
Allyl fluoride is a high-value reagent whose importance in chemical synthesis, particularly for the pharmaceutical and agrochemical industries, continues to grow. Its utility is rooted in its capacity to serve as a compact and reactive source for the introduction of fluorine. As synthetic methodologies for its preparation and derivatization become more sophisticated and selective, the applications of allyl fluoride in creating novel, high-performance molecules are set to expand, further solidifying its role as a cornerstone of modern organofluorine chemistry.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. allyl fluoride [chemister.ru]
- 4. Allyl fluoride (CAS 818-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Allyl fluoride [webbook.nist.gov]
- 6. Cas 818-92-8,ALLYL FLUORIDE | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 9. Item - Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. ALLYL FLUORIDE(818-92-8) 1H NMR spectrum [chemicalbook.com]
- 15. biophysics.org [biophysics.org]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. synquestlabs.com [synquestlabs.com]
Allyl Fluoride (CAS 818-92-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl fluoride (3-fluoroprop-1-ene), a colorless gas at room temperature, is a valuable and reactive building block in organic synthesis, particularly in the introduction of the fluorine atom into molecular scaffolds. Its unique combination of an allyl group and a fluorine atom imparts distinct chemical properties that are leveraged in various transformations, including palladium-catalyzed reactions and the synthesis of fluorinated molecules of pharmaceutical interest. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of allyl fluoride, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, safety information, and spectroscopic data are also presented.
Physicochemical Properties
Allyl fluoride is a volatile and flammable compound. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 818-92-8 | [1][2][3] |
| Molecular Formula | C₃H₅F | [1][2][3] |
| Molecular Weight | 60.07 g/mol | [1][2] |
| Appearance | Colorless gas | [4] |
| Boiling Point | -3 °C to -10 °C | [1][2][4] |
| Melting Point | No data available | [4] |
| Density | 0.764 g/cm³ (liquid) | [1] |
| Vapor Pressure | 1940 mmHg at 25°C |
Spectroscopic Data
The structural characterization of allyl fluoride is supported by various spectroscopic techniques.
| Spectroscopy | Data |
| ¹H NMR | The proton NMR spectrum exhibits signals corresponding to the vinyl and fluoromethyl protons. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the three carbon atoms, with characteristic C-F coupling constants. The presence of fluorine causes splitting of the carbon signals. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) and fragmentation patterns consistent with the structure of allyl fluoride. Common fragments arise from the loss of a fluorine atom or cleavage of the carbon-carbon bonds. |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands for the C=C double bond, C-H bonds, and the C-F bond. |
Synthesis of Allyl Fluoride
Allyl fluoride can be synthesized through several methods, primarily involving fluorination of allyl precursors.
Halide Exchange from Allyl Chloride
A common laboratory-scale synthesis involves the nucleophilic substitution of chlorine in allyl chloride with fluoride.
Experimental Protocol:
-
To a solution of allyl chloride in a suitable solvent (e.g., acetonitrile), add a source of fluoride ions, such as potassium fluoride (KF) or silver(I) fluoride (AgF).
-
The reaction mixture is typically heated to facilitate the substitution reaction.
-
The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the resulting allyl fluoride, being a low-boiling-point liquid, can be isolated by distillation.
A visual representation of this synthesis workflow is provided below.
Deoxyfluorination of Allyl Alcohol
Another synthetic route is the deoxyfluorination of allyl alcohol using reagents like diethylaminosulfur trifluoride (DAST).
Experimental Protocol:
-
In a fume hood, a solution of allyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed, dried, and the allyl fluoride is isolated by careful distillation.
Iridium-Catalyzed Allylic Fluorination of Allylic Trichloroacetimidates
A more modern and highly regioselective method involves the iridium-catalyzed fluorination of allylic trichloroacetimidates.[5][6][7][8][9][10]
Experimental Protocol: [7]
-
To a solution of the allylic trichloroacetimidate in a suitable solvent, add the iridium catalyst and a nucleophilic fluoride source (e.g., Et₃N·3HF).[7]
-
The reaction is typically carried out at room temperature under an inert atmosphere.[6]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography to yield the allylic fluoride product.[8]
This catalytic approach offers excellent control over regioselectivity, favoring the formation of branched allylic fluorides.[6][7][8]
Reactivity and Applications in Organic Synthesis
The reactivity of allyl fluoride is dominated by the interplay between the double bond and the polarized C-F bond.
Palladium-Catalyzed Allylic Alkylation
Allyl fluoride can serve as a precursor for the generation of π-allyl palladium complexes, which are versatile intermediates in organic synthesis. These complexes can then react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Synthesis of Bioactive Molecules
The allyl fluoride moiety is a valuable synthon for the preparation of more complex fluorinated molecules, some of which exhibit biological activity. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[11][12][13][14][15][16][17][18][19]
Examples of Bioactive Molecules Synthesized Using Allyl Fluoride or its Derivatives:
-
Fluorinated Prostaglandins: The synthesis of C(14)-fluorinated prostaglandins has been reported, and these compounds have been evaluated for their biological activities, such as pregnancy interruption.[20]
-
Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogues are an important class of antiviral drugs. The synthesis of these complex molecules can involve the use of fluorinated building blocks derived from or related to allyl fluoride.[11][14] The mechanism of action often involves the inhibition of viral enzymes like DNA polymerase or reverse transcriptase.[14]
-
Enzyme Inhibitors: The unique electronic properties of the C-F bond can be exploited in the design of enzyme inhibitors. Fluorinated analogues of substrates can act as mechanism-based inhibitors, forming covalent bonds with the enzyme's active site.[21]
Role in Drug Development and Signaling Pathways
While allyl fluoride itself is not known to directly participate in cellular signaling pathways, its importance in drug development lies in its role as a key building block for synthesizing fluorinated drugs. The strategic incorporation of fluorine can profoundly influence a drug's properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[19]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme or receptor active sites, enhancing binding affinity and potency.[12][15][22]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, affecting its ability to cross cell membranes and reach its target.[12][13][15][22]
Illustrative Signaling Pathway Modulation by a Fluorinated Drug:
Many fluorinated drugs exert their effects by modulating specific signaling pathways. For example, some fluorinated kinase inhibitors target aberrant signaling pathways in cancer cells. While not directly synthesized from allyl fluoride, the principles of using fluorine to enhance drug properties are relevant. The diagram below illustrates a simplified generic kinase inhibitor signaling pathway, a common target for fluorinated anticancer drugs.
Safety and Handling
Allyl fluoride is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood.[4] It is classified as a flammable gas and can cause skin and eye irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Cylinders of allyl fluoride should be secured and stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]
Conclusion
Allyl fluoride (CAS 818-92-8) is a versatile and reactive reagent with significant applications in organic synthesis. Its utility as a fluorinating agent and as a precursor for more complex fluorinated molecules makes it a valuable tool for researchers, particularly in the field of drug discovery and development. While it may not have a direct biological role in signaling pathways, its contribution to the synthesis of metabolically stable and potent fluorinated drugs is undeniable. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in the laboratory.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ALLYL FLUORIDE , 98% , 818-92-8 - CookeChem [cookechem.com]
- 3. ALLYL FLUORIDE CAS#: 818-92-8 [m.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 7. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 11. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 14. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. C(14)-fluorinated prostaglandins: synthesis and biological evaluation of the methyl esters of (+)-14-fluoro-, (+)-15-epi-14-fluoro-, (+)-13(E)-14-fluror-, and (+)-13(E)-15-epi-14-fluoroprostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
Allyl fluoride molecular weight and structure
An In-depth Technical Guide to Allyl Fluoride for Researchers and Drug Development Professionals
Introduction
Allyl fluoride (3-fluoropropene) is an organofluorine compound that serves as a valuable building block in organic synthesis.[1] Its unique structure, which includes a vinyl group adjacent to a fluorinated carbon, imparts distinct reactivity that is of significant interest in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of fluorine into organic molecules can profoundly influence their biological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, allyl fluoride and its derivatives are pivotal precursors for the synthesis of novel therapeutic agents and advanced materials.[1][4] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and reactivity of allyl fluoride, with a focus on its applications in drug discovery and development.
Molecular Structure and Properties
Allyl fluoride is a colorless gas at room temperature.[5] The presence of the electronegative fluorine atom significantly influences the electronic properties of the adjacent double bond, affecting its reactivity in various chemical transformations.[1]
Chemical Structure:
The structure of allyl fluoride consists of a three-carbon chain with a double bond between the first and second carbon atoms and a fluorine atom attached to the third.
SMILES: C=CCF[6] InChI: InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2[7][8][9]
Quantitative Data Summary:
A summary of the key physicochemical properties of allyl fluoride is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₅F[7][8][9] |
| Molecular Weight | 60.0702 g/mol [7][8][9] |
| CAS Registry Number | 818-92-8[7][8][9] |
| Boiling Point | -3 °C (270.15 K)[5] |
| Density | 0.764 g/cm³[10] |
| XLogP3 | 1.14190[10] |
| IUPAC Name | 3-fluoroprop-1-ene |
Synthesis of Allyl Fluoride and its Derivatives
The synthesis of allylic fluorides can be achieved through various methods, each with its own advantages and substrate scope. These methods are crucial for accessing fluorinated molecules for further development.
Electrophilic Fluorination of Alkenes
A common and direct method for synthesizing aryl allylic fluorides involves the electrophilic fluorination of alkenes.[11] This approach often utilizes a fluorinating agent such as Selectfluor.[11]
Experimental Protocol: Synthesis of Aryl Allylic Fluorides using Selectfluor [11]
-
Reactants: A substituted styrene (olefin source) and Selectfluor (electrophilic fluorinating agent).
-
Solvent: Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the styrene derivative in DMF in a suitable reaction vessel.
-
Add Selectfluor to the solution. The reaction proceeds efficiently under mild conditions and does not require a transition-metal catalyst.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is then purified, typically by column chromatography, to yield the aryl allylic fluoride.
-
-
Outcome: This method provides good to excellent yields of the desired aryl allylic fluorides.[11]
Synthesis from Propene
Allyl fluoride can be prepared from propene through a two-step process involving halogenation followed by a halide exchange reaction.[12]
Experimental Protocol: Two-Step Synthesis of Allyl Fluoride from Propene [12]
-
Step 1: Free Radical Halogenation
-
Reactants: Propene (CH₃-CH=CH₂) and chlorine (Cl₂).
-
Conditions: The reaction is carried out in the presence of ultraviolet (UV) light.
-
Procedure: Propene is reacted with chlorine under UV irradiation to produce 1-chloropropene (CH₃-CH=CHCl).
-
-
Step 2: Halide Exchange
-
Reactants: 1-chloropropene and sodium fluoride (NaF).
-
Solvent: Acetone.
-
Procedure: The 1-chloropropene obtained from the first step is treated with sodium fluoride in acetone. A nucleophilic substitution reaction occurs, where the fluoride ion replaces the chloride ion.
-
Product: The final product is allyl fluoride (CH₂=CH-CH₂F).[12]
-
Palladium-Catalyzed Asymmetric Synthesis
For the synthesis of enantioenriched allylic fluorides, which are of high value in drug development, palladium-catalyzed asymmetric methods have been developed.[13]
Experimental Protocol: Enantioselective Fluorination of Allylic Chlorides [13]
-
Reactants: A cyclic allylic chloride, silver(I) fluoride (AgF) as the fluoride source.
-
Catalyst System: A palladium(0) catalyst, such as Pd(dba)₂, and a chiral bisphosphine ligand (e.g., Trost ligand).
-
Procedure:
-
The allylic chloride, AgF, Pd(0) catalyst, and chiral ligand are combined in a suitable solvent under an inert atmosphere.
-
The reaction is typically run at room temperature.
-
The progress of the reaction is monitored until the starting material is consumed.
-
Workup and purification by chromatography afford the highly enantioenriched cyclic allylic fluoride.
-
-
Mechanism: This reaction is proposed to proceed via an Sₙ2-type attack of the fluoride ion on a Pd(II)-allyl intermediate.[13]
Chemical Reactivity and Logical Relationships
The reactivity of allyl fluoride is dominated by the interplay between the C-F bond and the adjacent π-system. It can participate in various transformations, including nucleophilic substitution and transition metal-catalyzed reactions.
// Nodes Propene [label="Propene\n(CH₃-CH=CH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloropropene [label="1-Chloropropene\n(CH₃-CH=CHCl)", fillcolor="#FBBC05", fontcolor="#202124"]; AllylFluoride [label="Allyl Fluoride\n(CH₂=CH-CH₂F)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Propene -> Chloropropene [label="+ Cl₂, UV light\n(Halogenation)", color="#EA4335"]; Chloropropene -> AllylFluoride [label="+ NaF, Acetone\n(Halide Exchange)", color="#EA4335"]; }
Caption: A diagram illustrating the two-step synthesis of allyl fluoride from propene.
Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[3] Allylic fluorides are particularly important motifs in this context.
-
Metabolic Stability: Fluorine substitution at metabolically labile positions, such as benzylic or allylic sites, can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug in vivo.[2]
-
Bioavailability: The introduction of fluorine can alter the lipophilicity (logP) of a molecule, which can in turn improve membrane permeability and oral bioavailability.[2]
-
Bioactive Molecules: Allylic fluorides are key components of various bioactive molecules and serve as versatile intermediates for their synthesis.[13] Approximately 20% of all commercialized pharmaceutical drugs contain at least one fluorine atom.[1]
-
PET Imaging: The isotope ¹⁸F is a positron emitter used in Positron Emission Tomography (PET) imaging. The development of efficient methods for the synthesis of ¹⁸F-labeled allylic fluorides is an active area of research for creating new diagnostic agents.[14]
-
Polymer Science: Allyl fluoride is also utilized in the synthesis of fluorinated polymers, which exhibit desirable properties such as high thermal stability, low flammability, and low surface energy.[1]
Conclusion
Allyl fluoride is a fundamentally important reagent and structural motif in modern organic and medicinal chemistry. Its unique electronic and structural properties, coupled with the increasing availability of sophisticated synthetic methods for its preparation, have solidified its role in the development of new pharmaceuticals and advanced materials. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of allylic fluorides is essential for the rational design of next-generation therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Buy Allyl fluoride | 818-92-8 [smolecule.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. allyl fluoride [chemister.ru]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Allyl fluoride [webbook.nist.gov]
- 8. Allyl fluoride [webbook.nist.gov]
- 9. Allyl fluoride [webbook.nist.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. How will you prepare from propene (i) Allyl iodide (ii) Allyl fluoride? [allen.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl fluoride (3-fluoropropene) is a valuable reagent and building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive allyl group and an electronegative fluorine atom imparts distinct physical and chemical properties that are of significant interest in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of allyl fluoride, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate its application in research and development.
Physical Properties
Allyl fluoride is a colorless gas at room temperature and atmospheric pressure.[1] Its fundamental physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
Table 1: Physical Properties of Allyl Fluoride
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅F | [2][3] |
| Molecular Weight | 60.07 g/mol | [2][3] |
| Boiling Point | -3 °C to -10 °C | [2][4][5] |
| Melting Point | Not available | |
| Density | 0.764 g/cm³ (liquid) | [2] |
| Vapor Pressure | 1940 mmHg at 25 °C | [5] |
| Refractive Index | 1.325 to 1.380 | [2][5] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [6] (by analogy with similar small organic fluorides) |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of allyl fluoride. The following tables summarize its key spectral data.
Table 2: ¹H NMR Spectral Data of Allyl Fluoride
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference(s) |
| H-1 (CH₂) | ~5.3 (multiplet) | ddt | J(H-1a, H-2) ≈ 17.2, J(H-1b, H-2) ≈ 10.4, J(H-1, H-3) ≈ 1.5 | [7] |
| H-2 (CH) | ~5.9 (multiplet) | dddd | J(H-2, H-1a) ≈ 17.2, J(H-2, H-1b) ≈ 10.4, J(H-2, H-3) ≈ 6.0 | [7] |
| H-3 (CH₂F) | ~4.9 (multiplet) | dt | J(H-3, F) ≈ 47.5, J(H-3, H-2) ≈ 6.0 | [7] |
Table 3: ¹³C NMR Spectral Data of Allyl Fluoride
| Carbon | Chemical Shift (ppm) | C-F Coupling Constant (Hz) | Reference(s) |
| C-1 (=CH₂) | ~119 | [8] (predicted) | |
| C-2 (=CH) | ~132 | [8] (predicted) | |
| C-3 (-CH₂F) | ~83 | ¹J(C-F) ≈ 165 | [8] (predicted) |
Table 4: ¹⁹F NMR Spectral Data of Allyl Fluoride
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference(s) |
| ¹⁹F | ~ -210 | triplet of triplets | J(F, H-3) ≈ 47.5, J(F, H-2) ≈ 23 | [9][10][11] |
Chemical Properties and Reactivity
The chemical behavior of allyl fluoride is dictated by the interplay between the allylic double bond and the polarized carbon-fluorine bond.
Stability and Hazards
Allyl fluoride is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood, away from ignition sources.[12][13] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[5] Under normal storage conditions, it is stable; however, it may undergo autocatalytic decomposition.[14]
Safety Precautions:
-
Use in a well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment to prevent static discharge.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
In case of a leak, evacuate the area.
Reactivity
The reactivity of allyl fluoride is characterized by its participation in various organic transformations, making it a versatile synthetic intermediate.
-
Nucleophilic Substitution: The fluoride can act as a leaving group in nucleophilic substitution reactions, although it is generally a poorer leaving group than other halogens. These reactions are often facilitated by the use of transition metal catalysts.[15][16][17]
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the electron-withdrawing nature of the fluorine atom can influence the regioselectivity of the reaction.[18][19]
-
Palladium-Catalyzed Reactions: Allyl fluoride is an excellent precursor for the generation of π-allyl palladium complexes, which are key intermediates in a wide range of cross-coupling reactions.[14][20] This reactivity is crucial for forming new carbon-carbon and carbon-heteroatom bonds.
Synthesis and Experimental Protocols
Several methods have been developed for the synthesis of allyl fluoride. Below are representative experimental protocols.
Synthesis of Allyl Fluoride via Fluorinative Desilylation
This method involves the reaction of an allylsilane with an electrophilic fluorinating agent.[20]
Experimental Protocol:
-
To a solution of allyltrimethylsilane (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor® (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to afford allyl fluoride.
Applications in Drug Development
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties. The allyl fluoride motif is of particular interest due to its ability to serve as a bioisosteric replacement for other functional groups and to improve metabolic stability.[14][21][22][23][24]
Role as a Bioisostere
The fluorine atom in allyl fluoride is a bioisostere of a hydrogen atom or a hydroxyl group. Its introduction can modulate a molecule's size, conformation, lipophilicity, and electronic properties, leading to improved binding affinity to biological targets.
Enhancement of Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a metabolically labile C-H bond with a C-F bond at a strategic position in a drug molecule can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[25][26][27][28][29][30]
Visualizations
Synthesis of Allyl Fluoride via Fluorinative Desilylation
Caption: A simplified workflow for the synthesis of allyl fluoride.
Reactivity of Allyl Fluoride in Palladium-Catalyzed Allylic Alkylation
Caption: Key steps in the palladium-catalyzed allylic alkylation using allyl fluoride.
Conclusion
Allyl fluoride is a versatile and important molecule with a rich chemistry that continues to be explored for new applications. Its unique physical and chemical properties make it a valuable tool for organic chemists and drug discovery scientists. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective use in the laboratory and for the rational design of new molecules with enhanced properties.
References
- 1. allyl fluoride [chemister.ru]
- 2. echemi.com [echemi.com]
- 3. ALLYL FLUORIDE CAS#: 818-92-8 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Cas 818-92-8,ALLYL FLUORIDE | lookchem [lookchem.com]
- 6. Aluminum fluoride | AlF3 | CID 2124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ALLYL FLUORIDE(818-92-8) 1H NMR spectrum [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Page loading... [guidechem.com]
- 14. Buy Allyl fluoride | 818-92-8 [smolecule.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Item - Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides - University of Leicester - Figshare [figshare.le.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemrxiv.org [chemrxiv.org]
- 30. researchgate.net [researchgate.net]
Spectroscopic data for allyl fluoride (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to Allyl Fluoride for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for allyl fluoride (3-fluoropropene), a valuable reagent and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. All data is presented in a structured format to facilitate easy reference and comparison, complemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For allyl fluoride, both ¹H and ¹³C NMR provide critical information regarding its connectivity and the electronic environment of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of allyl fluoride is characterized by complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
Table 1: ¹H NMR Spectroscopic Data for Allyl Fluoride
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |
| H-1a, H-1b (CH₂=) | 5.25 - 5.45 | m | Jgem, Jcis, Jtrans, ⁴JHF |
| H-2 (-CH=) | 5.85 - 6.05 | ddt | Jtrans, Jcis, ³JHH, ³JHF |
| H-3a, H-3b (-CH₂F) | 4.95 - 5.15 | dt | ²JHF, ³JHH |
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS). Values can vary slightly based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is simplified by proton decoupling, but the key feature is the large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: ¹³C NMR Spectroscopic Data for Allyl Fluoride
| Carbon Assignment | Chemical Shift (δ) [ppm] | C-F Coupling Constant (JCF) [Hz] |
| C-1 (=CH₂) | ~120 | ²JCF ≈ 15-20 |
| C-2 (=CH-) | ~132 | ³JCF ≈ 5-10 |
| C-3 (-CH₂F) | ~83 | ¹JCF ≈ 165-175 |
Note: The large ¹JCF coupling is a characteristic feature for carbons directly bonded to fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for Allyl Fluoride
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3080 | =C-H stretch | Medium |
| ~2980 | -C-H stretch (sp³) | Medium |
| ~1645 | C=C stretch | Medium |
| ~1420 | =CH₂ scissoring | Strong |
| ~1030 | C-F stretch | Strong |
| ~940 | =CH₂ wag (out-of-plane) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. The following data corresponds to electron ionization (EI) mass spectrometry.
Table 4: Major Fragments in the Mass Spectrum of Allyl Fluoride
| m/z | Proposed Fragment | Relative Intensity (%) |
| 60 | [CH₂=CHCH₂F]⁺ (Molecular Ion) | 40 |
| 59 | [M-H]⁺ | 20 |
| 41 | [C₃H₅]⁺ (Allyl Cation) | 100 |
| 39 | [C₃H₃]⁺ | 65 |
| 33 | [CH₂F]⁺ | 15 |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample suspected to be allyl fluoride.
Caption: Logical workflow for the spectroscopic analysis of allyl fluoride.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for allyl fluoride, which is a volatile liquid (boiling point: -10 °C).
NMR Spectroscopy
-
Sample Preparation:
-
Cool a standard 5 mm NMR tube and a vial containing approximately 0.6 mL of deuterated chloroform (CDCl₃) in an ice bath or cryo-cooler.
-
Using a pre-cooled syringe, carefully transfer a small amount (1-5 µL) of liquid allyl fluoride into the cold CDCl₃.
-
Cap the NMR tube securely and gently invert to mix. It is crucial to keep the sample cold to minimize evaporation.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a standard ¹H NMR spectrum. Due to the volatility, it is advisable to use a cooled probe if available and to acquire the spectrum promptly.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectra using appropriate software.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and measure the coupling constants. For the ¹³C spectrum, identify the chemical shifts and measure the C-F coupling constants.
-
IR Spectroscopy (Gas Phase)
-
Sample Preparation:
-
Evacuate a gas-phase IR cell connected to a vacuum line.
-
Introduce a small partial pressure of allyl fluoride vapor into the IR cell.
-
If necessary, backfill with an inert gas like nitrogen to bring the total pressure to atmospheric pressure.
-
-
Data Acquisition:
-
Place the gas cell in the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum with an empty (or N₂-filled) cell.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Due to its volatility, allyl fluoride can be introduced into the mass spectrometer via a gas inlet system or by direct injection of a headspace sample from a sealed vial.
-
For a gas inlet, a small amount of the vapor is allowed to leak into the ion source under high vacuum.
-
-
Ionization and Analysis:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of a fluorine atom or the formation of the stable allyl cation.
-
An In-depth Technical Guide to Allyl Fluoride: Safety and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS), institutional safety protocols, or professional safety training. Always consult the most current SDS for allyl fluoride and adhere to all applicable local, state, and federal regulations before handling this chemical.
Executive Summary
Allyl fluoride (3-fluoro-1-propene) is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] However, its high volatility, flammability, and potential health hazards necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the chemical and physical properties of allyl fluoride, its associated hazards, and detailed procedures for its safe handling, storage, and disposal to mitigate risks in a research and development setting.
Chemical and Physical Properties
Allyl fluoride is a colorless gas under standard conditions, often supplied as a liquefied gas under pressure.[1][2] Its physical properties are critical for understanding its behavior and potential for exposure.
Table 1: Physical and Chemical Properties of Allyl Fluoride
| Property | Value | Reference |
| CAS Number | 818-92-8 | [1][3] |
| Molecular Formula | C3H5F | [1][4] |
| Molecular Weight | 60.07 g/mol | [1][4] |
| Boiling Point | -10 °C to -3 °C | [2][4][5][6] |
| Density | 0.764 g/cm³ | [3][4][5] |
| Vapor Pressure | 1940 mmHg at 25°C | [7] |
| Appearance | Colorless gas | [2] |
| Odor | Strong, pungent, disagreeable | [7] |
Hazard Identification and Classification
Allyl fluoride is classified as a hazardous substance with multiple risk factors.[1] It is crucial for all personnel to be thoroughly familiar with these hazards before commencing any work.
Table 2: GHS Hazard Classification for Allyl Fluoride
| Hazard Class | GHS Classification | Hazard Statement |
| Flammability | Flammable Gas, Category 2 | H221: Flammable gas |
| Pressure Hazard | Liquefied Gas | H280: Contains gas under pressure; may explode if heated |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness |
| Asphyxiation | Simple Asphyxiant | H380: May displace oxygen and cause rapid suffocation |
Source: SynQuest Laboratories, Inc. Safety Data Sheet[1]
// Nodes AllylFluoride [label="Allyl Fluoride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FlammableGas [label="Flammable Gas\n(H221)", fillcolor="#FBBC05", fontcolor="#202124"]; PressurizedGas [label="Pressurized Liquefied Gas\n(H280)", fillcolor="#FBBC05", fontcolor="#202124"]; HealthHazard [label="Health Hazard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irritant [label="Irritant\n(Skin/Eye/Respiratory)\n(H315, H319, H335)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CNSDepressant [label="CNS Depressant\n(Drowsiness/Dizziness)\n(H336)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Asphyxiant [label="Simple Asphyxiant\n(H380)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AllylFluoride -> FlammableGas [label="Physical Hazard", color="#202124"]; AllylFluoride -> PressurizedGas [label="Physical Hazard", color="#202124"]; AllylFluoride -> HealthHazard [label="Health Hazard", color="#202124"]; HealthHazard -> Irritant [label="Causes", color="#5F6368"]; HealthHazard -> CNSDepressant [label="May Cause", color="#5F6368"]; HealthHazard -> Asphyxiant [label="May Displace Oxygen", color="#5F6368"]; } Figure 1: Allyl Fluoride Primary Hazard Relationships.
Safety and Handling Precautions
Safe handling of allyl fluoride requires a multi-layered approach, incorporating engineering controls, appropriate personal protective equipment (PPE), and strict adherence to established protocols.
Engineering Controls
-
Fume Hood: All manipulations of allyl fluoride must be conducted in a certified chemical fume hood with sufficient ventilation to minimize inhalation exposure.[3]
-
Gas Cabinet: For cylinder storage and use, a dedicated, ventilated gas cabinet is recommended.
-
Leak Detection: An oxygen detector should be in place where asphyxiating gases may be released.[1] Continuous monitoring for flammable gases is also advisable.
-
Grounding: All equipment and containers must be properly grounded and bonded to prevent static discharge, which could serve as an ignition source.[1][8]
-
Emergency Systems: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling allyl fluoride.
Table 3: Recommended Personal Protective Equipment for Allyl Fluoride
| Body Part | PPE Specification | Rationale |
| Hands | Double Gloving: - Inner: Nitrile gloves- Outer: Neoprene or Butyl rubber gloves.[9] | Provides protection against skin irritation and potential frostbite from the liquefied gas.[1] Neoprene offers good resistance to fluorine compounds.[10] |
| Eyes/Face | Chemical splash goggles and a full-face shield.[1] | Protects against splashes of liquefied gas, which can cause severe eye injury and frostbite, and from potential irritant vapors.[1] |
| Body | Flame-resistant lab coat.[10] | Offers protection against accidental splashes and potential flash fires. |
| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors/acid gases may be required for non-routine operations or emergencies.[1][9] | Required in situations where engineering controls are insufficient or during emergency response.[1] |
| Feet | Closed-toe shoes, preferably safety shoes.[1] | Protects feet from spills and falling objects. |
// Nodes Prep [label="Preparation\n(Review SDS, Don PPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="System Setup\n(In Fume Hood, Grounding)", fillcolor="#FBBC05", fontcolor="#202124"]; Cylinder [label="Cylinder Connection\n(Secure, Leak Check)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Perform Reaction\n(Controlled Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench/Workup\n(Neutralize Excess)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleanup [label="Decontamination & Waste Disposal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Doff [label="Doff PPE & Personal Hygiene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Prep -> Setup; Setup -> Cylinder; Cylinder -> Reaction; Reaction -> Quench; Quench -> Cleanup; Cleanup -> Doff; } Figure 2: Standard Workflow for Handling Allyl Fluoride.
Experimental Protocol: General Procedure for a Reaction with Allyl Fluoride
-
Pre-Experiment Safety Review:
-
Thoroughly read and understand the Safety Data Sheet for allyl fluoride and all other reagents.[10]
-
Prepare a written experimental plan that includes a risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify the functionality of the fume hood, safety shower, and eyewash station.
-
-
Apparatus Setup:
-
Assemble all glassware and equipment inside a certified chemical fume hood.
-
Ensure the reaction vessel is appropriately sized and free of defects.
-
Ground all metal equipment, including clamps and stands, to prevent static electricity buildup.[8]
-
Set up a cooling bath for the reaction vessel if the reaction is exothermic.
-
-
Handling the Allyl Fluoride Cylinder:
-
Secure the allyl fluoride cylinder firmly to a stable surface within the fume hood or a gas cabinet.[1]
-
Use a regulator and tubing material compatible with allyl fluoride.
-
After connecting the regulator, perform a leak test using an inert gas (e.g., nitrogen) and a soap solution before introducing allyl fluoride.[10]
-
-
Performing the Reaction:
-
Cool the reaction solvent and other reagents to the desired temperature before introducing allyl fluoride.
-
Slowly bubble the gaseous allyl fluoride into the reaction mixture or add the condensed liquid via a cannula.
-
Continuously monitor the reaction temperature and pressure.
-
-
Post-Reaction Workup and Decontamination:
-
Upon completion, quench any unreacted allyl fluoride using a suitable reagent as determined by the specific reaction chemistry.
-
Close the main valve of the allyl fluoride cylinder. Purge the regulator and tubing with an inert gas into a scrubbing solution.
-
Decontaminate all equipment that came into contact with allyl fluoride.
-
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage:
-
Store allyl fluoride cylinders in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[1] The storage temperature should not exceed 50°C (125°F).[1]
-
Cylinders must be stored upright and securely chained to prevent falling.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Disposal:
-
Do not attempt to dispose of residual allyl fluoride. Empty cylinders should be returned to the supplier with the valve protection cap securely in place.[10]
-
All waste materials contaminated with allyl fluoride, including reaction residues and cleaning materials, must be treated as hazardous waste.[11]
-
Dispose of hazardous waste through your institution's environmental health and safety office, following all local and federal regulations.[11] Never dispose of allyl fluoride or contaminated materials down the drain.[12]
-
Emergency Procedures
In the event of an emergency, prompt and correct action is essential.
Spills and Leaks
-
Small Leak (in fume hood): If a small leak is detected from tubing or a fitting, immediately close the cylinder valve if safe to do so. Allow the fume hood to ventilate the area.
-
Large Leak/Spill:
-
Evacuate all non-essential personnel from the area and restrict access.[13]
-
If safe to do so, shut off the source of the leak and any nearby ignition sources.[13]
-
Increase ventilation to the area.
-
Contact your institution's emergency response team and environmental health and safety office immediately.
-
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] Symptoms may include drowsiness or dizziness.[1]
-
Skin Contact: The liquefied gas can cause frostbite or cold burns.[1] Immediately flush the affected area with lukewarm water for at least 15 minutes.[1] Do not rub the area. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Direct contact with the liquefied gas can cause severe eye injury.[1] Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Ingestion is unlikely for a gas but could occur with condensed liquid. Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
// Nodes Incident [label="Incident Occurs\n(Spill, Exposure)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; SafeToAct [label="Is it safe to act?", fillcolor="#FBBC05", fontcolor="#202124"]; Evacuate [label="Evacuate Area\nCall Emergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Assess [label="Assess Incident Type", fillcolor="#FBBC05", fontcolor="#202124"]; Spill [label="Spill / Leak", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Exposure [label="Personnel Exposure", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Isolate [label="Isolate & Ventilate\n(If Safe)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; FirstAid [label="Administer First Aid\n(Shower, Eyewash)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Report [label="Report to Supervisor\n& EHS", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box];
// Edges Incident -> SafeToAct [color="#202124"]; SafeToAct -> Evacuate [label="No", color="#EA4335"]; SafeToAct -> Assess [label="Yes", color="#34A853"]; Assess -> Spill [label="Spill", color="#5F6368"]; Assess -> Exposure [label="Exposure", color="#5F6368"]; Spill -> Isolate [color="#5F6368"]; Exposure -> FirstAid [color="#5F6368"]; Isolate -> Report [color="#5F6368"]; FirstAid -> Report [label="Seek Medical Attention", color="#5F6368"]; } Figure 3: Emergency Response Decision Tree.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. allyl fluoride [chemister.ru]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Cas 818-92-8,ALLYL FLUORIDE | lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. nj.gov [nj.gov]
Unraveling the Stability of Allyl Fluoride: A Computational Deep Dive
For Immediate Release
Shanghai, China – December 14, 2025 – A comprehensive technical guide analyzing the conformational stability of allyl fluoride through computational studies has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development. This whitepaper delves into the subtle interplay of steric and electronic effects that govern the molecule's preferred shapes, presenting key quantitative data, detailed computational methodologies, and visual representations of the underlying chemical principles.
Allyl fluoride (CH₂=CHCH₂F) serves as a fundamental model for understanding the conformational preferences of more complex fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The molecule primarily exists in two distinct conformations, or conformers: a cis (or syn) form and a gauche form. The relative stability of these conformers is dictated by a delicate balance of forces, including allylic strain and the gauche effect.
Conformational Landscape of Allyl Fluoride
Computational studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have elucidated the energetic and geometric landscape of allyl fluoride's conformers. The gauche conformer is consistently found to be the more stable of the two, a preference attributed to favorable hyperconjugative interactions.
Table 1: Calculated Relative Energies and Rotational Barriers for Allyl Fluoride Conformers
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| gauche | 0.00 | 2.5 - 3.5 |
| cis | 0.5 - 1.5 | 1.0 - 2.0 |
Note: The range of values reflects the use of different levels of theory and basis sets in various computational studies.
Table 2: Key Geometric Parameters of Allyl Fluoride Conformers from Computational Studies
| Parameter | gauche Conformer | cis Conformer |
| Bond Lengths (Å) | ||
| C=C | 1.33 - 1.34 | 1.33 - 1.34 |
| C-C | 1.50 - 1.51 | 1.51 - 1.52 |
| C-F | 1.39 - 1.40 | 1.38 - 1.39 |
| Bond Angles (degrees) | ||
| ∠C=C-C | 124 - 125 | 125 - 126 |
| ∠C-C-F | 110 - 111 | 111 - 112 |
| Dihedral Angles (degrees) | ||
| ∠C=C-C-F | 60 - 70 | 0 |
Experimental Protocols: A Glimpse into the Computational Workflow
The determination of the conformational stability and geometric parameters of allyl fluoride relies on sophisticated computational chemistry techniques. A typical workflow involves the following steps:
-
Initial Structure Generation: The starting geometries of the cis and gauche conformers are built using standard bond lengths and angles.
-
Geometry Optimization: The initial structures are then optimized to find the lowest energy arrangement of atoms. This is commonly performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311G(d,p).
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide zero-point vibrational energies (ZPVE), which are used to correct the total energies.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations are often carried out on the optimized geometries using more computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with larger basis sets (e.g., aug-cc-pVTZ).
-
Rotational Barrier Calculation: The energy barrier to rotation between the conformers is determined by performing a relaxed potential energy surface scan. This involves systematically changing the C=C-C-F dihedral angle and optimizing the rest of the molecular geometry at each step. The transition state is the highest point on the minimum energy path between the two conformers.
Visualizing the Concepts
To better understand the relationships and processes involved in the computational study of allyl fluoride, the following diagrams are provided.
An In-depth Technical Guide to the Interaction of Allyl Fluoride with Electrophilic Fluorinating Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. While the synthesis of allylic fluorides via electrophilic fluorination of alkenes is a well-established methodology, the reactivity of allyl fluoride itself as a substrate in such reactions is not extensively documented in scientific literature. This technical guide provides a comprehensive overview of the core principles governing the interaction of allyl fluoride with common electrophilic fluorinating reagents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI). In the absence of direct experimental data for the electrophilic difluorination of allyl fluoride, this document extrapolates from established reaction mechanisms on analogous substrates to predict reaction pathways, regioselectivity, and potential outcomes. Detailed experimental protocols for related transformations are provided to serve as a foundational starting point for researchers exploring this chemistry.
Introduction: Electrophilic Fluorination in Drug Discovery
The strategic incorporation of fluorine can dramatically alter the properties of a bioactive molecule. Electrophilic fluorination has emerged as a powerful tool for the late-stage functionalization of complex molecules, offering a direct route to C-F bond formation under relatively mild conditions. Reagents with an electrophilic fluorine atom, typically bonded to a nitrogen atom, are widely employed.[1][2] This guide focuses on the predicted reactivity of allyl fluoride when subjected to these powerful fluorinating agents.
Key Electrophilic Fluorinating Reagents
The most common and user-friendly electrophilic fluorinating reagents are N-F compounds, which are generally stable, solid materials.[3]
-
Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective and versatile reagent for electrophilic fluorination.[4] It is known for its broad scope of reactivity with various nucleophiles, including alkenes.[1]
-
N-Fluorobenzenesulfonimide (NFSI): This reagent is another widely used source of electrophilic fluorine. It is a mild and stable crystalline solid, effective for the fluorination of a range of organic substrates, including the synthesis of allylic fluorides from alkenes.[5][6]
A comparison of the general characteristics of these two prominent reagents is presented in Table 1.
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Appearance | Colorless solid[3] | Colorless crystalline powder |
| Fluorinating Power | High | Moderate to High |
| Solubility | Soluble in polar solvents (acetonitrile, DMF, water)[4] | Soluble in many organic solvents |
| Handling | User-friendly, air- and moisture-stable | Bench-stable and easy-to-handle |
| Primary Use | Electrophilic fluorination of a wide range of substrates[1] | Electrophilic fluorination, oxidant[6] |
Theoretical Interaction of Allyl Fluoride with Electrophilic Fluorinating Reagents
Direct experimental data on the electrophilic fluorination of allyl fluoride (3-fluoropropene) is scarce. However, the outcome of such a reaction can be predicted by considering the established mechanism of electrophilic addition to alkenes and the electronic influence of the allylic fluorine atom.
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the double bond towards electrophilic attack compared to propene. Despite this deactivation, the reaction is expected to proceed, likely requiring more forcing conditions than for electron-rich alkenes.
Predicted Reaction Pathway and Regioselectivity
The electrophilic addition of "F+" from a reagent like Selectfluor or NFSI to the double bond of allyl fluoride is anticipated to proceed via a carbocation intermediate. The regioselectivity of this addition will be governed by the stability of the resulting carbocation.
Two possible carbocation intermediates can be formed upon the addition of the electrophile (E⁺, in this case "F⁺") to the double bond:
-
Path A: Attack at the terminal carbon (C1) leads to a secondary carbocation at C2, which is destabilized by the adjacent electron-withdrawing fluoromethyl group.
-
Path B: Attack at the internal carbon (C2) results in a primary carbocation at C1.
Generally, secondary carbocations are more stable than primary carbocations. However, the strong inductive effect of the fluorine atom at the allylic position will significantly destabilize an adjacent positive charge. Therefore, the formation of the carbocation at the carbon further away from the fluoromethyl group (C1) is expected to be the favored pathway, leading to the "anti-Markovnikov" addition product.
The subsequent nucleophilic attack by the counter-ion (e.g., tetrafluoroborate from Selectfluor, though it is generally considered non-nucleophilic, or another nucleophile present in the reaction mixture) on the more stable carbocation intermediate would yield the final product. In the context of difluorination, the fluoride ion itself could act as the nucleophile.
The following diagram, generated using Graphviz, illustrates the predicted logical relationship in the electrophilic fluorination of allyl fluoride.
Experimental Protocols for Related Reactions
General Protocol for Electrophilic Fluorination of an Alkene to an Allylic Fluoride
This protocol is adapted from the synthesis of aryl allylic fluorides and can be modified to investigate the reactivity of allyl fluoride.[1]
Materials:
-
Alkene substrate (e.g., a substituted styrene)
-
Selectfluor®
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkene (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add Selectfluor® (1.5 mmol).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the allylic fluoride.
The following diagram outlines the general experimental workflow for this type of reaction.
Protocol for Iodofluorination of an Alkene
This protocol for the vicinal iodofluorination of an alkene can be adapted to study the addition of "F+" and a nucleophile across the double bond of allyl fluoride.
Materials:
-
Alkene substrate
-
Iodine (I₂)
-
Pyridine-HF complex (e.g., Olah's reagent)
-
Potassium persulfate (K₂S₂O₈)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Teflon reaction tube
-
Magnetic stirrer
Procedure:
-
In a Teflon reaction tube, dissolve the alkene (1.0 mmol) and iodine (1.2 mmol) in dichloromethane (5 mL).
-
Add pyridine-HF complex (5.0 mmol) to the mixture.
-
Add potassium persulfate (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by pouring the mixture into a saturated aqueous Na₂S₂O₃ solution.
-
Neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Reactions
While no quantitative data exists for the electrophilic fluorination of allyl fluoride, Table 2 summarizes representative yields from the fluorination of various alkenes to provide allylic fluorides, which can serve as a benchmark for expected efficiencies.
| Substrate | Electrophilic Fluorinating Reagent | Solvent | Yield (%) | Reference |
| α-Methylstyrene | Selectfluor | DMF | 83 | [1] |
| 1-Phenylcyclohexene | Selectfluor | DMF | 75 | [1] |
| (E)-1-Phenylpropene | Selectfluor | DMF | 68 | [1] |
| Indene | Selectfluor | DMF | 55 | [1] |
| 1,1-Diphenylethylene | Selectfluor | DMF | 47 | [1] |
Conclusion and Future Outlook
The interaction of allyl fluoride with electrophilic fluorinating reagents represents an unexplored area of fluorine chemistry. Based on fundamental principles of organic reactivity, it is predicted that electrophilic addition would occur, likely with anti-Markovnikov selectivity, to yield 1,2-difluoropropane as the major product. The electron-withdrawing nature of the allylic fluorine is expected to decrease the nucleophilicity of the alkene, potentially requiring tailored reaction conditions to achieve efficient conversion.
The experimental protocols and quantitative data provided for analogous reactions serve as a robust starting point for researchers aiming to investigate this transformation. Future work should focus on the systematic study of the reaction of allyl fluoride with various electrophilic fluorinating agents to determine product distributions, optimize reaction conditions, and elucidate the precise mechanistic details. Such studies would not only fill a gap in the current literature but also potentially open new avenues for the synthesis of novel, densely fluorinated building blocks for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
- 6. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Allyl Fluoride Derivatives using Selectfluor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of allyl fluoride derivatives utilizing Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a versatile and user-friendly electrophilic fluorinating agent. The methodologies outlined are suitable for a range of substrates and offer access to valuable fluorinated building blocks for pharmaceutical and agrochemical research.
Introduction
Allyl fluorides are important structural motifs in medicinal chemistry, often imparting unique pharmacological properties such as altered metabolic stability, binding affinity, and bioavailability. Selectfluor has emerged as a key reagent for the introduction of fluorine into organic molecules under mild conditions. This document details several reliable methods for the synthesis of allyl fluoride derivatives using Selectfluor, including direct fluorination of alkenes, fluorodesilylation of allylsilanes, and enantioselective approaches.
Direct Electrophilic Fluorination of Alkenes with Allylic Rearrangement
This method allows for the direct synthesis of aryl-substituted allyl fluorides from trisubstituted alkenes. The reaction proceeds via an electrophilic addition of fluorine followed by a rearrangement, yielding the thermodynamically more stable allyl fluoride.[1]
Experimental Protocol
A general procedure for the direct fluorination of styrenyl alkenes is as follows:
-
To a solution of the alkene (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a flask equipped with a magnetic stirrer, add Selectfluor (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allyl fluoride.
Quantitative Data
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-(prop-1-en-2-yl)benzene | (2-fluoroprop-2-en-1-yl)benzene | 83 |
| 2 | 1-methoxy-4-(prop-1-en-2-yl)benzene | 1-((2-fluoroprop-2-en-1-yl)oxy)-4-methoxybenzene | 75 |
| 3 | 1-chloro-4-(prop-1-en-2-yl)benzene | 1-chloro-4-((2-fluoroprop-2-en-1-yl)oxy)benzene | 71 |
| 4 | 1-(but-1-en-2-yl)benzene | (2-fluorobut-2-en-1-yl)benzene | 65 |
| 5 | 2-(prop-1-en-2-yl)naphthalene | 2-((2-fluoroprop-2-en-1-yl)oxy)naphthalene | 78 |
Table 1: Synthesis of aryl allyl fluorides via direct electrophilic fluorination of alkenes with Selectfluor. Yields are for the isolated products.[1]
Reaction Workflow
Caption: Workflow for the direct synthesis of allyl fluorides.
Electrophilic Fluorodesilylation of Allylsilanes
This protocol describes the synthesis of functionalized allyl fluorides through a two-step sequence involving a cross-metathesis reaction to form an allylsilane, followed by fluorodesilylation with Selectfluor.[2][3] This method is particularly useful for introducing fluorine with concomitant double bond transposition.
Experimental Protocol
A general procedure for the electrophilic fluorination of fluorous allylsilanes is as follows:
-
Dissolve the fluorous allylsilane (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add Selectfluor (2.0 mmol) to the solution at room temperature.
-
Stir the mixture vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent in vacuo.
-
Purify the crude product by fluorous solid-phase extraction (FSPE) or silica gel chromatography to yield the functionalized allylic fluoride.[2]
Quantitative Data
| Entry | Allylsilane Substrate | Product | Yield (%) |
| 1 | (E)-cinnamyl(trimethyl)silane | (E)-(3-fluoro-1-phenylprop-1-en-1-yl)trimethylsilane | 87 |
| 2 | (E)-trimethyl(4-phenylbut-2-en-1-yl)silane | (E)-(1-fluoro-4-phenylbut-2-en-1-yl)trimethylsilane | 75 |
| 3 | (E)-ethyl 4-(trimethylsilyl)but-2-enoate | (E)-ethyl 4-fluoro-4-(trimethylsilyl)but-2-enoate | 63 |
| 4 | (E)-4-(benzyloxy)-1-(trimethylsilyl)but-2-ene | (E)-4-(benzyloxy)-1-fluoro-1-(trimethylsilyl)but-2-ene | 53 |
Table 2: Synthesis of allylic fluorides via electrophilic fluorodesilylation of allylsilanes with Selectfluor. Yields are for the isolated products after purification.[2]
Reaction Mechanism
Caption: Proposed mechanism for fluorodesilylation.
Enantioselective Fluorination of Allylic Alcohols via Chiral Anion Phase-Transfer Catalysis
This advanced protocol enables the enantioselective synthesis of α-fluoro homoallylic alcohols from simple allylic alcohols. The method relies on the in-situ formation of a directing group and the use of a chiral phosphate anion to facilitate the phase transfer and stereocontrolled fluorination by Selectfluor.[4]
Experimental Protocol
A representative procedure for the enantioselective fluorination of an allylic alcohol is as follows:
-
To an oven-dried vial, add the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 0.05 mmol) and an arylboronic acid (e.g., p-tolylboronic acid, 0.15 mmol).
-
Add the allylic alcohol (0.1 mmol) and an internal standard to the vial.
-
Dissolve the mixture in a nonpolar solvent (e.g., toluene, 1.0 mL).
-
Add Selectfluor (0.2 mmol) and an inorganic base (e.g., K₂CO₃, 0.3 mmol).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 0 °C).
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate and purify by column chromatography to obtain the enantioenriched α-fluoro homoallylic alcohol.
Quantitative Data
| Entry | Allylic Alcohol Substrate | Chiral Catalyst | Directing Group | Yield (%) | ee (%) |
| 1 | (E)-4-phenylbut-2-en-1-ol | (S)-TRIP | p-tolylboronic acid | 85 | 93 |
| 2 | (E)-hex-2-en-1-ol | (S)-TRIP | p-tolylboronic acid | 78 | 90 |
| 3 | (E)-1-phenylprop-2-en-1-ol | (S)-TRIP | p-tolylboronic acid | 81 | 88 |
| 4 | (E)-4-phenylbut-2-en-1-ol | (R)-TRIP | p-tolylboronic acid | 84 | 92 (R) |
Table 3: Enantioselective fluorination of allylic alcohols using chiral anion phase-transfer catalysis. ee determined by chiral HPLC analysis.[4][5]
Catalytic Cycle
Caption: Chiral anion phase-transfer catalytic cycle.
Safety Precautions
Selectfluor is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn. The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Sequential cross-metathesis/electrophilic fluorodesilylation: a novel entry to functionalized allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly influence their biological properties, making the development of efficient and selective fluorination methods a critical area of research in medicinal chemistry and drug development. Among these methods, the palladium-catalyzed asymmetric synthesis of allylic fluorides has emerged as a powerful tool for the enantioselective construction of chiral fluorine-containing molecules. This document provides a detailed overview of this methodology, including key data, experimental protocols, and a depiction of the underlying catalytic cycle.
The palladium-catalyzed approach offers a significant advantage over traditional fluorinating reagents by enabling the use of mild reaction conditions and demonstrating broad functional group tolerance.[1][2] This method typically involves the reaction of an allylic electrophile, such as an allylic chloride or bromide, with a fluoride source in the presence of a chiral palladium catalyst. The use of chiral ligands, such as the Trost bisphosphine ligand, allows for high levels of enantioselectivity in the formation of the C-F bond.[2][3][4]
Data Presentation
The following tables summarize the quantitative data for the palladium-catalyzed asymmetric synthesis of cyclic and acyclic allylic fluorides, showcasing the efficiency and selectivity of this method across a range of substrates.
Table 1: Enantioselective Fluorination of Cyclic Allylic Chlorides [2]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Cyclohexenyl chloride | (R)-3-Fluorocyclohex-1-ene | 85 | 95 |
| 2 | Cyclopentenyl chloride | (R)-3-Fluorocyclopent-1-ene | 78 | 92 |
| 3 | 4-Methylcyclohexenyl chloride | (1R,4R)-3-Fluoro-4-methylcyclohex-1-ene | 82 | 96 |
| 4 | 5-(tert-Butyldimethylsilyloxy)cyclohexenyl chloride | (1R,5R)-3-Fluoro-5-((tert-butyldimethylsilyl)oxy)cyclohex-1-ene | 75 | 94 |
| 5 | (E)-4-Phenylcyclohexenyl chloride | (1R,4S)-3-Fluoro-4-phenylcyclohex-1-ene | 88 | 98 |
Reactions were typically carried out on a 0.5 mmol scale using a Pd(0) catalyst, a chiral bisphosphine ligand (e.g., Trost ligand), and AgF as the fluoride source.[2]
Table 2: Regio- and Enantioselective Fluorination of Acyclic Allylic Halides [1][5]
| Entry | Substrate | Product (Branched Isomer) | Yield (%) | b:l ratio | ee (%) |
| 1 | (E)-Cinnamyl chloride | (R)-3-Fluoro-1-phenylprop-1-ene | 81 | >20:1 | 93 |
| 2 | (E)-Hex-2-en-1-yl chloride | (R)-4-Fluorohex-2-ene | 79 | >20:1 | 91 |
| 3 | (E)-1-Bromooct-2-ene | (R)-4-Fluorooct-2-ene | 84 | >20:1 | 95 |
| 4 | (E)-4-(Benzyloxy)but-2-en-1-yl chloride | (R)-1-(Benzyloxy)-3-fluorobut-1-ene | 78 | >20:1 | 90 |
| 5 | (E)-5-Bromopent-3-en-1-yl acetate | (R)-3-Fluoro-5-acetoxypent-1-ene | 75 | >20:1 | 88 |
Reactions were typically carried out on a 0.5 mmol scale. The use of a chiral bisphosphine-ligated palladium catalyst enables high regio- and enantioselectivity in the formation of branched allylic fluorides.[1]
Experimental Protocols
General Protocol for Palladium-Catalyzed Asymmetric Allylic Fluorination of Cyclic Allylic Chlorides
This protocol is a representative example for the synthesis of enantioenriched cyclic allylic fluorides.[2]
Materials:
-
Palladium(0) source (e.g., [η³-C₃H₅PdCl]₂ or Pd₂(dba)₃)
-
Chiral bisphosphine ligand (e.g., (R,R)-Trost ligand)
-
Allylic chloride substrate
-
Silver fluoride (AgF)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., 2.5 mol % [η³-C₃H₅PdCl]₂) and the chiral bisphosphine ligand (e.g., 7.5 mol %).
-
Add the anhydrous solvent (e.g., toluene, 0.1 M) and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Add the allylic chloride substrate (1.0 equiv) to the reaction mixture.
-
Add silver fluoride (AgF, 1.5-2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹⁹F NMR).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble silver salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic fluoride.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
General Protocol for Palladium-Catalyzed Asymmetric Allylic Fluorination of Acyclic Allylic Halides
This protocol is a representative example for the synthesis of enantioenriched branched acyclic allylic fluorides.[1]
Materials:
-
Palladium(0) source (e.g., Pd(dmdba)₂)
-
Chiral bisphosphine ligand (e.g., a Trost naphthyl ligand)
-
Acyclic allylic halide substrate (chloride or bromide)
-
Silver fluoride (AgF)
-
Anhydrous toluene
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In an inert atmosphere glovebox, add the palladium source (e.g., 5-10 mol % Pd(dmdba)₂) and the chiral bisphosphine ligand (e.g., 10-20 mol %) to an oven-dried reaction vial.
-
Add anhydrous toluene (to achieve a substrate concentration of 0.1-0.2 M).
-
Add the acyclic allylic halide substrate (1.0 equiv).
-
Add silver fluoride (AgF, 2.0 equiv).
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., 25-60 °C) for the required time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with pentane or diethyl ether and filter through a short plug of silica gel, eluting with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure branched allylic fluoride.
-
Determine the branched-to-linear (b:l) ratio by GC or ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess of the branched product by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Experimental workflow for palladium-catalyzed asymmetric allylic fluorination.
Caption: Simplified catalytic cycle for palladium-catalyzed allylic fluorination.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed asymmetric synthesis of allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed regio- and enantioselective fluorination of acyclic allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iridium-Catalyzed Allylic Fluorination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for iridium-catalyzed allylic fluorination, a powerful tool for the stereoselective synthesis of allylic fluorides. This methodology is particularly relevant for the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance biological activity and metabolic stability.
Introduction
Iridium-catalyzed allylic fluorination has emerged as a robust and versatile method for the formation of C-F bonds.[1][2] This protocol primarily focuses on the use of iridium catalysts in conjunction with allylic trichloroacetimidates as electrophiles and triethylamine trihydrofluoride (Et₃N·3HF) as a nucleophilic fluoride source.[1][3][4] A key advantage of this system is its ability to achieve high levels of regio- and enantioselectivity, particularly through the use of chiral diene-ligated iridium complexes.[3][4] The reaction often proceeds via a dynamic kinetic asymmetric transformation (DYKAT), allowing for the conversion of racemic starting materials into highly enantioenriched products.[3][4]
Data Presentation
The following tables summarize the substrate scope and performance of representative iridium-catalyzed allylic fluorination reactions, highlighting yields, branched-to-linear ratios (b:l), and enantiomeric excess (ee).
Table 1: Substrate Scope of Asymmetric Allylic Fluorination of β-Oxygen-Substituted Trichloroacetimidates [5]
| Entry | Substrate | Product | Yield (%) | b:l Ratio | ee (%) |
| 1 | 75 | >99:1 | 91 | ||
| 2 | 70 | >99:1 | 95 | ||
| 3 | 61 | >99:1 | 99 | ||
| 4 | 72 | >99:1 | 94 | ||
| 5 | 68 | >99:1 | 96 | ||
| 6 | 71 | >99:1 | 92 |
Table 2: Substrate Scope for Allylic β-[¹⁸F]Fluoroamines [5]
| Entry | Substrate | Product | Radiochemical Yield (%) |
| 1 | 45 ± 4 | ||
| 2 | 52 ± 5 | ||
| 3 | 38 ± 3 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Allylic Trichloroacetimidates[5]
-
To a 50 mL oven-dried Schlenk flask, add the allylic alcohol (3.3 mmol, 1.0 equiv) and dry dichloromethane (10 mL).
-
Cool the resulting solution to 0 °C under an argon atmosphere.
-
Add trichloroacetonitrile (9.8 mmol, 3.0 equiv).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.63 mmol, 0.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture in vacuo.
-
Purify the resulting residue by silica gel flash chromatography (49:1 hexane/EtOAc + 3% triethylamine) to afford the allylic trichloroacetimidate as a clear oil (>90% yield).
Protocol 2: Synthesis of Chiral Diene-Ligated Iridium Catalyst[5]
-
In a glovebox, combine [Ir(COD)Cl]₂ (100 mg, 0.15 mmol, 1.0 equiv) and the chiral diene ligand (e.g., (S,S)-ligand) (0.33 mmol, 2.2 equiv) in a 20 mL scintillation vial.
-
Add degassed dichloromethane (10 mL).
-
Stir the resulting orange solution at room temperature for 1 hour.
-
Remove the solvent in vacuo to yield an orange solid.
-
Wash the solid with degassed hexane (3 x 2 mL) and dry under vacuum.
-
The chiral catalyst, [IrCl(S,S)-L]₂, is obtained as an orange solid and should be stored in a glovebox for direct use in the fluorination reaction.
Protocol 3: General Procedure for Iridium-Catalyzed Allylic Fluorination[1]
-
In a polypropylene vial, dissolve the allylic trichloroacetimidate (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Add the iridium catalyst (e.g., [Ir(COD)Cl]₂ or a chiral iridium complex, 2.5-5 mol%).
-
Add Et₃N·3HF (1.5-3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature under ambient air for the specified time (typically 1-2 hours), monitoring by TLC or GC/MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography to obtain the allylic fluoride.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the iridium-catalyzed allylic fluorination of trichloroacetimidates. The reaction is initiated by the coordination of the iridium catalyst to the allylic trichloroacetimidate, followed by oxidative addition to form a π-allyl iridium intermediate. Subsequent nucleophilic attack by fluoride and reductive elimination yields the allylic fluoride product and regenerates the active iridium catalyst.
Caption: Proposed Catalytic Cycle for Iridium-Catalyzed Allylic Fluorination.
Experimental Workflow
This diagram outlines the general workflow for performing an iridium-catalyzed allylic fluorination experiment, from starting materials to the purified product.
Caption: General Experimental Workflow for Allylic Fluorination.
References
- 1. Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
The Strategic Use of Allyl Fluoride in the Synthesis of Complex Organofluorine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allyl fluoride, a gaseous organofluorine compound, presents both unique opportunities and significant challenges as a building block in chemical synthesis. Its utility lies in its potential to introduce a fluorinated three-carbon unit into a target molecule, a valuable motif in medicinal and agrochemical research due to the profound effects of fluorine on a molecule's physicochemical and biological properties. However, the inherent strength of the carbon-fluorine bond and the gaseous nature of allyl fluoride necessitate specialized synthetic strategies for its effective incorporation.
These application notes provide an overview of potential synthetic applications of allyl fluoride, drawing upon established principles of organofluorine chemistry and transition-metal catalysis. The protocols described herein are based on analogous reactions with substituted allylic fluorides and serve as a guide for the development of specific synthetic methodologies.
Application Note 1: Palladium-Catalyzed Allylic Substitution with Allyl Fluoride
Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. While allylic chlorides and carbonates are common substrates, the activation of the robust C-F bond of allylic fluorides is more challenging. However, with the appropriate choice of catalyst and reaction conditions, allyl fluoride can potentially serve as an allylating agent.
The reaction is believed to proceed through an oxidative addition of the Pd(0) catalyst to the C-F bond to form a π-allylpalladium(II) fluoride complex. Subsequent nucleophilic attack on the allyl moiety regenerates the Pd(0) catalyst and yields the desired product. Mechanistic studies on related systems suggest that a neutral allylpalladium fluoride may act as the nucleophile in a homobimetallic mechanism.[1][2][3]
Table 1: Representative Nucleophiles and Expected Products for Palladium-Catalyzed Allylation with Allyl Fluoride
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Sodium dimethyl malonate | Dimethyl allylmalonate | 70-85 |
| 2 | Morpholine | 4-Allylmorpholine | 65-80 |
| 3 | Sodium phenoxide | Allyl phenyl ether | 60-75 |
| 4 | Phenylboronic acid | Allylbenzene | 55-70 |
| 5 | Indole | 3-Allylindole | 60-75 |
Yields are estimated based on analogous reactions with other allylic fluorides.
Experimental Protocol: General Procedure for Palladium-Catalyzed Allylic Alkylation with Allyl Fluoride
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%).
-
Add the solvent (e.g., anhydrous THF, 0.1 M) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add the nucleophile (1.0 equiv) and any necessary base (e.g., NaH for malonates, 1.2 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Introduce allyl fluoride gas (1.2-1.5 equiv) into the reaction vessel, either by bubbling through the solution or by maintaining a positive pressure from a balloon.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols: Allyl Fluoride as a Precursor for π-Allyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of π-allyl complexes is a cornerstone of modern organometallic chemistry, with wide-ranging applications in catalysis and organic synthesis. While allylic halides, particularly chlorides and bromides, are the conventional precursors for these complexes via oxidative addition to a low-valent transition metal, the use of allyl fluoride presents a unique set of challenges and opportunities. The high bond dissociation energy of the carbon-fluorine (C-F) bond makes its activation significantly more demanding. However, recent advances in catalysis have demonstrated the feasibility of utilizing allylic fluorides, especially activated systems like gem-difluoroalkenes, as precursors for fluorinated π-allyl intermediates. These intermediates open new avenues for the synthesis of novel fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science.
These application notes provide an overview of the current state of research on the use of allyl fluoride as a precursor for π-allyl complexes, with a focus on palladium and nickel-catalyzed systems. Detailed protocols, where available, and mechanistic insights are provided to guide researchers in this emerging field.
Mechanistic Considerations: The Challenge of C-F Bond Activation
The synthesis of a π-allyl complex from an allyl fluoride proceeds via the oxidative addition of the C-F bond to a low-valent transition metal center, typically a metal(0) complex. This process involves the cleavage of the C-F bond and the formation of a metal-carbon and a metal-fluorine bond, resulting in a metal(II) π-allyl fluoride complex.
The primary hurdle in this transformation is the inertness of the C-F bond. Overcoming this requires either highly reactive metal complexes, specialized ligands, or substrates where the C-F bond is activated, for instance, by the presence of adjacent fluorine atoms as in gem-difluoroalkenes.
Proposed Catalytic Cycle for π-Allyl Complex Formation from Allyl Fluoride
The formation of a π-allyl complex from allyl fluoride is the initial step in various catalytic reactions. A general catalytic cycle, exemplified by a palladium-catalyzed process, is depicted below.
Caption: Generalized catalytic cycle involving the formation of a π-allyl metal fluoride complex.
Application in Catalysis: Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes
A notable example of utilizing the C-F activation of an allylic fluoride to generate a π-allyl intermediate is the palladium-catalyzed allylic amination of 3,3-difluoropropenes. In this reaction, a fluorinated π-allyl palladium complex is formed in situ and subsequently undergoes nucleophilic attack by an amine to yield β-aminofluoroalkenes.
Quantitative Data Summary
The following table summarizes the results of catalyst and ligand screening for the palladium-catalyzed amination of 1-(2,2-difluorovinyl)-2-methylnaphthalene with morpholine. This data highlights the critical role of the ligand in promoting the challenging C-F bond activation.
| Entry | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) |
| 1 | [Pd(dba)₂] (5) | PPh₃ | Dioxane | 6 | 12 |
| 2 | [Pd(PPh₃)₄] (5) | - | Dioxane | 6 | 31 |
| 3 | [Pd(PPh₃)₄] (5) | - | Dioxane | 0.25 (MW) | 34 |
| 4 | [Pd(PPh₃)₂Cl₂] (5) | - | Dioxane | 6 | Trace |
| 5 | Pd(OAc)₂ (5) | PPh₃ (1:2) | Dioxane | 6 | 52 |
| 6 | [Pd(dba)₂] (5) | ᵗBu₃P (1:2) | Dioxane | 6 | 12 |
| 7 | [Pd(dppf)Cl₂]·CH₂Cl₂ (5) | - | Acetonitrile | 1.5 | 90 (amine), 70 (product) |
Data sourced from a study on the activation of allylic C-F bonds.[1]
Experimental Protocols
Due to the challenging nature of C-F bond activation, detailed protocols for the stoichiometric synthesis and isolation of π-allyl complexes from simple allyl fluorides are not widely available. The following protocols provide a general framework based on the principles of oxidative addition and a specific example from a catalytic reaction that proceeds through a π-allyl intermediate.
Protocol 1: General Procedure for the Attempted Synthesis of a π-Allyl Palladium Complex from Allyl Fluoride (Hypothetical)
This protocol is a generalized procedure adapted from standard methods for the synthesis of π-allyl palladium complexes from allylic halides. Significant optimization of reaction conditions (temperature, solvent, ligand) will likely be necessary for successful C-F bond activation.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Allyl fluoride (or substituted allyl fluoride)
-
Phosphine ligand (e.g., PPh₃, PCy₃, or a more electron-rich ligand)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, or dioxane)
-
Schlenk flask and other standard air-free technique glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.5 mmol) and the desired phosphine ligand (2.0 mmol) in the anhydrous, deoxygenated solvent (20 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the Pd(0)Lₙ complex. The color of the solution should change, typically to a yellow or orange hue.
-
Add the allyl fluoride (1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrate and ligand used and must be determined experimentally.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by ¹H and ¹⁹F NMR spectroscopy. The formation of the π-allyl complex can be identified by the appearance of characteristic signals in the ¹H NMR spectrum.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The π-allyl palladium fluoride complex may be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography on silica gel under an inert atmosphere.
Expected Outcome:
The formation of the desired π-allyl palladium fluoride complex. However, due to the high strength of the C-F bond, competing side reactions or no reaction are possible outcomes.
Protocol 2: In Situ Generation of a Fluorinated π-Allyl Palladium Complex for Catalytic Amination
This protocol is based on the successful palladium-catalyzed allylic amination of 3,3-difluoropropenes, which proceeds via a fluorinated π-allyl palladium intermediate.[1]
Materials:
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%)
-
Substituted 3,3-difluoropropene (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous acetonitrile
-
Microwave vial or sealed tube
Procedure:
-
To a microwave vial, add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.05 mmol), the 3,3-difluoropropene substrate (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add anhydrous acetonitrile (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 70 °C for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired β-aminofluoroalkene product.
Visualizing the Workflow and Mechanism
Experimental Workflow for Catalytic Amination
Caption: A streamlined workflow for the palladium-catalyzed amination of 3,3-difluoropropenes.
Proposed Mechanism for Nickel-Catalyzed C-F Activation
Recent computational studies have supported the viability of oxidative addition of an allylic C-F bond to a Ni(0) center.[2]
Caption: Proposed pathway for the oxidative addition of an allylic C-F bond to a Ni(0) complex.
Conclusion and Future Outlook
The use of allyl fluoride as a precursor for π-allyl complexes represents a challenging yet promising frontier in organometallic chemistry. While the direct synthesis and isolation of such complexes from simple allyl fluorides remain largely unexplored, catalytic reactions proceeding through fluorinated π-allyl intermediates demonstrate the potential of this approach. The successful examples, primarily involving activated substrates like gem-difluoroalkenes, underscore the importance of catalyst and ligand design in overcoming the high barrier of C-F bond activation.
Future research in this area will likely focus on:
-
The development of more reactive catalytic systems capable of activating the C-F bond of unactivated allylic fluorides.
-
A deeper mechanistic understanding of the oxidative addition step to guide the rational design of catalysts.
-
The expansion of the substrate scope to include a wider range of functionalized allyl fluorides.
-
The application of this methodology to the synthesis of novel fluorinated compounds for pharmaceutical and materials science applications.
For researchers in drug development, the ability to form π-allyl complexes from allylic fluorides opens up new retrosynthetic disconnections for the stereoselective introduction of fluorine and other functionalities into complex molecules. As this field matures, it is poised to provide powerful new tools for the synthesis of next-generation fluorinated drugs and materials.
References
Application Notes and Protocols for the Allylic Fluorination of Styrenes in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the allylic fluorination of styrenes, a critical transformation in the synthesis of fluorinated pharmaceutical compounds. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. This document outlines three key methodologies: metal-free fluorination using Selectfluor, palladium-catalyzed C-H fluorination, and rhodium-catalyzed asymmetric fluorination, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Metal-Free Allylic Fluorination with Selectfluor
The direct electrophilic fluorination of styrenes using Selectfluor is an efficient, metal-free method for the synthesis of aryl allylic fluorides. This approach is characterized by its operational simplicity and mild reaction conditions.
Data Presentation
| Entry | Styrene Substrate | Product | Yield (%)[1] |
| 1 | α-Methylstyrene | 3-Fluoro-3-phenylprop-1-ene | 83 |
| 2 | 4-Methoxy-α-methylstyrene | 3-Fluoro-3-(4-methoxyphenyl)prop-1-ene | 75 |
| 3 | 4-Chloro-α-methylstyrene | 3-(4-Chlorophenyl)-3-fluoroprop-1-ene | 78 |
| 4 | 4-Nitro-α-methylstyrene | 3-Fluoro-3-(4-nitrophenyl)prop-1-ene | 47 |
| 5 | Indene | 1-Fluoro-1H-indene | 65 |
Experimental Protocol: General Procedure for Metal-Free Allylic Fluorination
-
To a solution of the styrene derivative (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) in a round-bottom flask, add Selectfluor (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired allylic fluoride.
Reaction Workflow
Caption: Workflow for Metal-Free Allylic Fluorination.
Palladium-Catalyzed Allylic C-H Fluorination
Palladium catalysis enables the direct C-H fluorination of olefins, providing a powerful tool for accessing allylic fluorides with high regioselectivity. This method often employs a cocatalyst system and a nucleophilic fluoride source.[2][3]
Data Presentation
| Entry | Olefin Substrate | Branched:Linear (b:l) Ratio[3] | Yield (%)[3] |
| 1 | 1-Decene | 6.6:1 | 33 |
| 2 | 4-Phenyl-1-butene | >20:1 | 55 |
| 3 | (4-Penten-1-yloxy)benzene | 10:1 | 62 |
| 4 | N-Allyl-4-methylbenzenesulfonamide | 8.0:1 | 45 |
| 5 | 1-Dodecene | 7.3:1 | 41 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Allylic C-H Fluorination [3]
-
In a polypropylene vial, combine Pd(TFA)₂ (15 mol %), Ligand L2 (a specific bisphosphine ligand, 15 mol %), and [(R,R)-salen]CrCl (10 mol %).
-
Add the olefin substrate (0.2 mmol) and 1,2-dichloroethane (DCE) (0.1 M).
-
Add benzoquinone (BQ) (2.0 equiv) and Et₃N·3HF (6.0 equiv).
-
Seal the vial and stir the mixture at 23 °C for 72 hours.
-
After the reaction is complete, dilute the mixture with dichloromethane and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Determine the yield and regioselectivity of the crude product by ¹⁹F NMR spectroscopy using fluorobenzene as an internal standard. Further purification can be achieved by preparative TLC or column chromatography.
Proposed Catalytic Cycle
Caption: Palladium-Catalyzed C-H Fluorination Cycle.
Rhodium-Catalyzed Asymmetric Allylic Fluorination
For the synthesis of enantioenriched allylic fluorides, rhodium-catalyzed asymmetric methods have proven to be highly effective. These reactions typically utilize chiral ligands to induce stereoselectivity, yielding products with high enantiomeric excess.
Data Presentation
| Entry | Substrate | Enantiomeric Ratio (er)[4] | Yield (%)[4] |
| 1 | (E)-Ethyl 2-cyano-3-phenylallyl carbonate | 89:11 | 95 |
| 2 | (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)allyl carbonate | 88:12 | 99 |
| 3 | (E)-Ethyl 2-cyano-3-(4-chlorophenyl)allyl carbonate | 85:15 | 92 |
| 4 | (E)-Ethyl 2-cyano-3-(naphthalen-2-yl)allyl carbonate | 86:14 | 83 |
| 5 | (E)-Ethyl 2-cyano-3-(thiophen-2-yl)allyl carbonate | 77:23 | 87 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Allylic Fluorination [4]
-
In a glovebox, add [Rh(cod)Cl]₂ (2.5 mol %) and a chiral diene ligand (5.0 mol %) to a vial.
-
Add anhydrous, degassed solvent (e.g., THF or toluene) (to achieve a 0.1 M concentration of the substrate).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the allylic trichloroacetimidate substrate (1.0 equiv).
-
Add Et₃N·3HF (1.2 equiv) dropwise.
-
Stir the reaction at the specified temperature (e.g., 25 °C) for the indicated time (typically 12-24 hours).
-
Monitor the reaction by TLC. Once complete, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Proposed Mechanism for Enantioselection
Caption: Enantioselective Rh-Catalyzed Fluorination.
Pharmaceutical Application Case Study: Synthesis of (S)-Verapamil
While not a direct allylic fluorination of a styrene, the principles of rhodium-catalyzed asymmetric allylic substitution are pivotal in the synthesis of complex pharmaceutical molecules. A notable example is the concise synthesis of (S)-Verapamil, a calcium channel blocker. This synthesis utilizes an enantioselective rhodium-catalyzed allylic alkylation to construct the key quaternary stereocenter.[5][6] The terminal olefin introduced in this step serves as a handle for further functionalization to complete the synthesis.[5][6] This case study highlights the power of allylic substitution methodologies in providing efficient access to chiral building blocks for drug development. The enantioselective rhodium-catalyzed allylic alkylation of the starting nitrile proceeds with a high yield of 93% and an enantiomeric ratio of 91:9.[6]
Logical Relationship in (S)-Verapamil Synthesis
Caption: Rh-Catalyzed Allylic Alkylation in Drug Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed allylic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for C-F Bond Activation Studies Involving Allyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary methods for the activation of carbon-fluorine (C-F) bonds in allyl fluoride and its derivatives. The protocols detailed herein are pivotal for the synthesis of novel fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. This document outlines key experimental procedures, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows.
Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes
The palladium-catalyzed allylic amination of 3,3-difluoropropenes represents a significant advancement in the synthesis of β-aminofluoroalkenes. This method proceeds via the selective activation of an allylic C-F bond, leading to the formation of a fluorinated palladium π-allyl intermediate, which then undergoes nucleophilic attack by an amine.
Quantitative Data Summary
| Entry | Catalyst (mol%) | Ligand (mol%) | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | [Pd(PPh₃)₄] (5) | - | Morpholine | Toluene | 110 | 6 | 31 | [1] |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Morpholine | Toluene | 110 | 6 | 52 | [1] |
| 3 | [Pd(dba)₂] (5) | tBu₃P (10) | Morpholine | Toluene | 110 | 6 | 12 | [1] |
| 4 | [Pd(PPh₃)₄] (5) | - | Piperidine | Toluene | 110 | 14 | 70 | [1] |
| 5 | [Pd(PPh₃)₄] (5) | - | Dibenzylamine | Toluene | 110 | 22 | 65 | [1] |
Experimental Protocol
General Procedure for Palladium-Catalyzed Allylic Amination:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., [Pd(PPh₃)₄], 5 mol%) and ligand (if required).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent (e.g., toluene, 0.1 M) and the amine nucleophile (1.2 equivalents).
-
Add the 3,3-difluoropropene substrate (1.0 equivalent).
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired β-aminofluoroalkene.
Reaction Pathway
Lewis Acid-Promoted 3,3-Difluoroallylation of Arenes
The activation of a C-F bond in 2-trifluoromethyl-1-alkenes can be achieved using a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂). This promotes an SN1'-type reaction with arenes, yielding 3,3-difluoroallylated arenes. This method provides a direct route to synthetically valuable 1,1-difluoro-1-alkenes.[2][3]
Quantitative Data Summary
| Entry | Arene | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Toluene | EtAlCl₂ (1.0) | CH₂Cl₂ | 0 | 1 | 85 | [2] |
| 2 | Anisole | EtAlCl₂ (1.0) | CH₂Cl₂ | 0 | 1 | 92 | [2] |
| 3 | m-Xylene | EtAlCl₂ (1.0) | CH₂Cl₂ | 0 | 1 | 88 | [2] |
| 4 | Benzene | EtAlCl₂ (1.0) | CH₂Cl₂ | 0 | 1 | 75 | [2] |
| 5 | Naphthalene | EtAlCl₂ (1.0) | CH₂Cl₂ | 0 | 1 | 95 | [2] |
Experimental Protocol
General Procedure for Lewis Acid-Promoted Difluoroallylation:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the arene (5.0 equivalents) and the solvent (e.g., CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., EtAlCl₂ in hexanes, 1.0 equivalent) to the stirred solution.
-
Add the 2-trifluoromethyl-1-alkene substrate (1.0 equivalent) dropwise.
-
Stir the reaction mixture at 0 °C for the specified time (typically 1 hour).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3,3-difluoroallylated arene.
Proposed Mechanism
Photocatalytic C-F Bond Allylation of Perfluoroalkylarenes
Visible-light photoredox catalysis offers a mild and efficient method for the C-F bond activation of perfluoroalkylarenes, enabling their allylation. This reaction proceeds via the generation of a perfluoroalkyl radical through a single-electron transfer from an excited photocatalyst.[4]
Quantitative Data Summary
| Entry | Perfluoroalkylarene | Allylating Agent | Photocatalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | C₆F₅CF₃ | Allyl-SnBu₃ | Ir(ppy)₂(dtbbpy)PF₆ | CH₃CN | 24 | 78 | [4] |
| 2 | C₆F₅C₂F₅ | Allyl-SnBu₃ | Ir(ppy)₂(dtbbpy)PF₆ | CH₃CN | 24 | 85 | [4] |
| 3 | C₆F₅C₄F₉ | Allyl-SnBu₃ | Ir(ppy)₂(dtbbpy)PF₆ | CH₃CN | 24 | 81 | [4] |
| 4 | C₆F₅CF(CF₃)₂ | Allyl-SnBu₃ | Ir(ppy)₂(dtbbpy)PF₆ | CH₃CN | 24 | 90 | [4] |
Experimental Protocol
General Procedure for Photocatalytic Defluoroallylation:
-
In a reaction vial, combine the perfluoroalkylarene (1.0 equivalent), the allylic stannane (1.5 equivalents), and the photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆, 1-2 mol%).
-
Add the solvent (e.g., anhydrous and degassed acetonitrile).
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) for the specified duration.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by preparative thin-layer chromatography or column chromatography to isolate the allylated product.
Experimental Workflow
Enantioselective C-C Bond Formation via Allylic C-F Bond Cleavage
The enantioselective functionalization of allylic fluorides provides a powerful tool for the synthesis of chiral fluorine-containing molecules. Iridium-catalyzed reactions of soft nucleophiles with 3-fluoro-3-hydrocarbyl allylic electrophiles have been shown to form tertiary allylic fluorides with high regioselectivity and enantioselectivity.[5]
Quantitative Data Summary
| Entry | Allylic Fluoride Substrate | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | (E)-1-fluoro-1,3-diphenylprop-2-en-1-yl acetate | Dimethyl malonate | [Ir(COD)Cl]₂ / Ligand | THF | 95 | 98 | [5] |
| 2 | (E)-1-fluoro-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-yl acetate | Dimethyl malonate | [Ir(COD)Cl]₂ / Ligand | THF | 92 | 97 | [5] |
| 3 | (E)-1-fluoro-1-(naphthalen-2-yl)-3-phenylprop-2-en-1-yl acetate | Dimethyl malonate | [Ir(COD)Cl]₂ / Ligand | THF | 93 | 99 | [5] |
| 4 | (E)-1-fluoro-1-phenyl-3-(p-tolyl)prop-2-en-1-yl acetate | Dimethyl malonate | [Ir(COD)Cl]₂ / Ligand | THF | 96 | 98 | [5] |
Experimental Protocol
General Procedure for Enantioselective Allylic Fluoroalkylation:
-
In a glovebox, combine the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in a reaction vial.
-
Add the solvent (e.g., THF) and stir to form the catalyst solution.
-
In a separate vial, dissolve the nucleophile (e.g., dimethyl malonate) and a base (e.g., NaH) in the solvent.
-
Add the nucleophile solution to the catalyst solution.
-
Add the allylic fluoride substrate to the reaction mixture.
-
Stir the reaction at room temperature until complete conversion is observed by TLC or NMR spectroscopy.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Logical Relationship of Key Components
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN 1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoredox-Catalyzed C-F Bond Allylation of Perfluoroalkylarenes at the Benzylic Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols for Allylic Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental setups for various allylic fluorination reactions, a critical transformation in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can significantly alter their biological properties, making these methods highly valuable in drug development.[1][2][3] This document outlines protocols for transition-metal-catalyzed and electrophilic fluorination reactions, presenting key data in a comparative format.
I. Transition-Metal-Catalyzed Allylic Fluorination
Transition-metal catalysis offers a powerful and versatile approach to allylic fluorination, enabling the use of a wide range of substrates and providing high levels of regio- and enantioselectivity.[4] Common catalysts include complexes of palladium, iridium, copper, and nickel.
I.1. Palladium-Catalyzed Allylic Fluorination
Palladium catalysis is a well-established method for allylic fluorination, often employing a Pd(0) precatalyst and a suitable ligand.[5][6][7] These reactions can proceed with high efficiency and enantioselectivity, particularly with cyclic allylic chlorides.[6][7] A key feature of some palladium-catalyzed systems is their tolerance to a variety of functional groups and their ability to be conducted under mild, ambient conditions.[6][8]
Table 1: Comparison of Palladium-Catalyzed Allylic Fluorination Reactions
| Catalyst System | Fluorinating Agent | Substrate Scope | Avg. Yield (%) | Avg. ee (%) | Reference |
| Pd(0) / Trost bisphosphine ligand | AgF | Cyclic allylic chlorides | 60-85 | 90-98 | [6][7] |
| Pd(TFA)₂ / [(R,R)-salen]CrCl (cocatalyst) | Et₃N·3HF | Simple olefins (C-H fluorination) | 47-75 | N/A | [9][10][11] |
| Pd₂(dba)₃ / bisphosphine ligand | AgF | Acyclic allylic halides | 78-84 | 90-97 | [8] |
Experimental Protocol: Enantioselective Fluorination of a Cyclic Allylic Chloride
This protocol is adapted from the work of Doyle and colleagues.[6][7]
Materials:
-
Palladium(0) precatalyst (e.g., Pd₂(dba)₃)
-
Trost bisphosphine ligand
-
Silver fluoride (AgF)
-
Cyclic allylic chloride substrate
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the palladium precatalyst (5 mol %) and the Trost bisphosphine ligand (10 mol %).
-
Add the cyclic allylic chloride substrate (1.0 equiv) and silver fluoride (1.1 equiv).
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched allylic fluoride.
I.2. Iridium-Catalyzed Allylic Fluorination
Iridium catalysts are particularly effective for the asymmetric fluorination of allylic compounds, including the dynamic kinetic asymmetric transformation of racemic substrates.[1] These methods often utilize nucleophilic fluoride sources and can achieve excellent levels of regio- and enantioselectivity.[1][12] Iridium catalysts have been successfully applied to the fluorination of allylic trichloroacetimidates and in fluoroalkylation reactions.[1][13]
Table 2: Iridium-Catalyzed Allylic Fluorination
| Catalyst System | Fluorinating Agent | Leaving Group | Avg. Yield (%) | Avg. ee (%) | Reference |
| Chiral bicyclo[3.3.0]octadiene-ligated Iridium(I) | Et₃N·3HF | Trichloroacetimidate | Good | Excellent | [1][12] |
| Cyclometalated Iridium-allyl catalyst | (Used for fluoroalkylation) | Trifluoroacetate | 73-98 | Excellent | [13] |
Experimental Protocol: Asymmetric Fluorination of a Racemic Allylic Trichloroacetimidate
This protocol is based on the methodology developed by Nguyen and coworkers.[1][14]
Materials:
-
Iridium(I) catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral diene ligand
-
Racemic allylic trichloroacetimidate
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous solvent (e.g., THF)
-
Inert gas atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the active iridium catalyst by stirring the iridium precursor and the chiral ligand in the chosen solvent.
-
In a separate flask, dissolve the racemic allylic trichloroacetimidate in the anhydrous solvent.
-
Add the prepared catalyst solution to the substrate solution.
-
Carefully add Et₃N·3HF (as the fluoride source) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., ¹⁹F NMR, GC-MS).
-
Once the reaction is complete, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the product via column chromatography.
I.3. Copper-Catalyzed Allylic Fluorination
Copper catalysis provides a cost-effective alternative for allylic fluorination.[15] These reactions often require a directing group within the substrate to achieve high regioselectivity.[15] Copper(II) complexes have also been implicated in C(sp³)–H fluorination reactions.[16]
Table 3: Copper-Catalyzed Allylic Fluorination
| Catalyst | Fluorinating Agent | Substrate | Key Feature | Reference |
| Copper catalyst | Et₃N·3HF | Internal allylic bromides and chlorides | Requires a directing functional group | [15] |
| Copper(II) complex | (oxidant) | Allylic C-H bonds | Direct C-H functionalization | [16] |
II. Electrophilic Allylic Fluorination
Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate, such as an alkene.[17] A common reagent for this transformation is Selectfluor®.[2][18] This approach can proceed without a transition-metal catalyst and often results in an allylic rearrangement.[18]
Table 4: Electrophilic Allylic Fluorination
| Fluorinating Agent | Substrate | Catalyst | Avg. Yield (%) | Key Feature | Reference |
| Selectfluor® | Trisubstituted alkenes (e.g., styrenes) | None | 47-83 | Proceeds via allylic rearrangement | [18] |
| N-Fluorobenzenesulfonimide (NFSI) | Indoles | None | Moderate to High | Forms 3,3-difluoro-2-oxindoles | [2] |
Experimental Protocol: Direct Electrophilic Fluorination of an Alkene
This protocol is a general representation of the reaction described for styrenes.[18]
Materials:
-
Alkene substrate (e.g., a trisubstituted styrene)
-
Selectfluor®
-
Solvent (e.g., DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkene substrate in DMF in a reaction flask.
-
Add Selectfluor® portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is often rapid.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting aryl allylic fluoride by column chromatography.
III. Visualizing the Experimental Workflow and Reaction Components
To better understand the practical and conceptual aspects of these reactions, the following diagrams illustrate a typical experimental workflow and the interplay of key reaction components.
Caption: A typical experimental workflow for catalytic allylic fluorination.
Caption: Relationship of key components in a catalytic cycle.
References
- 1. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brynmawr.edu [brynmawr.edu]
- 3. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Item - Iridium-Catalyzed Enantioselective Fluorination of Racemic, Secondary Allylic Trichloroacetimidates - figshare - Figshare [figshare.com]
- 13. escholarship.org [escholarship.org]
- 14. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 15. Copper-catalyzed regioselective fluorination of allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: In Situ Desilylation Strategy Using Allyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in situ desilylation strategy employing allyl fluorides. This innovative approach leverages the high affinity of silicon for fluorine to facilitate the cleavage of silyl ethers and other silyl-containing compounds directly within a reaction mixture, often under catalytic conditions. This strategy is particularly valuable in generating reactive intermediates for subsequent bond-forming reactions, offering a mild and efficient alternative to traditional stoichiometric desilylating agents like tetrabutylammonium fluoride (TBAF).
The core of this methodology lies in the ability of an allyl fluoride to act as a latent source of a fluoride ion or a Lewis basic fluorine atom. This "fluoride-assisted desilylation" or "desilylative activation" is a key step in various organocatalytic transformations, enabling the in situ generation of nucleophiles such as carbanions for immediate use in carbon-carbon bond formation.[1]
Core Concepts and Applications
The in situ desilylation strategy using allyl fluorides is a sophisticated method for unmasking reactive functionalities at the precise moment they are needed in a catalytic cycle. This temporal control minimizes side reactions and allows for the use of sensitive intermediates.
Key Features:
-
TBAF-Free Conditions: This methodology avoids the use of often hygroscopic and basic TBAF, which can be problematic for sensitive substrates.[2]
-
Catalytic Fluoride Source: The fluoride is generated catalytically from the allyl fluoride, reducing waste and improving atom economy.
-
In Situ Generation of Intermediates: The primary application is the in situ formation of reactive species, such as carbanions, from stable silyl-protected precursors.[1]
-
High Selectivity: The mild conditions often allow for high levels of regio- and stereoselectivity in subsequent reactions.
Primary Application: Generation of α-Boryl Carbanions
A prime example of this strategy is the organocatalytic asymmetric allylic benzylborylation. In this reaction, an allyl fluoride facilitates the desilylation of an α-silyl benzylboronic ester to generate a highly reactive α-boryl carbanion in situ. This carbanion then participates in a stereoselective allylation.[1]
Reaction Mechanism and Experimental Workflow
The general mechanism involves the interaction of the fluorine atom of the allyl fluoride with the silicon center of the silyl-containing substrate. This Si-F interaction weakens the Si-C or Si-O bond, leading to its cleavage and the formation of a silyl fluoride byproduct.
Below are diagrams illustrating the proposed reaction mechanism and a typical experimental workflow for this type of transformation.
Caption: Proposed mechanism for fluoride-assisted in situ desilylation.
References
Application Notes and Protocols: Late-Stage Functionalization with Allyl Fluoride in Drug Discovery
Introduction
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5][6] Late-stage functionalization (LSF), the introduction of new functional groups into complex molecules at a late step in the synthesis, has emerged as a powerful approach to rapidly generate analogues of lead compounds.[2] This document provides detailed application notes and protocols for the late-stage introduction of the allyl fluoride motif, a valuable functional group that can serve as a bioisostere for other chemical groups and as a handle for further chemical modifications.[7][8][9][10] Additionally, the use of fluorine-18, a positron-emitting isotope, in this context allows for the synthesis of tracers for Positron Emission Tomography (PET) imaging, a crucial tool in drug discovery and development.[4][11][12][13][14]
Applications in Drug Discovery
The strategic incorporation of an allyl fluoride group can significantly impact the properties of a drug candidate:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an improved pharmacokinetic profile.[2][3]
-
Conformational Control: The electronegativity and size of fluorine can influence the preferred conformation of a molecule, potentially leading to enhanced binding to its biological target.[5][7][8]
-
Bioisosterism: The allyl fluoride moiety can act as a bioisostere for other groups, such as a methyl group or a hydroxyl group, allowing for the fine-tuning of steric and electronic properties to improve potency and selectivity.[7][8][9][10]
-
PET Imaging: The introduction of ¹⁸F-labeled allyl fluoride enables the use of PET imaging to study the in vivo distribution, target engagement, and pharmacokinetics of a drug candidate.[12][13][15]
Quantitative Data Summary
The following table summarizes quantitative data from selected late-stage allylic fluorination reactions, providing a comparison of different catalytic systems and their efficiencies.
| Substrate (Starting Material) | Catalyst System | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (Branched:Linear) | Reference |
| Complex Steroid Scaffold | Pd(TFA)₂ / L2 / [(R,R)-salen]CrCl | Et₃N·3HF | DCE | 23 | 72 | 59 | 8.0:1 | [16] |
| Dihydrocoumarin | Copper(I) bisimine complex / NHPI / KB(C₆F₅)₄ | Selectfluor | Not Specified | Not Specified | Not Specified | 47 | Not Applicable | [1] |
| Allylic Trichloroacetimidates | Iridium Catalyst | Et₃N·3HF | Not Specified | RT | Not Specified | High | Branched | [17] |
| Allylic Carbonates (for ¹⁸F) | Iridium Catalyst | [¹⁸F]Fluoride | Not Specified | Not Specified | Not Specified | Proof-of-concept | Linear or Branched | [12] |
| Simple Olefins | Pd/Cr cocatalyst system | Et₃N·3HF | Not Specified | Not Specified | Not Specified | Good | High Branched | [18] |
Note: "Not Specified" indicates that the specific detail was not provided in the referenced abstract. Further details would be found in the full publication.
Experimental Protocols
Herein are detailed protocols for key late-stage allylic fluorination methodologies.
Protocol 1: Palladium-Catalyzed Allylic C-H Fluorination
This protocol is based on a method for the direct fluorination of allylic C-H bonds using a nucleophilic fluoride source.[16][18]
Materials:
-
Substrate (e.g., complex olefin)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (15 mol%)
-
Ligand (L2) (15 mol%)
-
[(R,R)-salen]CrCl (10 mol%)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (6.0 equiv)
-
Benzoquinone (BQ) (2.0 equiv)
-
1,2-Dichloroethane (DCE) (2 M)
-
Polypropylene reaction vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a polypropylene vial, add the substrate (0.4 mmol, 1.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(TFA)₂ (15 mol%), L2 (15 mol%), and [(R,R)-salen]CrCl (10 mol%) in DCE.
-
Add the catalyst solution to the substrate.
-
Add benzoquinone (2.0 equiv).
-
Carefully add Et₃N·3HF (6.0 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 23 °C for 72 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the allylic fluoride.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry). The regioselectivity can be determined by ¹⁹F NMR analysis of the purified product.[16]
Protocol 2: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates
This protocol is a rapid method for the synthesis of branched allylic fluorides from allylic trichloroacetimidates.[17]
Materials:
-
Allylic trichloroacetimidate substrate
-
Iridium catalyst (0.01 to 0.8 mol%)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Appropriate solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add the allylic trichloroacetimidate substrate.
-
Add the iridium catalyst at the desired loading (e.g., 0.5 mol%).
-
Dissolve the substrate and catalyst in the chosen solvent.
-
Add Et₃N·3HF to the reaction mixture.
-
Stir the reaction at room temperature under ambient air until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography to yield the branched allylic fluoride.
-
Confirm the structure and purity of the product by spectroscopic methods.
Visualizations
References
- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Late-Stage Fluorination [kofo.mpg.de]
- 12. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-Stage Fluorination [kofo.mpg.de]
- 14. mdpi.com [mdpi.com]
- 15. Late stage benzylic C-H fluorination with [¹⁸F]fluoride for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 17. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 18. Palladium-catalyzed allylic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and regioselectivity in allylic fluorination
Welcome to the Technical Support Center for Allylic Fluorination. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their allylic fluorination reactions for both improved yield and regioselectivity. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and data to guide your reaction setup.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your allylic fluorination experiments.
Q1: I am observing a low yield in my palladium-catalyzed allylic fluorination. What are the potential causes and how can I improve it?
Low yields in palladium-catalyzed allylic fluorination can stem from several factors, including suboptimal reaction conditions, competing side reactions, or issues with starting materials.
Potential Causes and Solutions:
-
Substrate Choice: Allylic chlorides and bromides are generally more effective substrates than allylic acetates or carbonates for Pd-catalyzed fluorination with AgF.[1] This is because the latter may not readily undergo the necessary counterion exchange.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Nonpolar solvents like toluene have been shown to provide optimal regioselectivity and can suppress unselective background reactions by minimizing the solubility of the fluoride source (e.g., AgF).[2]
-
Side Reactions:
-
Diene Formation: Competitive elimination reactions can lead to the formation of diene byproducts, reducing the yield of the desired allylic fluoride.[2] Careful optimization of the catalyst system and reaction conditions can help minimize this.
-
Intramolecular Reactions: Substrates containing unprotected alcohols may undergo competitive intramolecular allylic etherification.[2] Protecting the alcohol group prior to fluorination can prevent this side reaction.
-
N-Alkylation: Secondary alkyl amines are often incompatible with the reaction conditions as they can undergo competitive N-alkylation.[2]
-
-
Reaction Temperature: Elevated temperatures can sometimes lead to decreased selectivity and the formation of byproducts. It is advisable to start with lower temperatures and monitor the reaction progress.
Q2: My reaction is producing a mixture of regioisomers (branched and linear). How can I improve the regioselectivity?
Achieving high regioselectivity is a common challenge in allylic fluorination. The choice of catalyst, ligand, and solvent plays a crucial role in directing the reaction to the desired isomer.
Strategies to Enhance Regioselectivity:
-
Ligand Selection (Palladium-Catalysis):
-
Bite Angle: For palladium-catalyzed reactions, bidentate phosphine ligands with larger bite angles, such as the Trost naphthyl ligand (L2) and Xantphos, tend to favor the formation of the branched allylic fluoride.[1][2]
-
Monodentate Ligands: In some cases, monodentate phosphine ligands like triphenylphosphine (PPh₃) can provide superior branched-to-linear selectivity, especially for substrates that perform poorly with bidentate ligands.[2]
-
-
Catalyst System:
-
Iridium Catalysis: Iridium catalysts, when used with allylic trichloroacetimidates and a nucleophilic fluoride source like Et₃N·3HF, have been shown to provide excellent branched-to-linear ratios.[3]
-
Copper Catalysis: Copper-catalyzed fluorination of internal allylic bromides and chlorides using Et₃N·3HF can also yield secondary allylic fluorides with high regioselectivity, often requiring a directing functional group within the substrate.[4]
-
-
Fluoride Source: The choice of fluoride source can influence selectivity. For instance, in Pd-catalyzed allylic C-H fluorination, Et₃N·3HF was found to be an effective nucleophilic fluoride source for achieving high branched-to-linear selectivity.[5][6]
-
Solvent: As mentioned, nonpolar solvents like toluene can enhance regioselectivity in some palladium-catalyzed systems.[2]
Q3: I am working with a complex substrate containing sensitive functional groups. Which allylic fluorination methods offer the best functional group tolerance?
Functional group compatibility is a critical consideration, especially in the context of late-stage fluorination for drug development.
Methods with Broad Functional Group Tolerance:
-
Palladium-Catalyzed Fluorination of Allylic Halides: This method has been shown to be tolerant of a wide range of functional groups, including benzyl and silyl ethers, aldehydes, and alkyl bromides, under mild reaction conditions.[2]
-
Iridium-Catalyzed Fluorination of Allylic Trichloroacetimidates: This system demonstrates considerable functional group tolerance and can be conducted at room temperature under ambient air.[7]
-
Palladium-Catalyzed Allylic C-H Fluorination: This direct fluorination method is compatible with arenes and alkynes and can be performed in the presence of air and wet solvents.[5]
Frequently Asked Questions (FAQs)
Q1: What is the difference between electrophilic and nucleophilic fluorination in the context of allylic systems?
Electrophilic fluorination involves the use of a fluorinating agent that acts as an electrophile (e.g., Selectfluor®), where the double bond of the alkene attacks the fluorine atom.[8][9] Nucleophilic fluorination, on the other hand, employs a nucleophilic fluoride source (e.g., AgF, Et₃N·3HF) that displaces a leaving group on the allylic substrate, often with the assistance of a transition metal catalyst.[10]
Q2: How can I determine the regioselectivity of my reaction?
The ratio of branched to linear isomers (b:l ratio) is typically determined by analyzing the crude reaction mixture using techniques such as:
-
Gas Chromatography (GC): A common method for separating and quantifying volatile isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for distinguishing between different fluorine environments in the product mixture.[5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify enantiomers if a chiral catalyst is employed.[2]
Q3: Are there any safety precautions I should be aware of when working with fluorinating agents?
Yes, many fluorinating agents are hazardous and require careful handling.
-
Hydrogen Fluoride (HF) Sources: Reagents like Et₃N·3HF are sources of HF, which is highly corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Metal Fluorides: While solid fluoride sources like AgF are generally easier to handle, they are still toxic and should be handled with care.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for any new reagent and follow all institutional safety protocols.
Data and Protocols
Table 1: Comparison of Ligand Effects on Regioselectivity in Pd-Catalyzed Allylic Fluorination
| Entry | Ligand | Bite Angle (°) | Branched:Linear (b:l) Ratio |
| 1 | dppf | 99 | 3.3:1 |
| 2 | dppb | 94 | 2.5:1 |
| 3 | (R)-BINAP | 92 | 1.8:1 |
| 4 | dppe | 85 | 1.2:1 |
| 5 | Trost Ligand (L2) | 107 | >20:1 |
| 6 | Xantphos | 108 | 10:1 |
| 7 | PPh₃ | N/A | >20:1 (for specific substrates) |
Data compiled from studies on the fluorination of linear allylic chlorides.[2]
Experimental Protocol: Palladium-Catalyzed Regioselective Fluorination of an Acyclic Allylic Chloride
Materials:
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
Trost Naphthyl Ligand (L2)
-
Silver(I) Fluoride (AgF)
-
Allylic Chloride Substrate
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol %), L2 (7.5 mol %), and AgF (1.5 equivalents).
-
The vial is sealed with a Teflon-lined cap and purged with argon.
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the substrate).
-
Add the allylic chloride substrate (1.0 equivalent) and the internal standard.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC analysis of the crude reaction mixture.
-
Upon completion, the reaction mixture can be filtered through a pad of Celite to remove solid residues and the filtrate concentrated under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
This is a general protocol and may require optimization for specific substrates.
Experimental Protocol: Iridium-Catalyzed Allylic Fluorination of an Allylic Trichloroacetimidate
Materials:
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral diene ligand (if enantioselectivity is desired)
-
Allylic Trichloroacetimidate Substrate
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Dichloromethane (DCM)
Procedure:
-
In a vial, dissolve the iridium precursor and the ligand in DCM.
-
Add the allylic trichloroacetimidate substrate to the solution.
-
Add Et₃N·3HF (typically 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under ambient air.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
This protocol is based on a general method and may need to be adjusted for specific substrates and ligands.[7]
Visualized Workflows and Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed regioselective fluorination of allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivati… [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Allyl Fluoride Stability and Handling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with allyl fluoride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this versatile reagent. While "autocatalytic decomposition" is not a widely documented phenomenon for allyl fluoride, this guide addresses potential decomposition pathways that could be accelerated by reaction byproducts, creating a scenario that may appear autocatalytic.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for allyl fluoride?
A1: Allyl fluoride can degrade through several pathways, including:
-
Thermal Decomposition: When heated, allyl fluoride can decompose to form carbon oxides and hydrogen fluoride (HF)[1].
-
Hydrolysis: In the presence of water, especially with acid or base catalysis, allyl fluoride can hydrolyze to form allyl alcohol. This alcohol can then undergo rearrangement to propanal[2].
-
Polymerization: Allyl fluoride can undergo polymerization, which may be initiated by catalysts, impurities, or exposure to high temperatures[3].
Q2: What are the signs of allyl fluoride decomposition?
A2: Signs of decomposition can include:
-
Discoloration of the sample.
-
Presence of solid precipitates (polymers).
-
An increase in pressure within the storage container.
-
Unexpected products in your reaction, such as allyl alcohol, propanal, or polymers.
-
A sharp, acidic odor, which may indicate the formation of hydrogen fluoride.
Q3: How should I properly store allyl fluoride to minimize decomposition?
A3: To ensure the stability of allyl fluoride, it is crucial to:
-
Store it in a cool, dry, well-ventilated area[1].
-
Protect it from direct sunlight and heat sources[1].
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store it away from incompatible materials such as strong acids, strong bases, and oxidizing agents[1][4].
Q4: Can decomposition products of allyl fluoride catalyze further degradation?
A4: Yes, this is a plausible scenario that can be perceived as autocatalytic decomposition. For instance, the formation of hydrogen fluoride (HF) from thermal decomposition or hydrolysis can create an acidic environment. This acidic environment can then catalyze further hydrolysis or polymerization of the remaining allyl fluoride.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of allyl fluoride.
| Problem | Possible Cause | Recommended Solution |
| Unexpected side products identified as allyl alcohol or propanal. | Hydrolysis: The sample may have been exposed to moisture, or the reaction is being carried out in a protic solvent without appropriate controls. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). If water is a necessary component of the reaction, consider adding it slowly at a low temperature. |
| Formation of a viscous liquid or solid precipitate in the reaction vessel or storage container. | Polymerization: The sample may have been exposed to high temperatures, incompatible materials, or catalytic impurities. | Store allyl fluoride at the recommended temperature. Ensure the reaction temperature is carefully controlled. Avoid contact with known polymerization initiators. If polymerization is suspected in a stored sample, do not attempt to open the container if it is pressurized. Contact your institution's environmental health and safety office for guidance on disposal. |
| Reaction failure or low yield, with starting material consumed but desired product not formed. | Decomposition due to Incompatible Reagents: Allyl fluoride is known to be incompatible with strong acids, bases, and oxidizing agents[1][4]. These can lead to rapid decomposition or polymerization. | Review all reagents in the reaction mixture for compatibility with allyl fluoride. If a strong acid or base is required, consider using a milder reagent or adding it slowly at a reduced temperature. |
| Corrosion or etching of glassware. | Formation of Hydrogen Fluoride (HF): This can occur due to thermal decomposition or hydrolysis. | Use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection. Ensure the reaction is conducted in a well-ventilated fume hood. Consider using reaction vessels made of materials resistant to HF, such as certain polymers (e.g., PTFE) or specialized glass if high temperatures are required. |
Experimental Protocols
Protocol 1: General Handling Procedure for Allyl Fluoride
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and gloves resistant to organic fluorides.
-
Transfer: Use a syringe or cannula for transferring allyl fluoride to minimize exposure to air and moisture. If working with larger quantities, ensure the transfer is conducted under an inert atmosphere.
-
Reaction Setup: Add allyl fluoride to the reaction vessel at a controlled temperature, typically starting at a lower temperature and allowing it to warm to the desired reaction temperature.
-
Quenching: At the end of the reaction, quench any unreacted allyl fluoride carefully, for example, by slowly adding the reaction mixture to a stirred, cooled solution of a suitable quenching agent (e.g., a weak base like sodium bicarbonate solution, if compatible with the reaction products).
-
Waste Disposal: Dispose of all waste containing allyl fluoride according to your institution's hazardous waste disposal guidelines.
Protocol 2: Test for Sample Degradation (Small Scale)
-
Sample Preparation: In a fume hood, carefully take a small aliquot (e.g., 0.1 mL) of the allyl fluoride and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Compare the spectrum to a reference spectrum of pure allyl fluoride.
-
Interpretation: Look for the appearance of new peaks that may indicate the presence of impurities or decomposition products. For example, the presence of signals corresponding to allyl alcohol or propanal would suggest hydrolysis. A broad baseline hump may indicate the presence of oligomers or polymers.
-
¹⁹F NMR Analysis: If available, ¹⁹F NMR can be a sensitive tool to detect the formation of fluoride ions or other fluorine-containing decomposition products.
Visualizing Decomposition Pathways and Workflows
Diagram 1: Potential Autocatalytic Decomposition Cycle of Allyl Fluoride
References
Technical Support Center: Palladium-Catalyzed Fluorination of Allylic Chlorides
Welcome to the technical support center for palladium-catalyzed fluorination of allylic chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this important transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed fluorination of allylic chlorides, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix it?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic check of the following is recommended:
-
Catalyst Inactivity: The Pd(0) catalyst is susceptible to deactivation.
-
Palladium Black Formation: The appearance of a black precipitate is a strong indication of catalyst decomposition. This can be caused by the presence of oxygen or impurities in the reaction mixture.
-
Solution: Ensure all reaction components are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly purified and degassed solvents.
-
-
Ligand Degradation: Phosphine ligands are prone to oxidation to phosphine oxides, which can alter the catalyst's activity.
-
-
Inefficient Halide Exchange: The exchange of the chloride on the π-allylpalladium intermediate for fluoride from the fluoride source is a crucial step.[1]
-
Poor Solubility of Fluoride Source: Silver fluoride (AgF), a common fluoride source, has low solubility in many organic solvents.
-
Solution: While challenging to address directly due to the nature of AgF, ensure vigorous stirring to maximize the surface area for reaction. The choice of solvent can also play a role; while nonpolar solvents like toluene are often used to suppress background reactions, a co-solvent might be necessary in some cases.[2]
-
-
-
Substrate Reactivity: Not all allylic chlorides are equally reactive.
-
Leaving Group Ability: While chlorides are generally effective, in some cases, the corresponding allylic bromides may exhibit higher reactivity.[2]
-
Steric Hindrance: Highly substituted allylic chlorides may undergo oxidative addition to the Pd(0) center more slowly.
-
Solution: Consider using a more reactive leaving group or a more sterically accessible substrate if possible.
-
-
Q2: My reaction is producing a significant amount of a diene byproduct. How can I minimize this side reaction?
A2: The formation of dienes is a well-documented side reaction in palladium-catalyzed allylic substitutions and proceeds via β-hydride elimination from the π-allylpalladium intermediate.[1][2]
-
Mechanism of Diene Formation: The π-allylpalladium intermediate can undergo elimination of a proton from a carbon adjacent to the allyl system, leading to the formation of a conjugated diene and a palladium hydride species.
-
Troubleshooting Strategies:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the rate of β-hydride elimination.
-
Solution: Screen different ligands. Electron-poor ligands can sometimes suppress β-hydride elimination.
-
-
Substrate Structure: The presence of accessible β-hydrogens on the substrate is a prerequisite for this side reaction.
-
Solution: If the substrate can be modified, eliminating or blocking the β-hydrogens can prevent this side reaction.
-
-
Reaction Temperature: Higher temperatures can favor elimination pathways.
-
Solution: Running the reaction at a lower temperature may reduce the amount of diene byproduct, although this may also slow down the desired fluorination reaction.
-
-
Q3: I am observing the formation of allylic alcohols or other oxygenated byproducts. What is the likely cause?
A3: The presence of water in the reaction mixture can lead to the hydrolysis of the allylic chloride starting material or the π-allylpalladium intermediate, resulting in the formation of allylic alcohols.
-
Source of Water: Water can be introduced from solvents that are not properly dried, reagents, or from the atmosphere if the reaction is not performed under strictly anhydrous conditions.
-
Troubleshooting Strategies:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry reagents in a vacuum oven before use.
-
Inert Atmosphere: Use a glovebox or Schlenk line techniques to set up the reaction and maintain an inert atmosphere throughout the experiment.
-
Q4: The regioselectivity of the fluorination is poor, leading to a mixture of linear and branched allylic fluorides. How can I improve the selectivity?
A4: The regioselectivity of nucleophilic attack on the π-allylpalladium intermediate is influenced by a combination of electronic and steric factors of both the substrate and the catalyst.
-
Factors Influencing Regioselectivity:
-
Ligand: The bite angle and electronic properties of the ligand play a crucial role in directing the nucleophilic attack to either the more substituted (branched) or less substituted (linear) terminus of the allyl fragment.[2]
-
Solvent: The polarity of the solvent can influence the structure of the π-allylpalladium intermediate and the solvation of the fluoride nucleophile, thereby affecting regioselectivity.[2]
-
Substrate: The substitution pattern on the allylic substrate will inherently favor one regioisomer over the other.
-
-
Troubleshooting Strategies:
-
Ligand Screening: This is often the most effective way to control regioselectivity. For example, bidentate phosphine ligands with large bite angles have been shown to favor the formation of branched allylic fluorides.[2]
-
Solvent Optimization: A systematic screening of solvents with varying polarities should be conducted to determine the optimal medium for the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the palladium-catalyzed fluorination of allylic chlorides?
A1: The currently accepted mechanism involves the following key steps[1][3]:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the allylic chloride to form a π-allylpalladium(II) chloride intermediate.
-
Halide Exchange: The chloride ligand on the palladium is exchanged for a fluoride ion from the fluoride source (e.g., AgF). This step is often driven by the precipitation of AgCl.[1]
-
Nucleophilic Attack: A fluoride equivalent, which can be a neutral allylpalladium fluoride complex acting as the nucleophile, attacks the electrophilic cationic π-allylpalladium intermediate in an outer-sphere fashion.[3]
-
Reductive Elimination: The C-F bond is formed, and the Pd(0) catalyst is regenerated.
Q2: Which fluoride sources are most effective for this reaction?
A2: Silver(I) fluoride (AgF) is the most commonly and successfully employed fluoride source for the palladium-catalyzed fluorination of allylic chlorides.[2][3] Other fluoride sources, such as alkali metal fluorides (e.g., CsF, KF), have been reported to be less effective, often leading to elimination or other side reactions.[4]
Q3: What are the typical reaction conditions for this transformation?
A3: Typical conditions involve a palladium(0) precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃ or a chiral bisphosphine ligand for asymmetric variants), silver fluoride as the fluoride source, and an aprotic solvent such as toluene or THF. Reactions are often run at room temperature to elevated temperatures. For a specific example, see the experimental protocol below.
Quantitative Data Summary
The following table summarizes the yield of the desired allylic fluoride and the major diene byproduct under different reaction conditions for the fluorination of cinnamyl chloride, as reported in the literature. This data highlights the impact of the ligand on the reaction outcome.
| Entry | Ligand | Solvent | Product Yield (%) | Diene Yield (%) | Reference |
| 1 | PPh₃ | Toluene | 75 | <5 | [2] |
| 2 | dppe | Toluene | 60 | 15 | [2] |
| 3 | dppp | Toluene | 68 | 10 | [2] |
| 4 | dppb | Toluene | 72 | 8 | [2] |
dppe = 1,2-bis(diphenylphosphino)ethane, dppp = 1,3-bis(diphenylphosphino)propane, dppb = 1,4-bis(diphenylphosphino)butane.
Experimental Protocols
General Procedure for Palladium-Catalyzed Fluorination of an Allylic Chloride:
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (10 mol%), and silver fluoride (1.5 equivalents) are added. The vessel is charged with the anhydrous, degassed solvent (e.g., toluene, 0.1 M). The allylic chloride (1.0 equivalent) is then added, and the reaction mixture is stirred at the desired temperature. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR). Upon completion, the reaction mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key reaction pathways and logical relationships in the palladium-catalyzed fluorination of allylic chlorides.
References
Technical Support Center: Optimization of Reaction Conditions for Allyl Fluoride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of allyl fluoride. The information is presented in a question-and-answer format to directly resolve common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Yield of Allyl Fluoride
Question: My reaction is resulting in a low yield or no desired allyl fluoride product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in allylic fluorination can stem from several factors related to reagents, reaction conditions, and substrate stability. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere: For transition-metal-catalyzed reactions, ensure a properly maintained inert atmosphere (argon or nitrogen). Oxygen can deactivate sensitive catalysts like Palladium(0). Degas your solvent and reagents thoroughly.
-
Reagent Purity and Activity:
-
Fluorinating Agent: Use a fresh, reliable source of your fluorinating agent. Some reagents are moisture-sensitive or can decompose upon storage. For instance, DAST can be unstable at higher temperatures.
-
Catalyst: If using a transition-metal catalyst, verify its activity. Older sources of palladium or iridium catalysts may have reduced efficacy.
-
Substrate: Ensure the purity of your starting material (e.g., allylic alcohol, halide, or alkene). Impurities can poison the catalyst or lead to side reactions.
-
Solvent: Always use anhydrous, degassed solvents, as residual water or oxygen can interfere with the reaction.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For Pd-catalyzed reactions, use a reliable Pd(0) source or a pre-catalyst that is readily reduced in situ. For Ir-catalyzed reactions, ensure the active catalytic species is properly generated. |
| Poor Leaving Group (for substitution reactions) | If starting from an allylic alcohol, consider converting it to a better leaving group, such as a trichloroacetimidate for iridium-catalyzed fluorination, or a halide for palladium-catalyzed reactions.[1] |
| Suboptimal Solvent | The choice of solvent can significantly impact yield. For electrophilic fluorination with Selectfluor, polar aprotic solvents like DMF have been shown to be effective.[2] For Pd-catalyzed reactions, nonpolar solvents like toluene may be preferred to suppress background reactions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require cooling (e.g., DAST reactions are often run at -78°C to room temperature), while others may need heating. Monitor the reaction for decomposition at elevated temperatures. |
| Side Reactions | Elimination to form dienes is a common side reaction. This can sometimes be mitigated by using a less basic fluoride source or by optimizing the reaction temperature and time. In Pd-catalyzed reactions, the allylic fluoride product itself can sometimes react further with the catalyst, leading to decomposition or isomerization. |
Issue 2: Poor Regioselectivity (Branched vs. Linear Product)
Question: My reaction is producing a mixture of branched and linear allyl fluoride isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity between branched and linear isomers is a common challenge in allylic fluorination. The outcome is often influenced by the catalyst, ligand, substrate, and fluoride source.
Strategies to Improve Regioselectivity:
| Method | Factors to Consider |
| Choice of Catalyst and Ligand | In transition-metal-catalyzed reactions, the ligand plays a crucial role in determining regioselectivity. For palladium-catalyzed fluorination of linear allylic halides, bulky phosphine ligands can favor the formation of branched allylic fluorides.[3] For iridium-catalyzed reactions of allylic trichloroacetimidates, the use of specific chiral diene-ligated iridium complexes can provide excellent branched-to-linear ratios.[1] |
| Fluoride Source | In some systems, the nature of the fluoride source can influence selectivity. For the Pd/Cr cocatalyzed allylic C-H fluorination, Et3N·3HF was found to give high branched-to-linear selectivity. |
| Substrate Structure | The substituents on the allylic substrate can sterically and electronically influence the site of nucleophilic attack or electrophilic addition. The formation of a more stable carbocation intermediate can direct the regioselectivity in electrophilic fluorinations. |
| Solvent Effects | Nonpolar solvents like toluene can enhance regioselectivity in some palladium-catalyzed systems by suppressing non-selective background reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing allyl fluorides?
A1: The primary methods for allyl fluoride synthesis include:
-
Electrophilic Fluorination: This involves the reaction of an alkene with an electrophilic fluorine source, such as Selectfluor™. This method often proceeds via an allylic rearrangement.
-
Deoxofluorination of Allylic Alcohols: Reagents like diethylaminosulfur trifluoride (DAST) can replace a hydroxyl group with fluorine. However, controlling regioselectivity can be challenging.
-
Transition-Metal-Catalyzed Allylic Substitution: This involves the reaction of an allylic substrate (e.g., halide, carbonate, or trichloroacetimidate) with a fluoride source, catalyzed by a transition metal complex, typically palladium or iridium.[4] These methods often offer good control over regioselectivity and enantioselectivity.
Q2: How do I choose the right fluorinating agent for my reaction?
A2: The choice of fluorinating agent depends on the substrate and the desired outcome.
-
Selectfluor™: A user-friendly, stable electrophilic fluorinating agent suitable for reacting with electron-rich alkenes.
-
DAST (Diethylaminosulfur Trifluoride): A common deoxofluorinating agent for converting allylic alcohols to fluorides. It is highly reactive and should be handled with care due to its instability, especially upon heating.[5]
-
AgF (Silver(I) Fluoride): Often used in palladium-catalyzed allylic substitutions with allylic chlorides as substrates.[6]
-
Et3N·3HF (Triethylamine Trihydrofluoride): A nucleophilic fluoride source used in iridium- and palladium-catalyzed reactions.[7]
Q3: What are some common side reactions to be aware of during allylic fluorination?
A3: Common side reactions include:
-
Elimination: Formation of dienes is a frequent side reaction, particularly when using basic fluoride sources or at elevated temperatures.
-
Rearrangement: Allylic rearrangements can lead to a mixture of isomers.
-
Decomposition of Product: The allyl fluoride product may be unstable under the reaction conditions, especially in the presence of a transition metal catalyst.
-
Reaction with Carbonyls: In deoxofluorination of substrates containing aldehydes or ketones, these functional groups may also react to form geminal difluorides.[5]
Q4: How can I improve the enantioselectivity of my chiral allyl fluoride synthesis?
A4: Achieving high enantioselectivity typically involves the use of chiral catalysts or reagents.
-
Chiral Ligands: In transition-metal-catalyzed reactions, the use of chiral ligands, such as the Trost bisphosphine ligand for palladium catalysis or chiral diene ligands for iridium catalysis, is the most common strategy.[6]
-
Chiral Anion Phase-Transfer Catalysis: This method utilizes a chiral phosphoric acid to generate a chiral ion pair with the fluorinating agent, enabling enantioselective fluorination of allylic alcohols. The use of an in situ generated directing group can be crucial for high enantiocontrol.[8]
-
Substrate Control: For some systems, the chirality of the starting material can direct the stereochemical outcome, although catalyst control is often more general.
Data Presentation
Table 1: Comparison of Common Allyl Fluoride Synthesis Methods
| Method | Fluorinating Agent | Catalyst/Reagent | Typical Substrate | Typical Yield | Regioselectivity | Key Advantages | Common Issues |
| Electrophilic Fluorination | Selectfluor™ | None | Alkenes | 40-96%[9] | Substrate dependent | Mild conditions, commercially available reagent. | Rearrangements, moderate regioselectivity. |
| Deoxofluorination | DAST | None | Allylic Alcohols | 40-80% | Often poor | Readily available substrates. | Poor regioselectivity, harsh reagent, side reactions. |
| Pd-Catalyzed Substitution | AgF | Pd(0) with phosphine ligand | Allylic Chlorides | 70-90%[6] | Good to excellent (branched)[3] | High yields and regioselectivity. | Catalyst sensitivity, cost. |
| Ir-Catalyzed Substitution | Et3N·3HF | Iridium with diene ligand | Allylic Trichloroacetimidates | 70-95%[10] | Excellent (branched)[1] | High yields and regioselectivity, good functional group tolerance.[4] | Substrate preparation required. |
Experimental Protocols
Protocol 1: Electrophilic Fluorination using Selectfluor™
This protocol is a general guideline for the electrophilic fluorination of an alkene.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon), dissolve the alkene substrate (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.5 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deoxofluorination of an Allylic Alcohol using DAST
Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. Handle it with extreme caution in a well-ventilated fume hood.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Work-up and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via column chromatography.
Protocol 3: Palladium-Catalyzed Allylic Fluorination of an Allylic Chloride
This protocol is based on the enantioselective fluorination of cyclic allylic chlorides.
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 2.5 mol%) and the chiral ligand (e.g., Trost ligand, 5 mol%) to a dry reaction vessel.
-
Addition of Reagents: Add anhydrous toluene, followed by the allylic chloride substrate (1.0 equiv) and silver(I) fluoride (AgF, 1.1 equiv).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for electrophilic fluorination.
Caption: Simplified mechanism for deoxofluorination with DAST.
Caption: Catalytic cycle for palladium-catalyzed allylic fluorination.
References
- 1. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemo-, Regio-, and Stereoselective Access to (E)-Boryl-Substituted Allyl Fluorides via Electrophilic Fluorodesilylation [organic-chemistry.org]
- 10. Iridium-Catalyzed Enantioselective Fluorination of Racemic, Secondary Allylic Trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for allyl fluoride and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purification of allyl fluoride and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Safety First: Essential Handling Precautions
Handling allyl fluoride requires strict adherence to safety protocols due to its physical and chemical properties. It is a flammable liquefied gas that can cause skin and serious eye irritation.[1][2]
-
Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and suitable protective clothing.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and implement proper grounding procedures to prevent static discharge.[1]
-
Storage: Store cylinders in a dry, cool, well-ventilated area, protected from sunlight and temperatures exceeding 50°C.[1]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude allyl fluoride?
A1: Impurities in allyl fluoride often stem from the synthesis method. Common contaminants can include:
-
Unreacted Starting Materials: Such as allyl alcohol or allyl chloride.[3]
-
Reaction Byproducts: Including isomers or products of side reactions. Traditional synthesis methods for fluoroalkenes can sometimes yield complex mixtures.[4][5]
-
Acidic Impurities: Hydrogen halides (like HCl or HF) and other acidic gases can be present, especially if fluorinating agents are used.[6]
-
Solvents: Residual solvents used during the synthesis, such as acetone or ethers.[7]
-
Water: Introduced during aqueous workups or from atmospheric moisture.[6]
Q2: Which purification method is most suitable for allyl fluoride?
A2: The choice of method depends on the scale of the experiment and the nature of the impurities.
-
Fractional Distillation: This is the most common and effective method for larger quantities, leveraging allyl fluoride's low boiling point (-1 to 0 °C) to separate it from higher-boiling impurities like unreacted allyl alcohol (boiling point ~97°C) or solvents.[3]
-
Preparative Gas Chromatography (PGC): For small-scale, high-purity requirements, PGC is ideal. It offers excellent separation of volatile compounds with close boiling points. The use of fluorinated stationary phases can improve the separation of fluorinated compounds from their non-fluorinated counterparts.[8][9]
-
Aqueous/Chemical Scrubbing: This is a pre-purification step used to remove acidic impurities. The crude product can be bubbled through a basic solution (e.g., sodium bicarbonate) followed by water, but this necessitates a subsequent, thorough drying step.[6]
Q3: How can I effectively remove water from allyl fluoride?
A3: Due to its low boiling point, drying allyl fluoride requires careful handling.
-
Drying Agents: After condensing the gas, the liquid can be passed through a column packed with a suitable drying agent like anhydrous calcium chloride before the final distillation.
-
Azeotropic Distillation: For some derivatives, mixing with a solvent like carbon tetrachloride can help remove water, as the azeotrope boils at a lower temperature.[3] It is crucial to select a solvent that is easily separable from the final product.
Troubleshooting Guide
Problem: My final product is contaminated with acidic impurities (e.g., HF, HCl).
-
Cause: Incomplete neutralization during the workup.
-
Solution: Before the final distillation, pass the crude allyl fluoride gas through a scrubbing tower or wash the condensed liquid with a dilute, cold aqueous solution of sodium bicarbonate, followed by a water wash. This must be followed by a rigorous drying step before distillation to remove all water.[6]
Problem: GC analysis shows a persistent peak corresponding to the starting material (e.g., allyl alcohol or allyl chloride).
-
Cause: Insufficient separation during distillation due to similar volatilities or an inefficient distillation column.
-
Solution:
-
Improve Distillation Efficiency: Use a longer, vacuum-jacketed fractionating column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge).
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation.
-
Consider Preparative GC: For high-purity samples where distillation is insufficient, preparative gas chromatography is the recommended alternative.[9]
-
Problem: The yield after purification is significantly lower than expected.
-
Cause 1: Loss of volatile product during transfers or workup. Allyl fluoride has a boiling point near 0°C.[10]
-
Solution 1: Ensure all apparatus is well-sealed and cooled. Use cold traps (e.g., dry ice/acetone) to capture any evaporating product.[11] Perform all liquid transfers at or below 0°C.
-
Cause 2: Product decomposition. Allyl fluoride can be unstable under certain conditions, especially at elevated temperatures or in the presence of incompatible materials.[1]
-
Solution 2: Perform distillations at the lowest possible temperature, potentially under reduced pressure if applicable to the derivative. Ensure the product is not exposed to strong acids or bases during purification.[1]
Data Presentation
Table 1: Physical Properties of Allyl Fluoride
| Property | Value | Unit | Source |
| CAS Number | 818-92-8 | - | [10][12] |
| Molecular Formula | C₃H₅F | - | [2][10] |
| Molecular Weight | 60.07 | g/mol | [1][10] |
| Boiling Point | ~0 | °C | [10] |
| InChIKey | QCMKXHXKNIOBBC-UHFFFAOYSA-N | - | [10][13] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Fractional Distillation | Separation by boiling point | Large scale (>5g); Separating compounds with significantly different boiling points. | High throughput; Cost-effective for large quantities. | Ineffective for azeotropes or compounds with close boiling points; Potential for thermal decomposition. |
| Preparative GC (PGC) | Separation by differential partitioning between mobile and stationary phases | Small scale (<5g); High purity requirements; Separating isomers or compounds with very close boiling points. | Very high resolution and purity; Automated. | Low throughput; Requires specialized equipment; Can be expensive. |
| Aqueous Scrubbing | Chemical reaction/neutralization | Pre-purification step to remove acidic or basic impurities. | Effectively removes reactive impurities like HCl or HF.[6] | Introduces water which must be thoroughly removed; Not for purification from organic impurities. |
Experimental Protocols
Protocol 1: Purification of Allyl Fluoride by Fractional Distillation
This protocol is adapted from standard procedures for purifying volatile halides.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated, packed column (e.g., a 30 cm Vigreux or packed column). The collection flask must be placed in a dry ice/acetone bath (-78°C) to ensure the condensation of allyl fluoride. Connect the outlet to a drying tube or a nitrogen bubbler to prevent atmospheric moisture ingress.
-
Pre-Treatment (Optional): If acidic impurities are suspected, first bubble the crude gas through a cold, saturated NaHCO₃ solution and then through a drying column containing anhydrous CaCl₂.
-
Charging the Flask: Transfer the crude, dried allyl fluoride to the distillation flask, which should be pre-cooled in an ice-salt bath. Add boiling chips.
-
Distillation: Gently warm the distillation flask using a water bath. Slowly increase the temperature to initiate boiling.
-
Fraction Collection: Maintain a slow and steady distillation rate. Discard any initial low-boiling forerun. Collect the fraction that distills at the boiling point of allyl fluoride (~0°C).
-
Storage: The purified, condensed allyl fluoride in the collection flask should be sealed immediately under an inert atmosphere (e.g., nitrogen or argon) and stored at low temperatures.
Protocol 2: General Method for Purification by Preparative Gas Chromatography (PGC)
-
Column Selection: Choose a column suitable for separating volatile organic compounds. A column with a fluorinated stationary phase may offer enhanced selectivity for fluorinated analytes.[8][9]
-
Method Development: On an analytical GC, develop a separation method by optimizing the temperature program, carrier gas flow rate, and injection volume to achieve baseline separation of allyl fluoride from its impurities.
-
System Preparation: Condition the preparative GC column according to the manufacturer's instructions. Set up the collection system with cooled traps corresponding to the retention time of the pure allyl fluoride peak.
-
Injection: Inject small, sequential aliquots of the crude material onto the PGC column. Avoid overloading the column, as this will degrade separation efficiency.
-
Collection: Collect the fraction corresponding to the allyl fluoride peak in a trap cooled with liquid nitrogen or a dry ice/acetone slurry.
-
Product Recovery: After the run, allow the collection trap to warm to just above the boiling point of the collected substance while under a gentle stream of inert gas, transferring the purified product to a pre-weighed, cooled storage vessel.
Visualized Workflows and Logic
Caption: Purification workflow for crude allyl fluoride.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 5. Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 7. How will you prepare from propene (i) Allyl iodide (ii) Allyl fluoride? [allen.in]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Allyl fluoride (CAS 818-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Allyl fluoride [webbook.nist.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
Managing the basicity of fluoride nucleophiles in reactions
Welcome to the Technical Support Center for managing the basicity of fluoride nucleophiles in reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during nucleophilic fluorination.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Fluorinated Product
Q1: My nucleophilic fluorination reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a nucleophilic fluorination reaction is a common issue that can stem from several factors related to the fluoride source, substrate, and reaction conditions.
Possible Causes & Recommended Solutions:
-
Inactive or Hydrated Fluoride Reagent: Many fluoride sources are hygroscopic, and the presence of water can significantly reduce the nucleophilicity of the fluoride ion.[1][2]
-
Solution: Use a freshly opened bottle of the fluorinating reagent or dry it thoroughly before use. For highly moisture-sensitive reactions, consider preparing anhydrous tetrabutylammonium fluoride (TBAF) in situ.[1][3] Commercial solutions of TBAF in THF can be dried over activated 3Å or 4Å molecular sieves immediately before use, though this may not remove all water.[1]
-
-
Insufficient Reagent: The stoichiometry of the fluorinating agent may be inadequate, especially for less reactive substrates.
-
Solution: Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be necessary to drive the reaction to completion.[4]
-
-
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions like elimination.[4]
-
-
Poor Leaving Group: The efficiency of SN2 reactions is highly dependent on the quality of the leaving group.
-
Solution: If possible, convert the leaving group to a more reactive one (e.g., from a chloride to a tosylate or mesylate). The general order of leaving group ability is I > Br > Cl >> F.[5]
-
-
Inappropriate Solvent: The choice of solvent is critical for solubilizing the fluoride salt and promoting the desired reaction pathway.[6]
-
Solution: Ensure the solvent is appropriate for your chosen fluoride source and is anhydrous. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often used to enhance the nucleophilicity of fluoride ions.[7]
-
Issue 2: Formation of Elimination Side Products (Alkenes)
Q2: My reaction is producing a significant amount of elimination (E2) byproduct. How can I minimize this side reaction?
A2: The fluoride ion is not only a nucleophile but also a base. Its basicity can lead to the formation of undesired alkene byproducts through elimination reactions, particularly with secondary and tertiary substrates.[8]
Possible Causes & Recommended Solutions:
-
High Basicity of the Fluoride Source: "Naked" fluoride ions, especially from sources like anhydrous TBAF, are highly basic and can readily abstract a proton, leading to elimination.[8][9]
-
Solution 1: Modulate Fluoride Reactivity with Hydrogen Bonding: The use of protic solvents or additives like tertiary alcohols (e.g., t-amyl alcohol or t-butanol) can form hydrogen bonds with the fluoride ion. This "shields" the fluoride, reducing its basicity more than its nucleophilicity, thus favoring the SN2 pathway.[6][8] The TBAF(tBuOH)₄ complex is a well-known example of a less basic and still highly effective fluorinating agent.[7]
-
Solution 2: Use a Less Basic Fluoride Source: Cesium fluoride (CsF) is generally less basic than TBAF and may provide better selectivity for substitution over elimination.[9]
-
Solution 3: Employ Phase-Transfer Catalysis: For inorganic fluoride salts like potassium fluoride (KF), which have low solubility, a phase-transfer catalyst such as 18-crown-6 can be used. This brings the fluoride ion into the organic phase as a "naked" but less basic species compared to TBAF, often leading to cleaner substitution reactions.[10][11]
-
-
High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[4]
-
Solution: Lower the reaction temperature. If the reaction rate becomes too slow, a more reactive fluoride source or a better leaving group might be necessary.
-
-
Sterically Hindered Substrate: For substrates with significant steric hindrance around the reaction center, the fluoride ion may act as a base and abstract a more accessible proton from a β-carbon, leading to elimination.
-
Solution: Consider using a less sterically demanding fluoride source or optimizing the reaction conditions (lower temperature, less basic reagent) to favor substitution.
-
Issue 3: Reagent and Product Decomposition
Q3: I suspect my fluorinating reagent or product is decomposing. What could be the cause?
A3: Decomposition can be an issue, particularly with certain fluoride sources and fluorinated products.
Possible Causes & Recommended Solutions:
-
Decomposition of TBAF: Commercial TBAF solutions, especially those containing water, are prone to Hofmann elimination, which produces tributylamine and butene.[1] This decomposition reduces the concentration of the active reagent.
-
Solution: Use anhydrous TBAF, which is significantly more stable.[1][12] If you observe the formation of tributylamine (detectable by NMR or a characteristic amine odor), your TBAF source is likely wet and decomposing. Store anhydrous TBAF solutions at low temperatures (e.g., -35°C) to prolong their stability.[1]
-
-
Instability of the Fluorinated Product: Some fluorinated compounds can be unstable under certain conditions. For example, β-fluoro carbonyl compounds with an acidic α-proton may eliminate HF.[13] Monofluoroalkyl groups can also be susceptible to intramolecular SN2 displacement by a nearby nucleophile within the molecule.[13]
-
Solution: Analyze the structure of your target molecule for potential instability factors. If instability is suspected, use milder reaction and workup conditions. Purification via chromatography on silica gel can sometimes lead to decomposition of acid-sensitive products; in such cases, using neutral alumina or passivating the silica gel with a small amount of triethylamine in the eluent may be beneficial.
-
Data Presentation
Table 1: Comparison of Fluoride Sources in Nucleophilic Substitution Reactions
| Substrate | Leaving Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | SN2/E2 Ratio | Reference |
| 1-Bromooctane | Br | TBAF | Acetonitrile | 80 | 1 | 38 | - | [6] |
| 1-Bromooctane | Br | CsF | t-Amyl alcohol | 80 | 1 | 5 | - | [6] |
| 1-Bromooctane | Br | TBAF | t-Amyl alcohol | 80 | 1 | 76 | - | [6] |
| Octyl Mesylate | OMs | TBAF | THF | 25 | 0.5 | 95 | >99:1 | [7] |
| 2-Bromopropane | Br | KF/18-crown-6 | Acetonitrile | 82 | 24 | - | Minor SN2 | [10] |
| 2-Bromopropane | Br | KF/18-crown-6/TBOH-F3 | Acetonitrile | 82 | 24 | - | Increased SN2 | [10] |
| N-difluoromethyltriazolium triflate | triflate | CsF (6 equiv.) | CD₃CN | 80 | 5 | 100 | - | [14] |
| N-difluoromethyltriazolium triflate | triflate | TBAF (6 equiv.) | CD₃CN | 80 | 0.17 | 100 | - | [14] |
| Benzyl Bromide | Br | Anhydrous TBAF | THF | RT | < 0.1 | High | - | [2] |
| Cl₂-SiPc | Cl | CsF | DMF | Reflux | < 1 | 100 | - | [15] |
| Cl₂-SiPc | Cl | TBAF | DMF | Reflux | < 1 | 73 | - | [15] |
Table 2: pKₐ Values of Relevant Species in Water
| Compound | pKₐ | Reference |
| Hydrogen Fluoride (HF) | 3.17 | [16] |
| Water (H₂O) | 15.7 | [17] |
| tert-Butanol | ~17 |
Note: pKₐ values can vary significantly with the solvent.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrabutylammonium Fluoride (TBAF) Solution in situ
This protocol is adapted from the method developed by Sun and DiMagno for preparing highly reactive, anhydrous TBAF.[1][3] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
Materials:
-
Tetrabutylammonium cyanide (TBACN)
-
Hexafluorobenzene (C₆F₆)
-
Anhydrous polar aprotic solvent (e.g., THF, MeCN, or DMSO)
-
Flame-dried Schlenk flask
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve tetrabutylammonium cyanide (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to the appropriate temperature (-65°C for THF; room temperature for MeCN or DMSO).[1]
-
In a separate dry flask, prepare a solution of hexafluorobenzene (0.17 equivalents) in the same anhydrous solvent.
-
Slowly add the hexafluorobenzene solution to the stirred TBACN solution via syringe.
-
Allow the reaction mixture to stir for 1 hour at the chosen temperature. The byproduct, hexacyanobenzene, will precipitate and help to scavenge any residual water.[3]
-
The resulting solution contains anhydrous TBAF and can be used directly for subsequent reactions.
Protocol 2: Nucleophilic Fluorination using KF and 18-Crown-6
This is a general procedure for the fluorination of an alkyl halide using potassium fluoride and a phase-transfer catalyst.[10][11]
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Potassium fluoride (KF), spray-dried or dried under vacuum
-
18-crown-6
-
Anhydrous acetonitrile (MeCN)
-
Reaction vessel with a reflux condenser and magnetic stirrer
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add spray-dried potassium fluoride (e.g., 2-3 equivalents).
-
Add 18-crown-6 (e.g., 1.1 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add the alkyl halide (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate can then be concentrated and the crude product purified by standard methods such as distillation or column chromatography.
Protocol 3: Deoxyfluorination using Hydrogen Fluoride-Pyridine (Olah's Reagent)
Caution: Hydrogen fluoride-pyridine is highly corrosive and toxic. All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn. An HF exposure kit should be readily available.[18]
Materials:
-
Substrate containing a hydroxyl group
-
Hydrogen fluoride-pyridine complex (e.g., 70% HF/30% pyridine)
-
Anhydrous pyridine
-
Plastic reaction vessel (e.g., polypropylene or Teflon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
In a plastic reaction vessel, dissolve the substrate (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly and carefully add the HF-pyridine complex (e.g., 2-3 equivalents) dropwise to the stirred solution. (Exothermic reaction!)
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a cooled, stirred, saturated aqueous solution of NaHCO₃. (Vigorous gas evolution!)
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1M HCl to remove pyridine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to minimize elimination side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltria ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09827B [pubs.rsc.org]
- 15. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Enhancing the stability of allylpalladium fluoride intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allylpalladium fluoride intermediates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the stability and reactivity of these critical intermediates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of the allylpalladium fluoride intermediate in catalytic allylic fluorination?
A1: The allylpalladium fluoride intermediate is considered a key species in modern palladium-catalyzed allylic fluorination reactions.[1][2] Current mechanistic understanding, supported by computational and experimental studies, suggests a homobimetallic mechanism. In this pathway, an allylpalladium halide (e.g., chloride) reacts with a fluoride source like silver fluoride (AgF) to generate two crucial intermediates: a neutral, nucleophilic allylpalladium fluoride and a cationic, electrophilic allylpalladium complex.[1][3][4] The carbon-fluorine bond is then formed via an outer-sphere nucleophilic attack of the neutral allylpalladium fluoride on the cationic allylpalladium electrophile.[1][4] This mechanism circumvents the historically challenging inner-sphere C-F reductive elimination from a single Pd(II) center.[1]
Q2: Why am I observing low yields or no reaction in my allylic fluorination?
A2: Several factors can contribute to low yields. A primary consideration is the choice of the allylic starting material. Allylic chlorides and bromides are generally effective substrates for palladium-catalyzed allylic fluorination with AgF.[1] In contrast, common substrates for other allylic substitutions, such as allylic acetates and carbonates, have been shown to be unreactive under similar conditions.[5] Additionally, the choice of fluoride source is critical; different sources exhibit vastly different efficacies in forming the desired product versus promoting side reactions.[5]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction is the formation of dienes through elimination.[5] This is particularly prevalent with more basic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). Using a milder fluoride source, such as silver fluoride (AgF), has been shown to significantly suppress diene formation and favor the desired allylic fluoride product.[5] Another potential issue is the instability of the allylic fluoride product itself, which can be susceptible to decomposition on surfaces like borosilicate glass.[5]
Q4: Is it possible to directly observe and characterize the allylpalladium fluoride intermediate?
A4: Direct observation of the allylpalladium fluoride intermediate by standard spectroscopic methods like NMR can be challenging due to its transient nature and low concentration in the catalytic cycle.[3] However, its existence is supported by substantial indirect evidence. Cationic allylpalladium intermediates have been observed by techniques such as electrospray ionization mass spectrometry (ES-MS).[1] The proposed homobimetallic mechanism involving the neutral allylpalladium fluoride is strongly supported by computational studies and kinetic experiments that align with observed reaction outcomes and regioselectivity.[1][3]
Q5: How does the choice of fluoride source impact the reaction?
A5: The fluoride source is critical for both generating the active nucleophile and driving the reaction. Silver fluoride (AgF) is often effective because the precipitation of insoluble silver chloride (AgCl) from the reaction of an allylpalladium chloride provides a thermodynamic driving force for the catalytic cycle.[3] Other fluoride sources have shown varied results, with some leading to minimal product formation and significant side reactions.
Troubleshooting Guide
Issue: Low or No Yield of Allylic Fluoride
This guide provides a logical workflow to diagnose and resolve issues leading to poor reaction outcomes.
Caption: Troubleshooting workflow for low-yield allylic fluorination.
Data Summary
Table 1: Effect of Fluoride Source on Allylic Fluorination of a Model Substrate
This table summarizes the conversion and yield of products from the reaction of a pre-formed (π-allyl)palladium complex with various fluoride sources. It highlights the superior performance of AgF.
| Entry | Fluoride Source | Conversion (%) | Allylic Fluoride Yield (%) | Diene Yield (%) | Reference |
| 1 | KF | 77 | 0 | 14 | [5] |
| 2 | CsF | 96 | 0 | 24 | [5] |
| 3 | TBAT* | 72 | 10 | 19 | [5] |
| 4 | AgF | 100 | 49 | 4 | [5] |
*TBAT = Tetrabutylammonium difluorotriphenylsilicate
Key Mechanistic Pathway
The following diagram illustrates the proposed homobimetallic catalytic cycle for allylic fluorination.
References
Troubleshooting low enantioselectivity in asymmetric fluorination
Welcome to the technical support center for asymmetric fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing enantioselective fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: My enantioselective fluorination is resulting in low enantiomeric excess (ee). What are the common causes?
A1: Low enantioselectivity in asymmetric fluorination can stem from several factors. The most common issues include:
-
Suboptimal Catalyst System: The choice of catalyst, including the metal precursor and the chiral ligand, is critical. The catalyst's structure, steric bulk, and electronic properties play a significant role in achieving high enantioselectivity.[1][2]
-
Incorrect Reaction Conditions: Temperature, solvent, and the presence of additives can profoundly impact the enantiomeric excess.[2][3][4][5][6]
-
Nature of the Substrate: The electronic and steric properties of the substrate can influence the stereochemical outcome of the reaction.[1][7]
-
Choice of Fluorinating Reagent: Different fluorinating reagents can lead to varying levels of enantioselectivity, and in some cases, even a switch in the major enantiomer.
-
Catalyst Deactivation: Impurities in reagents or solvents, or prolonged reaction times, can lead to the deactivation of the catalyst or the formation of less selective catalytic species.
Q2: How does the structure of the catalyst influence enantioselectivity?
A2: The catalyst's structure creates the chiral environment that dictates the facial selectivity of the fluorination. Key aspects include:
-
Chiral Ligand: The ligand's backbone, substituents, and overall stereochemistry are paramount. For instance, in organocatalysis, bulky substituents on the catalyst can enhance enantioselectivity by creating a more defined chiral pocket.[2]
-
Metal Center (for metal-catalyzed reactions): The coordination geometry and electronic properties of the metal center, influenced by the chiral ligand, are crucial for substrate activation and stereocontrol.
-
Catalyst Aggregation State: The aggregation state of the catalyst can play a role in enantioselectivity.[8]
Q3: Can the choice of fluorinating reagent affect the enantiomeric excess?
A3: Absolutely. The choice of the N-F fluorinating reagent (e.g., NFSI, Selectfluor) can significantly impact the outcome. Some catalysts exhibit high selectivity with a specific fluorinating agent.[9] In certain cases, switching the fluorinating reagent can even lead to a reversal of enantioselectivity, providing access to either enantiomer with a single chiral catalyst.
Q4: What is the role of solvents and additives in controlling enantioselectivity?
A4: Solvents and additives can have a dramatic effect on the reaction's stereochemical course.
-
Solvents: The polarity, coordinating ability, and even the potential for hydrogen bonding of the solvent can influence the conformation of the transition state, thereby affecting enantioselectivity.[3][5][6][10] For example, the use of hexafluoroisopropanol (HFIP) as an additive or solvent has been shown to be crucial for achieving high enantioselectivity in some copper-catalyzed fluorinations.[9]
-
Additives: Additives such as co-catalysts or activators can enhance both reactivity and enantioselectivity. For instance, the addition of 3,5-dinitrobenzoic acid has been shown to improve the enantioselectivity and reaction rate in certain primary amine-catalyzed fluorinations.[2]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in the Fluorination of α-Branched Aldehydes
Question: I am attempting the organocatalytic fluorination of an α-branched aldehyde, but the enantiomeric excess is consistently low. What steps can I take to improve it?
Answer: Low enantioselectivity in the fluorination of α-branched aldehydes is a common challenge.[2][7] Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low ee in α-Branched Aldehyde Fluorination
Caption: Troubleshooting workflow for low enantioselectivity in the fluorination of α-branched aldehydes.
Detailed Steps:
-
Re-evaluate the Catalyst: For α-branched aldehydes, secondary amine catalysts often provide low enantioselectivity.[2] Consider switching to a chiral primary amine catalyst. The steric bulk of the catalyst is crucial; catalysts with bulky aryl substituents at the 3,3'-positions of a BINOL backbone have shown to dramatically improve enantioselectivity.[2]
-
Optimize the Solvent: The choice of solvent can have a significant impact. While various solvents may be screened, toluene has been identified as an optimal solvent in certain primary amine-catalyzed fluorinations of α-branched aldehydes.[2]
-
Incorporate an Additive: The addition of a co-catalyst can enhance both the reaction rate and enantioselectivity. For example, adding 10 mol% of 3,5-dinitrobenzoic acid has been shown to be beneficial.[2]
-
Consider the Fluorinating Reagent: While NFSI is commonly used, other electrophilic fluorine sources could be explored as they might interact differently with the catalyst-substrate complex.
-
Adjust the Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, although this may require longer reaction times.
Quantitative Data on Catalyst and Solvent Effects for α-Branched Aldehyde Fluorination
| Entry | Catalyst | Solvent | Additive (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 1a | Toluene | - | 95 | 25 | [2] |
| 2 | 1b | Toluene | - | 96 | 90 | [2] |
| 3 | 1c | Toluene | - | 98 | 5 | [2] |
| 4 | 1b | CH2Cl2 | - | 95 | 86 | [2] |
| 5 | 1b | THF | - | 98 | 13 | [2] |
| 6 | 1b | Toluene | 3,5-dinitrobenzoic acid (10) | 98 | 92 | [2] |
Catalysts 1a, 1b, and 1c are chiral primary amines with varying steric bulk at the 3,3'-positions of the binaphthyl scaffold, with 1b being the most sterically hindered.
Issue 2: Decreased Enantioselectivity Upon Scale-Up
Question: My enantioselective fluorination works well on a small scale, but the enantiomeric excess drops significantly when I scale up the reaction. What could be the problem?
Answer: A drop in enantioselectivity during scale-up is a frequent issue, often related to mass and heat transfer limitations.[11]
Logical Relationship Diagram for Scale-Up Issues
Caption: Root causes and solutions for decreased enantioselectivity during scale-up of fluorination reactions.
Detailed Steps:
-
Improve Temperature Control: Fluorination reactions are often exothermic. On a larger scale, inefficient heat dissipation can create localized hot spots, leading to a decrease in selectivity.
-
Solution: Employ jacketed reactors with efficient cooling systems. Consider a slower, controlled addition of the fluorinating agent. For highly exothermic reactions, transitioning to a continuous flow setup can provide superior temperature control.[11]
-
-
Ensure Homogeneous Mixing: Inadequate mixing in larger reactors can lead to localized high concentrations of reagents, promoting non-selective background reactions.
-
Solution: Optimize the stirring rate and impeller design to ensure the reaction mixture remains homogeneous.
-
-
Address Potential Catalyst Deactivation: Longer reaction times and a higher likelihood of impurities on a larger scale can lead to catalyst deactivation.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[11]
-
Illustrative Data on the Effect of Scale-Up on Enantioselectivity
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Production Scale (1 kg) |
| Catalyst Loading | 1 mol% | 1.2 mol% | 1.5 mol% |
| Reaction Temperature | -20 °C | -15 °C to -20 °C | -10 °C to -15 °C |
| Reagent Addition Time | 5 minutes | 1 hour | 4 hours |
| Enantiomeric Excess (ee) | 98% | 92% | 85% |
This data is illustrative and highlights the potential drop in ee as the scale increases.[11]
Experimental Protocols
Key Experiment: Organocatalytic Enantioselective Fluorination of an α-Branched Aldehyde
This protocol is adapted from the work of Shibatomi et al. for the fluorination of 2-phenylpropanal.[2]
Materials:
-
Chiral primary amine catalyst 1b (10 mol%)
-
3,5-Dinitrobenzoic acid (10 mol%)
-
2-Phenylpropanal (1.5 equiv.)
-
N-Fluorobenzenesulfonimide (NFSI) (1.0 equiv.)
-
Anhydrous Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol, Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Charging Reactants: To the flask, add the chiral primary amine catalyst 1b (0.05 mmol, 10 mol%), 3,5-dinitrobenzoic acid (0.05 mmol, 10 mol%), and anhydrous toluene (2 mL).
-
Addition of Aldehyde: Add 2-phenylpropanal (0.75 mmol, 1.5 equiv.) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C. Add NFSI (0.5 mmol, 1.0 equiv.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC until the NFSI is consumed.
-
Workup and Reduction:
-
Pour the reaction mixture into a solution of methanol/dichloromethane (1:4, 5 mL) at 0 °C.
-
Add NaBH₄ (5 mmol) portion-wise to the cooled solution to reduce the resulting α-fluoroaldehyde to the corresponding alcohol for easier purification and analysis.
-
Stir the mixture at room temperature for 1 hour.
-
-
Quenching and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC analysis.
-
Key Experiment: Palladium-Catalyzed Enantioselective Fluorination of an Oxindole
This protocol is a general representation based on the work of Sodeoka and coworkers.[12]
Materials:
-
3-Phenyl-1,3-dihydro-2H-indol-2-one (1.0 equiv.)
-
Chiral Palladium Catalyst (e.g., Pd(II)-BINAP complex, 2.5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv.)
-
Anhydrous 2-propanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A Schlenk tube is charged with the chiral palladium catalyst (0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Charging Reactants: Add the 3-phenyloxindole (1.0 mmol, 1.0 equiv.) and NFSI (1.2 mmol, 1.2 equiv.) to the tube under a positive pressure of argon.
-
Solvent Addition: Add anhydrous 2-propanol (5 mL) via syringe.
-
Reaction: Stir the mixture at 0 °C for the specified reaction time (monitor by TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Purification and Analysis:
-
Purify the residue by silica gel chromatography to isolate the fluorinated oxindole.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Quantitative Data for Pd-Catalyzed Fluorination of Oxindoles
| R1 | R2 | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Ph | H | 0 | 96 | 90 | [12] |
| 4-MeO-Ph | H | 0 | 95 | 91 | [12] |
| 4-F-Ph | H | 0 | 98 | 90 | [12] |
| Me | H | 0 | 85 | 75 | [12] |
This technical support center provides a starting point for troubleshooting common issues in asymmetric fluorination. For more specific problems, consulting the primary literature is always recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]
- 3. Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Effects on the Regioselective Fluorination of Allyl Precursors
Welcome to the technical support center for the regioselective fluorination of allyl precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My palladium-catalyzed allylic fluorination is resulting in low regioselectivity, with a mixture of branched and linear products. How can I improve the selectivity for the branched isomer?
A1: Achieving high regioselectivity in palladium-catalyzed allylic fluorination is a common challenge directly influenced by the choice of ligand. The electronic and steric properties of the phosphine ligand play a crucial role in determining the site of nucleophilic attack by the fluoride.
Troubleshooting Steps:
-
Ligand Selection: The "bite angle" of bidentate phosphine ligands is a key parameter. Ligands with larger bite angles tend to favor the formation of the branched (more substituted) allylic fluoride.[1] This is because a larger bite angle can induce a distortion in the π-allyl palladium intermediate, making the more substituted carbon more susceptible to nucleophilic attack.[2][3]
-
Recommendation: For high branched selectivity, consider using ligands like the Trost naphthyl ligand or Xantphos, which have large bite angles.[1] In some cases, even a monodentate ligand like triphenylphosphine (PPh₃) can provide excellent branched selectivity, potentially due to its π-acceptor properties.[1]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Nonpolar solvents like toluene often suppress the formation of the linear isomer and can enhance the selectivity for the branched product.[1]
-
Fluoride Source: While the ligand is the primary driver of regioselectivity, the nature of the fluoride source can also have an effect. Silver fluoride (AgF) is a commonly used source in these reactions.[4][5] The low solubility of AgF in nonpolar solvents can also contribute to suppressing unselective background reactions.[1]
Q2: I am observing significant formation of diene byproducts in my reaction mixture. What is causing this and how can I minimize it?
A2: The formation of dienes is a common side reaction in palladium-catalyzed allylic substitutions, arising from β-hydride elimination from the π-allyl palladium intermediate.
Troubleshooting Steps:
-
Ligand Choice: The ligand can influence the rate of β-hydride elimination relative to the desired nucleophilic attack. Some ligand systems are more prone to this side reaction. If diene formation is significant, consider screening different ligands.
-
Substrate Structure: The structure of the allylic precursor can also play a role. Substrates that can easily adopt a conformation conducive to β-hydride elimination may be more problematic.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor elimination pathways. If possible, try running the reaction at a lower temperature.
-
Base: If a base is used in the reaction, its strength and concentration can impact the extent of elimination. Consider using a weaker or non-nucleophilic base if applicable to your specific protocol.
Q3: My reaction is not proceeding to completion, or the yields are consistently low. What are the potential causes?
A3: Low conversion or yield can stem from several factors, from catalyst deactivation to issues with the reagents.
Troubleshooting Steps:
-
Catalyst and Ligand Purity: Ensure that the palladium precursor and phosphine ligand are of high purity. Phosphine ligands can be susceptible to oxidation, which can inhibit catalytic activity.
-
Fluoride Source Activity: The fluoride source can be hygroscopic and its activity can diminish with improper storage. Ensure your fluoride source is dry and active. For instance, AgF is sensitive to light and moisture.
-
Leaving Group: The choice of leaving group on the allyl precursor is critical. While allylic acetates and carbonates are common in other allylic substitutions, they are often unreactive in fluorination with AgF.[5] Allylic chlorides and bromides are generally more effective substrates for this transformation.[5]
-
Solvent Purity: Use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Q4: Can I use the same ligand for different types of allylic precursors?
A4: While some ligands show broad applicability, the optimal ligand can be substrate-dependent. A ligand that provides high regioselectivity for one substrate may be less effective for another.[1] For example, while the Trost ligand is effective for many acyclic substrates, certain structures might show better selectivity with a simple monodentate ligand like PPh₃.[1] It is always advisable to perform a small-scale ligand screen when working with a new class of substrates.
Data Presentation
Table 1: Effect of Bidentate Phosphine Ligand Bite Angle on the Regioselectivity of Allylic Fluorination
| Ligand | Bite Angle (°) | Branched:Linear (b:l) Ratio | Yield (%) |
| dppe | ~85 | Low | Moderate |
| dppp | ~91 | Moderate | Moderate |
| BINAP | ~93 | Moderate-High | Good |
| Trost Naphthyl Ligand | >100 | >20:1 | 78-84 |
| Xantphos | ~108 | High | Good |
Data compiled from trends described in the literature.[1] Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Ligands for Specific Substrate Classes
| Substrate Type | Recommended Ligand | Typical b:l Ratio | Notes |
| Acyclic Allylic Chlorides | Trost Naphthyl Ligand | >20:1 | Generally provides excellent branched selectivity.[1] |
| Cinnamyl-type Substrates | PPh₃ | 6:1 to >20:1 | Can be superior to some bidentate ligands for this substrate class.[1] |
| Exocyclic Methylene Substrates | PPh₃ | 9:1 | Good selectivity for this specific structural motif.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Regioselective Fluorination of Acyclic Allylic Chlorides using the Trost Ligand
This protocol is adapted from Doyle and coworkers' work on regioselective allylic fluorination.[1]
Materials:
-
Palladium(0) precursor (e.g., Pd₂(dba)₃)
-
Trost naphthyl ligand ((R,R)-DACH-naphthyl)
-
Allylic chloride substrate
-
Silver fluoride (AgF)
-
Anhydrous toluene
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the palladium precursor (e.g., 2.5 mol%) and the Trost ligand (e.g., 7.5 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add the allylic chloride substrate (1.0 equiv).
-
Add silver fluoride (AgF) (e.g., 1.5-2.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove insoluble silver salts.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired branched allylic fluoride.
Protocol 2: General Procedure for Palladium-Catalyzed Allylic Fluorination using Triphenylphosphine (PPh₃)
This protocol is useful for specific substrates where PPh₃ provides superior regioselectivity.[1]
Materials:
-
Palladium(0) precursor (e.g., Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Allylic chloride or bromide substrate
-
Silver fluoride (AgF)
-
Anhydrous toluene
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the palladium precursor (e.g., 5 mol%) and triphenylphosphine (e.g., 20 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add the allylic halide substrate (1.0 equiv).
-
Add silver fluoride (AgF) (e.g., 1.5-2.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress.
-
Work-up and purification are similar to Protocol 1.
Visualizations
Caption: General experimental workflow for palladium-catalyzed allylic fluorination.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
Caption: Role of the ligand in directing regioselectivity in allylic fluorination.
References
Addressing challenges in the synthesis of sterically congested allyl difluorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of sterically congested allyl difluorides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of sterically congested allyl difluorides?
A1: The primary challenges stem from the steric hindrance around the reaction center. This can lead to several issues, including:
-
Low reaction yields: The bulky substituents impede the approach of the fluorinating agent.
-
Poor regioselectivity: In cases where multiple reaction sites are available, steric hindrance can influence the position of fluorination, often leading to a mixture of products.
-
Formation of side products: Elimination reactions are a common side pathway, especially with strong bases or high temperatures, leading to the formation of undesired alkenes.[1]
-
Difficulty in purification: The desired product may have similar physicochemical properties to the starting material or byproducts, making separation challenging.
Q2: Which fluorinating agents are recommended for sterically hindered substrates?
A2: While traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® ([bis(2-methoxyethyl)amino]sulfur trifluoride) are widely used, they can have limitations with sterically demanding substrates.[2] Newer generations of fluorinating agents often offer better performance in terms of yield and selectivity. Some recommended options include:
-
PhenoFluor™: Known for its high functional group tolerance and reduced elimination side products.[1]
-
XtalFluor-E® and XtalFluor-M®: Crystalline, more stable alternatives to DAST and Deoxo-Fluor® that can provide higher selectivity.
-
PyFluor: A cost-effective and stable reagent that often shows high selectivity against elimination.
The choice of reagent will depend on the specific substrate and the reaction conditions. It is often necessary to screen several fluorinating agents to identify the optimal one for a particular synthesis.
Q3: How does steric hindrance affect the regioselectivity of allylic fluorination?
A3: Steric hindrance plays a crucial role in determining the regioselectivity of allylic fluorination, which can proceed through either an Sₙ2 or Sₙ2' mechanism. Large, bulky groups can block the more substituted carbon atom, favoring the attack of the fluoride ion at the less hindered terminal carbon of the allyl system (Sₙ2' pathway). This can lead to the formation of a constitutional isomer of the desired product. The interplay of steric and electronic effects ultimately dictates the final product distribution.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Allyl Difluoride
| Possible Cause | Troubleshooting Step |
| Insufficient reactivity of the fluorinating agent | * Switch to a more reactive fluorinating agent (e.g., PhenoFluor™, XtalFluor®). * Increase the equivalents of the fluorinating agent. * Consider the use of a Lewis acid catalyst to enhance the electrophilicity of the substrate. |
| Steric hindrance preventing reagent access | * Increase the reaction temperature to overcome the activation energy barrier. However, be cautious as this may also promote side reactions.[1] * Use a less sterically demanding fluorinating agent if possible. * Modify the substrate to reduce steric bulk if feasible for the overall synthetic strategy. |
| Decomposition of the starting material or product | * Run the reaction at a lower temperature for a longer duration. * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture. * Analyze the crude reaction mixture by techniques like ¹H NMR or LC-MS to identify potential degradation pathways. |
| Incorrect reaction conditions | * Verify the purity of the starting materials and solvents. * Optimize the solvent. Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. * Confirm the stoichiometry of all reagents. |
Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
| Possible Cause | Troubleshooting Step |
| Competition between Sₙ2 and Sₙ2' pathways | * Modify the electronic properties of the substrate. Electron-withdrawing groups can influence the stability of the carbocationic intermediates and favor one pathway over the other. * Change the fluorinating agent. Different reagents can exhibit different selectivities. * Vary the reaction temperature. Lower temperatures may favor the thermodynamically controlled product. |
| Steric hindrance directing the reaction to an undesired position | * If possible, use a directing group on the substrate to guide the fluorinating agent to the desired position. * Explore alternative synthetic routes that avoid the problematic allylic fluorination step. |
Problem 3: Significant Formation of Elimination Side Products
| Possible Cause | Troubleshooting Step |
| High reaction temperature | * Lower the reaction temperature. While this may decrease the reaction rate, it can significantly suppress elimination.[1] |
| Use of a basic fluorinating agent or promoter | * Switch to a less basic fluorinating agent. * If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge). * Carefully control the stoichiometry of the base. |
| Substrate prone to elimination | * If the starting material is an alcohol, consider converting it to a better leaving group that is less prone to elimination under the fluorination conditions (e.g., a tosylate or mesylate). |
Quantitative Data
Table 1: Comparison of Fluorinating Agents for the Synthesis of a Sterically Hindered Allyl Fluoride
| Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DAST | 25 | 12 | 35 | Fictional Data |
| Deoxo-Fluor® | 25 | 12 | 42 | Fictional Data |
| PhenoFluor™ | 80 | 6 | 78 | [1] |
| XtalFluor-E® | 25 | 18 | 65 | Fictional Data |
Note: The data in this table is illustrative and may not represent all possible outcomes. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Sterically Hindered Allylic Alcohol using Deoxo-Fluor®
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered allylic alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2-1.5 eq) dropwise to the cooled solution via a syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety Note: Deoxo-Fluor® is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
Visualizations
Caption: Experimental workflow for the synthesis of a sterically congested allyl difluoride.
Caption: Competing Sₙ2 and Sₙ2' pathways in allylic fluorination.
References
Validation & Comparative
Allyl Fluoride vs. Allyl Chloride: A Comparative Guide to Reactivity in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of an appropriate leaving group is paramount to the success of nucleophilic substitution reactions. Allylic halides, in particular, are valuable substrates due to the reactivity imparted by the adjacent double bond. This guide provides an objective comparison of the reactivity of two common allylic halides: allyl fluoride and allyl chloride. While both are capable of undergoing nucleophilic substitution, their reactivity profiles differ significantly, primarily due to the inherent differences in the carbon-halogen bond strength.
Executive Summary
Experimental evidence and fundamental chemical principles indicate that allyl chloride is significantly more reactive than allyl fluoride in both SN1 and SN2 nucleophilic substitution reactions. This difference is overwhelmingly attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion, which is a consequence of the much stronger carbon-fluorine bond. While the allylic system provides inherent reactivity advantages through stabilization of the transition state (SN2) or the carbocation intermediate (SN1), this is not sufficient to overcome the high energy barrier required to cleave the C-F bond.
Comparative Reactivity Data
| Property | Allyl Fluoride (CH₂=CHCH₂F) | Allyl Chloride (CH₂=CHCH₂Cl) | Implication for Reactivity |
| C-X Bond Dissociation Energy | ~460 kJ/mol | ~340 kJ/mol | The significantly higher bond energy of the C-F bond makes it much more difficult to break, thus slowing down the rate-determining step in both SN1 and SN2 reactions. |
| Leaving Group Basicity | F⁻ is a relatively strong base (pKa of HF ≈ 3.2) | Cl⁻ is a very weak base (pKa of HCl ≈ -7) | Weaker bases are better leaving groups as they are more stable on their own. Chloride is a much better leaving group than fluoride.[1] |
| Polarizability of Halogen | Low | Moderate | The larger and more polarizable chloride ion can better stabilize the developing negative charge in the transition state of an SN2 reaction. |
Theoretical Framework for Reactivity
The reactivity of allylic halides in nucleophilic substitution reactions is enhanced compared to their saturated counterparts due to the delocalization of electrons in the transition state or intermediate.
SN1 Reaction Pathway
In an SN1 reaction, the rate-determining step is the formation of a carbocation. The allyl carbocation is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization lowers the activation energy for its formation.
References
A Comparative Analysis of Allyl Fluoride Reaction Products by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the NMR Spectroscopic Analysis of Products from Key Reactions of Allyl Fluoride and a Comparative Look at an Alternative Synthetic Route.
This guide provides a detailed comparison of the products formed from the electrophilic and free-radical addition of hydrogen bromide (HBr) to allyl fluoride, thoroughly characterized by ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it presents an alternative synthetic approach to obtain a functionalized fluoroalkane, starting from an allylic alcohol, offering a comparative perspective on synthetic strategies and their outcomes as analyzed by NMR. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided.
Introduction to Allyl Fluoride Reactivity
Allyl fluoride is a valuable building block in organic synthesis, offering a reactive double bond and a fluorine substituent that can influence the regioselectivity of addition reactions. Understanding the outcome of these reactions is crucial for the targeted synthesis of fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of the resulting products, with ¹⁹F NMR, in particular, providing a sensitive probe for the local chemical environment of the fluorine atom.
This guide focuses on two primary reaction pathways of allyl fluoride: electrophilic and free-radical addition of HBr. The differing regioselectivity of these reactions, governed by Markovnikov's and anti-Markovnikov's principles respectively, leads to the formation of distinct constitutional isomers. We will also explore an alternative route to a functionalized fluoro-organic compound via the fluorination of an allylic alcohol, providing a basis for comparison of synthetic efficiency and product characterization.
Reaction of Allyl Fluoride with Hydrogen Bromide
The addition of hydrogen bromide to the double bond of allyl fluoride can proceed via two different mechanisms, leading to two distinct regioisomers. The outcome is dictated by the reaction conditions.
Electrophilic Addition (Markovnikov's Rule)
In the absence of radical initiators, the electrophilic addition of HBr to allyl fluoride is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms, leading to the more stable secondary carbocation intermediate. The subsequent attack of the bromide ion results in the formation of 2-bromo-1-fluoropropane .
Free-Radical Addition (Anti-Markovnikov's Rule)
In the presence of a radical initiator, such as peroxides, the addition of HBr to allyl fluoride proceeds via a free-radical mechanism. This pathway leads to the anti-Markovnikov product. The bromine radical adds to the less substituted carbon of the double bond to form the more stable secondary radical intermediate. Subsequent abstraction of a hydrogen atom from HBr yields 1-bromo-2-fluoropropane .[1]
Alternative Synthesis: Fluorination of Allyl Alcohol
An alternative approach to synthesize a molecule with a similar structural motif, a fluorinated three-carbon chain, involves the fluorination of an allylic alcohol. This method provides a different strategy for introducing fluorine into an organic molecule and can be advantageous depending on the desired substitution pattern and available starting materials. For instance, the treatment of allyl alcohol with a fluorinating agent can yield allyl fluoride, which can then undergo further reactions. A more direct approach to functionalized fluoropropanols involves the fluorination of substituted allylic alcohols.
Comparative NMR Data of Reaction Products
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for the starting material (allyl fluoride) and the products of the discussed reactions. This data allows for a clear and objective comparison of the different isomers and the effect of the substituents on the chemical shifts and coupling constants.
Table 1: NMR Data for Allyl Fluoride (Starting Material)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.98 - 5.82 | dddd | J(H,H)trans = 17.2, J(H,H)cis = 10.6, J(H,H) = 5.3, J(H,F) = 14.5 | -CH= |
| 5.24 | dddd | J(H,H)trans = 17.2, J(H,H)gem = 1.5, J(H,F) = -4.3, J(H,H) = -1.6 | =CH₂ (trans to CH) | |
| 5.12 | dddd | J(H,H)cis = 10.6, J(H,H)gem = 1.5, J(H,F) = -0.9, J(H,H) = -1.3 | =CH₂ (cis to CH) | |
| 4.69 | ddt | J(H,F) = 46.8, J(H,H) = 5.3, J(H,H) = -1.3 | -CH₂F | |
| ¹³C | 133.0 | d | J(C,F) = 13.5 | -CH= |
| 117.5 | t | J(C,F) = 6.0 | =CH₂ | |
| 83.5 | dt | J(C,F) = 165.0 | -CH₂F | |
| ¹⁹F | -210.5 | m | -CH₂F |
Note: Data compiled from various sources. Exact values may vary depending on solvent and spectrometer frequency.
Table 2: Comparative NMR Data for HBr Addition Products
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Bromo-1-fluoropropane | ¹H | 4.7 - 4.5 (diastereotopic) | ddm | J(H,F) ≈ 47, J(H,H) ≈ 6 | -CH₂F |
| (Markovnikov Product) | 4.4 - 4.2 | m | -CHBr- | ||
| 1.80 | d | J(H,H) ≈ 6.5 | -CH₃ | ||
| ¹³C | ~68 (d, J(C,F) ≈ 170) | -CH₂F | |||
| ~45 | -CHBr- | ||||
| ~23 | -CH₃ | ||||
| ¹⁹F | ~ -180 | m | -CH₂F | ||
| 1-Bromo-2-fluoropropane | ¹H | 4.9 - 4.7 | dm | J(H,F) ≈ 48 | -CHF- |
| (Anti-Markovnikov Product) | 3.7 - 3.5 (diastereotopic) | m | -CH₂Br | ||
| 1.45 | dd | J(H,H) ≈ 6.5, J(H,F) ≈ 24 | -CH₃ | ||
| ¹³C | ~90 (d, J(C,F) ≈ 175) | -CHF- | |||
| ~38 (d, J(C,F) ≈ 20) | -CH₂Br | ||||
| ~18 (d, J(C,F) ≈ 22) | -CH₃ | ||||
| ¹⁹F | ~ -175 | m | -CHF - |
Note: Data for bromo-fluoro-propanes are estimated based on typical values and require experimental verification for precise shifts and coupling constants.
Table 3: NMR Data for a Representative Alternative Product: 2-Fluoro-1-propanol
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.7 - 4.5 | dm | J(H,F) ≈ 48 | -CHF- |
| 3.7 - 3.5 (diastereotopic) | m | -CH₂OH | ||
| 1.30 | dd | J(H,H) ≈ 6.5, J(H,F) ≈ 24 | -CH₃ | |
| ¹³C | ~92 (d, J(C,F) ≈ 170) | -CHF- | ||
| ~68 (d, J(C,F) ≈ 18) | -CH₂OH | |||
| ~17 (d, J(C,F) ≈ 23) | -CH₃ | |||
| ¹⁹F | ~ -185 | m | -CHF - |
Note: Data for 2-fluoro-1-propanol is representative and serves for comparison of a fluorinated propanol structure.[2]
Experimental Protocols
General NMR Spectroscopy Protocol
All NMR spectra should be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples should be dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, a common external standard is CFCl₃ (δ = 0.00 ppm). Data processing should include Fourier transformation, phase correction, and baseline correction.
Electrophilic Addition of HBr to Allyl Fluoride
A stream of anhydrous HBr gas is bubbled through a solution of allyl fluoride in a suitable inert solvent (e.g., CH₂Cl₂) at a low temperature (e.g., 0 °C) in the absence of light and radical initiators. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of NaHCO₃ and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2-bromo-1-fluoropropane.
Free-Radical Addition of HBr to Allyl Fluoride
To a solution of allyl fluoride in a suitable solvent (e.g., pentane) is added a radical initiator (e.g., a small amount of benzoyl peroxide). The solution is then saturated with HBr gas at room temperature while being irradiated with a UV lamp. The reaction is monitored by GC. After the reaction is complete, the mixture is worked up as described for the electrophilic addition. Purification by distillation or column chromatography affords 1-bromo-2-fluoropropane.
Synthesis of 2-Fluoro-1-propanol (Illustrative Alternative)
To a solution of 1-butene-3-ol in an appropriate solvent, a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) is added dropwise at a controlled temperature. The reaction is stirred until completion, as indicated by TLC. The reaction is then carefully quenched, and the product is extracted, dried, and purified to yield 2-fluoro-1-propanol.
Visualizing Reaction Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the reaction pathways and the general workflow for NMR analysis.
Caption: Reaction pathways of allyl fluoride with HBr.
Caption: General workflow for NMR analysis.
Conclusion
The reaction of allyl fluoride with HBr provides a clear and instructive example of how reaction conditions can dictate the regiochemical outcome, leading to either the Markovnikov or anti-Markovnikov product. The distinct NMR spectra of 2-bromo-1-fluoropropane and 1-bromo-2-fluoropropane, particularly the characteristic chemical shifts and coupling patterns in their ¹H, ¹³C, and ¹⁹F NMR spectra, allow for their unambiguous identification.
For researchers in drug development and organic synthesis, the ability to control and verify the outcome of such reactions is paramount. This guide demonstrates the power of multi-nuclear NMR spectroscopy as a definitive analytical tool for characterizing complex fluorinated molecules. Furthermore, the inclusion of an alternative synthetic route highlights the importance of considering different strategies to access target molecules, with NMR being the key to confirming the success of each approach. The provided data and protocols serve as a valuable resource for the planning and execution of syntheses involving allyl fluoride and for the rigorous characterization of the resulting products.
References
Comparison of Analytical Techniques for Purity Validation
An essential aspect of chemical synthesis is the verification of the final product's purity. For researchers, scientists, and professionals in drug development, the purity of a synthesized compound like allyl fluoride is paramount for the reliability and reproducibility of subsequent applications. This guide provides a comparative analysis of analytical techniques for validating the purity of synthesized allyl fluoride, complete with experimental data and detailed protocols.
The primary methods for assessing the purity of a volatile organofluorine compound such as allyl fluoride are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Retention time, mass spectrum, and relative abundance of components. Allows for quantification of impurities. | High sensitivity and specificity for volatile compounds. Excellent for identifying unknown impurities through mass spectral libraries. | Requires volatile and thermally stable compounds. Fragmentation patterns can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) | Exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. | Precise structural elucidation of the main compound and any impurities containing NMR-active nuclei. Quantitative information can be obtained through integration of signals. | Provides unambiguous structural information. ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds with a wide chemical shift range, minimizing signal overlap.[1][2][3][4][5] | Lower sensitivity compared to GC-MS for trace impurities. Complex spectra can arise from spin-spin coupling, potentially requiring advanced NMR techniques for full interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The absorption pattern is unique to the functional groups present. | Information about the functional groups present in the sample. | Rapid and non-destructive. Useful for a quick check of the presence of expected functional groups and certain impurities. | Provides limited information on the overall structure and is not ideal for quantifying the purity of the main component in the presence of structurally similar impurities. |
Quantitative Data Summary
The following table presents hypothetical data from the analysis of a synthesized allyl fluoride sample compared to a commercial standard.
| Parameter | Synthesized Allyl Fluoride | Commercial Standard | Method of Analysis |
| Purity by GC-MS (%) | 98.5 | >99.5 | GC-MS |
| ¹H NMR Purity (%) | 98.2 | >99.0 | ¹H NMR |
| ¹⁹F NMR Purity (%) | 98.8 | >99.8 | ¹⁹F NMR |
| Major Impurity 1 (by GC-MS) | Allyl alcohol (0.8%) | Not Detected | GC-MS |
| Major Impurity 2 (by GC-MS) | 1,3-difluoropropane (0.5%) | Not Detected | GC-MS |
| Solvent Residue (by ¹H NMR) | Dichloromethane (0.3%) | Not Detected | ¹H NMR |
Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile components in the synthesized allyl fluoride and quantify its purity.
Instrumentation:
-
Gas Chromatograph (e.g., Agilent 7890B) coupled to a Mass Spectrometer (e.g., Agilent 5977A).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the synthesized allyl fluoride in a volatile solvent (e.g., dichloromethane).
-
Perform serial dilutions to obtain a final concentration of 10 ppm for analysis.
-
Prepare a blank sample containing only the solvent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 15 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-200
Data Analysis: The purity is calculated based on the peak area percentage from the total ion chromatogram (TIC).
Purity (%) = (Peak Area of Allyl Fluoride / Total Peak Area of all components) x 100
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized allyl fluoride and determine its purity by identifying and quantifying impurities.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized allyl fluoride in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a distinct resonance (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) for quantitative analysis.
NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 s
-
Spectral Width: 20 ppm
-
-
¹⁹F NMR:
-
Pulse Program: zg30 (with proton decoupling)
-
Number of Scans: 64
-
Relaxation Delay: 2 s
-
Spectral Width: 200 ppm
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to allyl fluoride and any identified impurities.
-
Calculate the molar ratio of the impurity to the main product. Purity is determined by comparing the integral of the allyl fluoride protons to the sum of all proton integrals (excluding the solvent and internal standard). For ¹⁹F NMR, the purity is determined by comparing the integral of the allyl fluoride fluorine signal to the sum of all fluorine-containing species.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for purity validation of allyl fluoride using GC-MS.
Caption: Workflow for purity validation of allyl fluoride using NMR spectroscopy.
Conclusion
For comprehensive purity validation of synthesized allyl fluoride, a combination of GC-MS and NMR spectroscopy is recommended. GC-MS provides excellent sensitivity for detecting and identifying volatile impurities, while NMR spectroscopy offers definitive structural confirmation and accurate quantification of the main product and any significant impurities. FTIR can be used as a rapid, preliminary check for the presence of the correct functional groups. The choice of method or combination of methods will depend on the specific requirements of the research and the potential nature of the impurities.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Density Functional Theory (DFT) analysis of allylic fluorination mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of allylic fluorination is paramount for the rational design of novel fluorinating agents and the optimization of synthetic routes for fluorinated drug candidates. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the complex potential energy surfaces of these reactions. This guide provides a comparative analysis of prominent allylic fluorination mechanisms investigated through DFT, focusing on metal-free electrophilic fluorination, and palladium- and iridium-catalyzed nucleophilic fluorination.
Comparison of Calculated Activation and Reaction Energies
The following table summarizes key quantitative data from DFT studies on different allylic fluorination systems. These values provide a quantitative basis for comparing the feasibility of different mechanistic pathways.
| Reaction System | Substrate | Fluorinating Agent | Catalyst | Proposed Mechanism | Rate-Determining Step | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Computational Method | Reference |
| Metal-Free Electrophilic Fluorination | α-methylstyrene | Selectfluor | None | Stepwise Addition-Elimination | H-abstraction from carbocation intermediate | 25.3 | -34.2 | M06-2X/6-311++G(d,p) (SMD, DMF) | [1][2] |
| Palladium-Catalyzed Nucleophilic Fluorination | cinnamyl chloride | AgF | Pd(PPh₃)₄ | Homobimetallic S_N2-type | C-F bond formation | 19.8 | -15.7 | M06/def2-SVP (PCM, THF) | [3][4][5] |
| Iridium-Catalyzed Nucleophilic Fluorination | cinnamyl trichloroacetimidate | Et₃N·3HF | [Ir(COD)Cl]₂/chiral diene | S_N2'-type outer-sphere attack | C-F bond formation | 22.1 | -21.5 | B3LYP-D3/def2-SVP (PCM, THF) | [6] |
Mechanistic Pathways Visualized
The following diagrams, generated using the DOT language, illustrate the key mechanistic proposals for each class of allylic fluorination reaction.
Experimental and Computational Protocols
A detailed understanding of the underlying experimental and computational methodologies is crucial for a critical evaluation of the theoretical results.
Metal-Free Electrophilic Fluorination with Selectfluor
Experimental Protocol: A solution of the styrene derivative in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with Selectfluor at room temperature. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography.[7]
Computational Protocol: DFT calculations were performed using the Gaussian 09 software package.[1][2] The M06-2X functional was employed with the 6-311++G(d,p) basis set for all atoms. The solvent effects of DMF were modeled using the SMD (Solvation Model based on Density) implicit solvent model. Stationary points were characterized by frequency calculations, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency.
Palladium-Catalyzed Nucleophilic Fluorination with AgF
Experimental Protocol: To a mixture of the allylic chloride, a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a phosphine ligand), and a silver fluoride source (AgF) in an anhydrous solvent like tetrahydrofuran (THF), the reaction is stirred at room temperature under an inert atmosphere. The reaction is monitored, and upon completion, the solid silver salts are filtered off, and the product is purified by chromatography.[3][8]
Computational Protocol: DFT calculations were carried out using the Gaussian 09 program.[3][4][5] The M06 functional was used for geometry optimizations and frequency calculations. The def2-SVP basis set was used for all atoms. The polarizable continuum model (PCM) with THF as the solvent was used to account for solvent effects. The nature of all stationary points was confirmed by frequency analysis.
Iridium-Catalyzed Nucleophilic Fluorination with Et₃N·3HF
Experimental Protocol: In a typical procedure, a solution of the allylic trichloroacetimidate and a chiral diene-ligated iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) in an anhydrous solvent such as THF is treated with triethylamine trihydrofluoride (Et₃N·3HF) at room temperature under an inert atmosphere. The reaction is monitored for the consumption of the starting material, and the enantioenriched allylic fluoride product is isolated and purified after an aqueous workup and column chromatography.[6]
Computational Protocol: DFT calculations were performed with the Gaussian 09 suite of programs.[6] The B3LYP functional with the D3 version of Grimme's dispersion correction was used. The def2-SVP basis set was employed for all atoms. Solvent effects in THF were included using the PCM. All reported energies are Gibbs free energies corrected for zero-point vibrational energies.
Concluding Remarks
This guide highlights the power of DFT in dissecting the mechanisms of allylic fluorination. The presented data and visualizations offer a comparative framework for understanding the key differences between electrophilic and nucleophilic approaches, as well as the distinct roles of palladium and iridium catalysts. For metal-free electrophilic fluorination with Selectfluor, a stepwise pathway involving a carbocation intermediate is favored. In contrast, transition metal-catalyzed nucleophilic fluorinations proceed through distinct organometallic intermediates. The palladium-catalyzed reaction with AgF is proposed to involve a unique homobimetallic transition state, while the iridium-catalyzed process with Et₃N·3HF likely proceeds via an outer-sphere S_N2'-type attack of fluoride on a cationic π-allyl iridium complex. These mechanistic insights are invaluable for the future development of more efficient and selective fluorination methodologies.
References
- 1. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 2. Iridium-Catalyzed Enantioselective Fluorination of Racemic, Secondary Allylic Trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivati… [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Gas-Phase Kinetics of Allyl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
Allyl fluoride (3-fluoropropene), a key building block in synthesizing fluorinated organic molecules, exhibits unique reactivity due to the interplay of its vinyl group and the electron-withdrawing fluorine atom. Understanding its gas-phase reaction kinetics is crucial for modeling combustion processes, atmospheric chemistry, and optimizing synthetic pathways. This guide provides a comparative analysis of the available kinetic data for the primary gas-phase reactions of allyl fluoride: its reaction with the hydroxyl radical (•OH) and its unimolecular thermal decomposition (pyrolysis).
Reaction with Hydroxyl Radical (•OH)
The reaction of allyl fluoride with the hydroxyl radical is a key process in atmospheric chemistry, determining its atmospheric lifetime and degradation pathways. Kinetic studies of this reaction have been approached through theoretical calculations, providing valuable insights into its mechanism and rate constants.
A detailed theoretical study has been conducted on the potential energy surface of the CH₂=CHCH₂F + •OH reaction.[1] The findings indicate a complex, barrierless mechanism involving both addition to the double bond and hydrogen abstraction.[1] The reaction proceeds through the formation of a pre-reactive complex, followed by two main pathways: •OH addition to the carbon-carbon double bond to form CH₂(OH)CHCH₂F and CH₂CH(OH)CH₂F adducts, and direct hydrogen abstraction from the allylic position.[1]
Table 1: Comparison of Kinetic Parameters for the Reaction of Allyl Fluoride and Related Alkenes with •OH
| Reactant | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (kcal/mol) | k₂₉₈ (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| Allyl Fluoride (Theoretical) | 3.19 x 10⁻¹⁹ | 2.51 | -1.13 | 2.05 x 10⁻¹¹ | Theoretical | [1] |
| Allyl Chloride | 3.00 x 10⁻¹¹ | 0 | 0 | 3.00 x 10⁻¹¹ | Experimental | [2] |
| Propene | 1.19 x 10⁻¹⁷ | 2.02 | -0.73 | 2.63 x 10⁻¹¹ | Experimental | [3] |
| 1-Butene | 1.81 x 10⁻¹¹ | 0 | -0.29 | 3.14 x 10⁻¹¹ | Experimental | [3] |
Note: The theoretical rate constant for allyl fluoride is presented in the modified Arrhenius form k(T) = A * Tⁿ * exp(-Ea/RT). The experimental values for other alkenes are typically reported in the standard Arrhenius form or as a rate constant at a specific temperature. The provided theoretical study mentions good agreement with "available experimental values," however, a specific experimental study for allyl fluoride + OH was not identified in the literature search.
Unimolecular Thermal Decomposition (Pyrolysis)
The thermal decomposition of allyl fluoride is a fundamental reaction that can occur at high temperatures, for instance, in combustion or during certain industrial processes. This unimolecular reaction is expected to proceed primarily through the elimination of hydrogen fluoride (HF).
Currently, there is a notable lack of specific experimental or theoretical kinetic studies on the thermal decomposition of allyl fluoride in the accessible literature. To provide a comparative context, this guide presents data for the pyrolysis of related fluoroalkenes. The primary decomposition pathway for many small fluoroalkenes is the molecular elimination of HF.
Table 2: Comparison of Kinetic Parameters for the Pyrolysis of Fluoroalkenes
| Reactant | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (K) | Products | Technique | Reference |
| Allyl Fluoride | Data not available | Data not available | Data not available | Expected: Allene + HF | - | - |
| Vinyl Fluoride | 2.0 x 10¹³ | 71.8 | 1500 - 1980 | Acetylene + HF | Shock Tube | [1] |
| 1,1-Difluoroethene | 4.0 x 10¹³ | 79.2 | 1040 - 1320 | Fluoroacetylene + HF | Shock Tube | [4] |
| Trifluoroethene | 1.0 x 10¹⁴ | 81.0 | 1100 - 1400 | Difluoroacetylene + HF | Shock Tube | [5] |
The data on related fluoroalkenes suggest that the pyrolysis of allyl fluoride would likely require high temperatures and proceed via a unimolecular elimination mechanism to yield allene and hydrogen fluoride. The activation energy for this process is anticipated to be significant, reflecting the strength of the C-F and C-H bonds involved in the transition state.
Experimental Protocols
The kinetic data presented in this guide are typically obtained using specialized experimental techniques designed for studying gas-phase reactions at various temperatures and pressures.
Reaction with Hydroxyl Radicals
A common method for studying the kinetics of OH radical reactions is Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) .[6]
-
Radical Generation: A precursor molecule, such as H₂O₂ or HNO₃, is photolyzed using a pulsed excimer laser (e.g., at 248 nm or 193 nm) to generate OH radicals in a temperature-controlled reaction cell.[6]
-
Reaction: The generated OH radicals react with the substrate, in this case, allyl fluoride, which is present in excess to ensure pseudo-first-order kinetics.
-
Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable dye laser excites the OH radicals (e.g., at 282 nm), and the resulting fluorescence (around 308 nm) is detected by a photomultiplier tube.
-
Data Analysis: The decay of the OH fluorescence signal follows a first-order rate law, and the pseudo-first-order rate constant is determined. By varying the concentration of allyl fluoride, the bimolecular rate constant for the reaction can be extracted.
Thermal Decomposition (Pyrolysis)
Shock tube experiments are a primary method for studying unimolecular decomposition reactions at high temperatures.[7]
-
Sample Preparation: A dilute mixture of the reactant (e.g., a fluoroalkene) in an inert bath gas like argon is prepared.
-
Shock Wave Generation: A high-pressure driver gas is rapidly released into a low-pressure section containing the sample mixture, generating a shock wave.[7] This shock wave travels through the gas, rapidly heating and compressing it to a specific high temperature and pressure in microseconds.[7]
-
Reaction Zone: The reaction occurs in the hot, stagnant gas behind the reflected shock wave.
-
Detection: The progress of the reaction can be monitored in real-time using various diagnostic techniques, such as laser absorption spectroscopy to measure the concentration of a product (e.g., HF) or time-of-flight mass spectrometry to identify decomposition products.[1]
-
Data Analysis: By analyzing the concentration profiles of reactants or products as a function of time, the unimolecular rate constant for the decomposition reaction at the given temperature and pressure can be determined.
Signaling Pathways and Workflows
To visualize the relationships in the kinetic studies of allyl fluoride, the following diagrams are provided.
References
- 1. Mechanism and kinetic study of 3-fluoropropene with hydroxyl radical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes [acp.copernicus.org]
- 4. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Characterizing the Fleeting Transition States of Carbon-Fluorine Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during carbon-fluorine (C-F) bond formation is paramount for designing efficient and selective fluorination strategies. This guide provides a comparative analysis of experimental and computational approaches used to characterize the ephemeral transition states that govern these critical reactions, supported by quantitative data and detailed methodologies.
The introduction of fluorine into organic molecules can dramatically alter their biological properties, making C-F bond formation a cornerstone of modern medicinal chemistry. The high kinetic barrier associated with forming this exceptionally strong bond necessitates a deep understanding of the reaction mechanisms at the transition state level. This guide compares key methodologies and findings in the characterization of these transition states for various fluorination reactions.
Quantitative Comparison of Transition State Parameters
The following tables summarize key quantitative data from experimental and computational studies, offering a direct comparison of activation energies, transition state bond lengths, and kinetic isotope effects for different C-F bond formation pathways.
| Reaction Type | System | Method | Activation Energy (kcal/mol) | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dinitrofluorobenzene + Piperidine | Experimental (Eyring plot) | 23.4 ± 0.19 | [1] |
| Concerted Nucleophilic Aromatic Substitution | Phenol Deoxyfluorination with PhenoFluor | Computational (DFT) | 24 | [1] |
| Enzymatic C-F Bond Cleavage | Fluoroacetate Dehalogenase | Computational (QM/MM) | Not specified | [2] |
| Electrophilic Fluorination | Pd(IV)-mediated | Computational (DFT) | Not specified | --- |
Table 1: Comparison of Activation Energies for C-F Bond Formation. This table highlights the energy barriers for different types of C-F bond formation reactions. Lower activation energies generally indicate a more facile reaction.
| Reaction Type | System | Method | C-F Bond Length (Å) | C-X (Leaving Group) Bond Length (Å) | Reference |
| SN2 Fluorination | CH3Br + F- | Computational (Ab-initio) | Not specified | Not specified | [3] |
| Concerted Nucleophilic Aromatic Substitution | PhenoFluor-mediated deoxyfluorination | Computational (DFT) | --- | --- | [1] |
Table 2: Comparison of Transition State Bond Lengths. This table provides insight into the geometry of the transition state. The extent of bond formation and bond breaking can be inferred from these values. Data for specific bond lengths in C-F formation transition states is often embedded in complex computational models and not always explicitly tabulated in literature.
| Reaction Type | System | Isotope Substitution | Kinetic Isotope Effect (klight/kheavy) | Interpretation | Reference |
| Electrophilic Aromatic Fluorination | Arenes with NF-reagents | H/D | 0.86 - 1.00 | Wheland complex decomposition is not the rate-limiting step. | [4][5][6] |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dinitrofluorobenzene + Piperidine | 18F/19F (leaving group) | 1.0262 ± 0.0007 (in THF) | C-F bond cleavage is part of the rate-determining step. | [7][8] |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dinitrofluorobenzene + Piperidine | 18F/19F (leaving group) | 0.9982 ± 0.0004 (in Acetonitrile) | C-F bond cleavage is not the rate-determining step. | [7] |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dinitrofluorobenzene + 4-methylaniline | 18F/19F (leaving group) | 1.0005 ± 0.0030 | Rate-limiting addition of the nucleophile. | [9] |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dinitrofluorobenzene + 2-methylaniline | 18F/19F (leaving group) | 1.0119 ± 0.0037 | Rate-limiting leaving group departure. | [9] |
Table 3: Comparison of Kinetic Isotope Effects (KIE) in C-F Bond Formation. The KIE is a powerful tool to probe the nature of the transition state. A primary KIE greater than 1 indicates that the bond to the isotopically substituted atom is being broken in the rate-determining step.
Experimental and Computational Protocols
Experimental Determination of Kinetic Isotope Effects (KIE)
A common experimental approach to characterizing transition states is through the measurement of kinetic isotope effects. This involves comparing the reaction rates of isotopically labeled and unlabeled reactants.
Protocol for H/D KIE in Electrophilic Aromatic Fluorination:
-
Substrate Preparation: Synthesize both the deuterated and non-deuterated aromatic substrates.
-
Reaction Setup: Conduct the fluorination reaction under identical conditions (temperature, solvent, concentration of reagents) for both the deuterated and non-deuterated substrates using an electrophilic fluorinating agent (e.g., NF-reagents).
-
Monitoring Reaction Progress: Withdraw aliquots from the reaction mixture at specific time intervals.
-
Analysis: Quench the reaction in the aliquots and analyze the product distribution and remaining starting material concentrations using Gas Chromatography-Mass Spectrometry (GC-MS).
-
KIE Calculation: Determine the rate constants (kH and kD) for the reactions of the non-deuterated and deuterated substrates, respectively. The KIE is then calculated as the ratio kH/kD.[4][5][6]
Computational Modeling of Transition States
Computational chemistry provides a powerful lens to visualize and quantify the properties of transition states that are often inaccessible through direct experimental observation.
Protocol for Density Functional Theory (DFT) Calculation of a Transition State:
-
Model Building: Construct the 3D structures of the reactants and products using molecular modeling software.
-
Initial Geometry Optimization: Perform geometry optimizations of the reactants and products to find their lowest energy conformations.
-
Transition State Search: Employ a transition state search algorithm (e.g., Berny optimization in Gaussian) starting from an initial guess of the transition state structure. This involves locating a first-order saddle point on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the reactant and product minima.
-
Energy Calculation: Calculate the single-point energies of the reactants, transition state, and products to determine the activation energy and reaction energy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Fluorinating Agents with Allyl Precursors
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various synthetic strategies, the fluorination of allylic systems provides a versatile entry point to a wide range of valuable fluorinated building blocks. This guide offers an objective comparison of the performance of several common fluorinating agents with allyl precursors, supported by experimental data, to aid in the selection of the most suitable reagent and methodology for a given synthetic challenge.
Overview of Fluorinating Agents for Allylic Systems
The fluorination of allylic precursors can be broadly categorized into two main approaches: electrophilic fluorination and nucleophilic fluorination.
-
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). These reagents are particularly effective for the fluorination of electron-rich alkenes and for C-H fluorination reactions. Common electrophilic fluorinating agents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .
-
Nucleophilic Fluorination: This method involves the displacement of a leaving group by a nucleophilic fluoride source ("F-"). This strategy is often employed with pre-functionalized allylic substrates, such as allylic halides or alcohols. The efficacy of this approach is frequently enhanced by the use of transition metal catalysts, such as those based on palladium and iridium , in conjunction with fluoride salts like silver(I) fluoride (AgF) or triethylamine trihydrofluoride (Et₃N·3HF).
This guide will focus on a comparative analysis of Selectfluor, NFSI, and representative palladium- and iridium-catalyzed systems.
Performance Comparison: A Data-Driven Analysis
The choice of fluorinating agent significantly impacts the yield, regioselectivity, and stereoselectivity of the reaction. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Electrophilic Fluorination of Allyl Precursors
| Fluorinating Agent | Allyl Precursor | Product | Yield (%) | Regio-/Stereoselectivity | Reference |
| Selectfluor | Styrene | Cinnamyl fluoride | 83 | Rearranged product | [1] |
| 1,1-Diphenylethylene | 1,1-Diphenyl-3-fluoroprop-1-ene | 75 | Rearranged product | [1] | |
| α-Methylstyrene | (E)-1-Fluoro-2-phenylprop-1-ene | 68 | Rearranged product | [1] | |
| NFSI | 1-Phenyl-2-propen-1-ol | (Z)-1-Fluoro-1-phenyl-2-butene | 85 | >20:1 Z/E | [2] |
| 1-Cyclohexyl-2-propen-1-ol | (Z)-1-Cyclohexyl-1-fluoro-2-butene | 82 | >20:1 Z/E | [2] | |
| 1-(4-Bromophenyl)-2-propen-1-ol | (Z)-1-(4-Bromophenyl)-1-fluoro-2-butene | 88 | >20:1 Z/E | [2] |
Table 2: Transition-Metal-Catalyzed Nucleophilic Allylic Fluorination
| Catalyst System | Allyl Precursor | Product | Yield (%) | Regio-/Stereoselectivity | Reference |
| Pd(OAc)₂ / Cr(salen)Cl | 1-Octene | 3-Fluoro-1-octene | 75 | 6.6:1 b:l | [3] |
| 4-Phenyl-1-butene | 3-Fluoro-4-phenyl-1-butene | 81 | 10:1 b:l | [3] | |
| (E)-5-Decene | 4-Fluoro-5-decene | 65 | - | [3] | |
| [Ir(COD)Cl]₂ | (E)-Cinnamyl trichloroacetimidate | Branched Allylic Fluoride | 95 | >20:1 b:l | [4] |
| (E)-Hex-2-en-1-yl trichloroacetimidate | Branched Allylic Fluoride | 88 | >20:1 b:l | [4] | |
| Geranyl trichloroacetimidate | Branched Allylic Fluoride | 91 | >20:1 b:l | [4] |
b:l = branched-to-linear ratio
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of synthetic procedures. Below are representative experimental protocols for the fluorination of allylic precursors using the discussed reagents.
Protocol 1: Electrophilic Fluorination of Styrenes with Selectfluor[1]
-
Reagents and Conditions:
-
Styrene derivative (1.0 equiv)
-
Selectfluor (1.2 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
-
Room temperature, 12-24 hours
-
-
Procedure: To a solution of the styrene derivative in DMF, Selectfluor is added in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Ring-Opening Fluorination of Cyclic Allylic Alcohols with NFSI[2]
-
Reagents and Conditions:
-
Cyclic allylic alcohol (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
1,2-Dichloroethane (DCE) as solvent
-
80 °C, 12 hours
-
-
Procedure: To a solution of the cyclic allylic alcohol in DCE, NFSI is added. The mixture is stirred at 80 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding Z-fluoroalkene.
Protocol 3: Palladium-Catalyzed Allylic C-H Fluorination[3]
-
Reagents and Conditions:
-
Olefin (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
(salen)CrCl (15 mol%)
-
Benzoquinone (1.5 equiv)
-
Et₃N·3HF (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
-
Room temperature, 24 hours
-
-
Procedure: In a polypropylene vial, Pd(OAc)₂, (salen)CrCl, and benzoquinone are combined. A solution of the olefin in acetonitrile is then added, followed by the addition of Et₃N·3HF. The vial is sealed and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then diluted with diethyl ether and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the allylic fluoride.
Protocol 4: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates[4]
-
Reagents and Conditions:
-
Allylic trichloroacetimidate (1.0 equiv)
-
[Ir(COD)Cl]₂ (2.5 mol%)
-
Et₃N·3HF (3.0 equiv)
-
Tetrahydrofuran (THF) as solvent
-
Room temperature, 1 hour
-
-
Procedure: In a glovebox, [Ir(COD)Cl]₂ is added to a vial. The vial is removed from the glovebox, and a solution of the allylic trichloroacetimidate in THF is added under an argon atmosphere. Et₃N·3HF is then added, and the reaction mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate a generalized experimental workflow and a decision-making pathway for selecting a fluorinating agent.
Caption: Generalized experimental workflow for allylic fluorination.
Caption: Decision pathway for selecting a fluorinating agent.
Conclusion
The choice of a fluorinating agent for allylic precursors is a critical decision that dictates the outcome of the synthesis. Electrophilic reagents like Selectfluor and NFSI offer direct routes to allylic fluorides, particularly with electron-rich or pre-functionalized substrates, respectively.[1][2] Transition-metal catalysis, employing palladium or iridium, provides powerful methods for the nucleophilic fluorination of a broader range of allylic systems, including direct C-H functionalization and highly regioselective transformations.[3][4] By carefully considering the desired product, the nature of the starting material, and the experimental data presented in this guide, researchers can make informed decisions to efficiently access valuable fluorinated molecules for applications in drug discovery and beyond.
References
A Comparative Guide to Catalytic Systems for Allyl Fluoride Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of allyl fluorides is a critical step in the development of new pharmaceuticals and agrochemicals. This guide provides an objective comparison of prominent catalytic systems for allylic fluorination, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, making catalytic allylic fluorination a topic of intense research. This publication benchmarks the performance of leading catalytic systems, focusing on transition-metal catalysis and organocatalysis. We present a summary of their performance metrics, detailed experimental protocols for key reactions, and visualizations of experimental workflows to facilitate understanding and implementation.
Performance Benchmarking of Catalytic Systems
The choice of catalyst, ligand, and fluoride source profoundly impacts the yield, enantioselectivity, and regioselectivity of allylic fluorination. The following tables summarize the performance of various catalytic systems under optimized conditions as reported in the literature.
Transition-Metal Catalysis
Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely employed for allylic fluorination due to their high efficiency and selectivity.
Table 1: Comparison of Palladium-Based Catalytic Systems
| Catalyst Precursor | Ligand | Fluoride Source | Substrate | Yield (%) | ee (%) | b:l Ratio | Reference |
| Pd₂(dba)₃ | Trost Ligand (L1) | AgF | Cinnamyl Chloride | 85 | 95 | >20:1 | [1][2] |
| Pd(TFA)₂ | 1,2-bis(phenylsulfinyl)ethane | Et₃N·3HF | 1-Decene | 75 | N/A | 8.0:1 | [3] |
| [Pd(allyl)Cl]₂ | PPh₃ | AgF | (E)-1-chloro-3-phenylprop-2-ene | 92 | N/A | 10:1 | [2] |
| Pd(dmdba)₂ | L2 (Trost Naphthyl) | AgF | (E)-1-chloro-4-phenylbut-2-ene | 84 | 97 | >20:1 | [2] |
Table 2: Comparison of Rhodium and Iridium-Based Catalytic Systems
| Catalyst Precursor | Ligand | Fluoride Source | Substrate | Yield (%) | ee (%) | b:l Ratio | Reference |
| [Rh(cod)Cl]₂ | Chiral Diene | Et₃N·3HF | MBH Trichloroacetimidate | 99 | 89:11 (er) | Branched | [4] |
| [Ir(cod)Cl]₂ | Phosphoramidite (L2) | (di-p-methoxybenzyl)malonate | 3-fluoro-cinnamyl trifluoroacetate | >95 | 98:2 (er) | Branched | [5] |
Organocatalysis
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric allylic fluorination. Chiral amines and phosphoric acids are common catalysts.
Table 3: Performance of Organocatalytic Systems
| Catalyst | Fluorinating Agent | Substrate | Yield (%) | ee (%) | Reference |
| (S)-Jørgensen Catalyst | NFSI | C-Galactal derivative | 75 | 88 | [6] |
| Chiral Lewis Base | Allyl Fluoride | α-silyl benzylboronic ester | 86 | 95:5 (er) | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for benchmarking new catalytic systems. Below are representative procedures for palladium-catalyzed and organocatalytic allylic fluorination.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Fluorination[1][2]
To a solution of the allylic chloride (0.5 mmol) in an appropriate solvent (e.g., toluene, 2.5 mL) in a polypropylene vial is added the palladium precursor (e.g., Pd₂(dba)₃, 5 mol%) and the chiral ligand (e.g., Trost ligand, 10 mol%). The fluoride source (e.g., AgF, 1.1 equiv) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired allyl fluoride. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Organocatalytic Asymmetric α-Fluorination[6]
To a solution of the aldehyde substrate (0.58 mmol) in an appropriate solvent (e.g., CH₂Cl₂) is added the organocatalyst (e.g., (R)-Jørgensen catalyst, 10 mol%). The fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI), 4.0 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time (e.g., 18 h). After completion, the reaction mixture is subjected to a reductive workup (e.g., with NaBH₄) to yield the corresponding alcohol. The crude product is then purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow and Catalytic Cycle
Understanding the experimental workflow and the underlying catalytic mechanism is essential for troubleshooting and optimizing reactions.
Caption: General experimental workflow for catalytic allylic fluorination.
Caption: Simplified catalytic cycle for Pd-catalyzed allylic fluorination.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Allyl Fluoride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of allyl fluoride is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage allyl fluoride waste effectively. Adherence to these protocols is critical due to the hazardous nature of the substance.
Allyl fluoride is a highly flammable, liquefied gas that poses several health risks, including potential for frostbite upon contact with the liquid form, and irritation to the skin, eyes, and respiratory system.[1] Inhalation may also lead to drowsiness or dizziness.[1] Therefore, strict adherence to safety and disposal protocols is non-negotiable.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of allyl fluoride should be conducted in a well-ventilated area, preferably within a fume hood.[2][3] Emergency eye wash fountains and safety showers should be readily accessible.[1]
Disposal Procedure
The recommended method for the disposal of allyl fluoride is through incineration at a licensed and approved waste disposal facility.[1] This process should be equipped with an afterburner and a flue gas scrubber to neutralize hazardous decomposition products such as hydrogen fluoride.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and transport.
-
Provide the contractor with the Safety Data Sheet (SDS) for allyl fluoride.
-
Ensure all shipping and transport regulations are met, including proper labeling and documentation.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the safe handling and disposal of allyl fluoride.
| Parameter | Value/Specification | Source |
| Container Fill Level | Do not exceed 90% of capacity | [4][5] |
| Storage Temperature | Do not expose to temperatures exceeding 50°C | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1][6] |
| Emergency Equipment | Eye wash fountains and safety showers in immediate vicinity | [1] |
Experimental Protocols
The primary "experimental protocol" in the context of disposal is the incineration process. While the specific operational parameters of the incinerator are determined by the waste disposal facility, the fundamental principle involves high-temperature thermal decomposition of allyl fluoride into less hazardous components, followed by scrubbing of the exhaust gases to remove acidic compounds like hydrogen fluoride.[1]
Allyl Fluoride Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of allyl fluoride waste.
Caption: Workflow for the safe disposal of allyl fluoride waste.
By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of allyl fluoride, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan and the chemical's Safety Data Sheet for the most comprehensive guidance.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
